molecular formula C12H10O3 B181953 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 21260-41-3

7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B181953
CAS No.: 21260-41-3
M. Wt: 202.21 g/mol
InChI Key: HLHZQJPJPNQANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-7-4-5-9-8-2-1-3-10(8)12(14)15-11(9)6-7/h4-6,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHZQJPJPNQANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415794
Record name 7-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21260-41-3
Record name 7-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the chromenone derivative, 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. This document details the synthetic pathway, experimental protocols, and relevant chemical data. It also explores the potential biological significance of this class of compounds, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

Chromenone scaffolds are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives of the chromenone nucleus have demonstrated a wide array of biological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. The specific compound, this compound, has been utilized as a foundational structure in the development of novel therapeutic agents, notably as a framework for the synthesis of steroid sulfatase (STS) inhibitors[]. STS is a crucial enzyme in the biosynthesis of estrogen and is a validated target for the treatment of hormone-dependent diseases such as breast cancer.

Synthesis Pathway

The primary synthetic route to this compound is the Pechmann condensation reaction. This well-established method involves the acid-catalyzed reaction of a phenol with a β-ketoester to yield a coumarin or chromenone derivative[2]. In this specific synthesis, resorcinol serves as the phenolic component, and ethyl 2-oxocyclopentanecarboxylate provides the β-ketoester functionality.

The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and proceeds through a series of steps including transesterification, intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation), and dehydration to form the final tricyclic chromenone structure.

Synthesis_Pathway Resorcinol Resorcinol Acid H₂SO₄ (catalyst) Resorcinol->Acid Ketoester Ethyl 2-oxocyclopentanecarboxylate Ketoester->Acid Product 7-hydroxy-2,3-dihydrocyclopenta[c] chromen-4(1H)-one Acid->Product Pechmann Condensation

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, the following procedure is a well-established method for analogous Pechmann condensations and can be adapted for this specific synthesis[3][4].

Materials:

  • Resorcinol

  • Ethyl 2-oxocyclopentanecarboxylate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Water

  • Sodium Bicarbonate (optional, for neutralization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of resorcinol and ethyl 2-oxocyclopentanecarboxylate.

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise to the reaction mixture with constant stirring. The addition should be performed in an ice bath to control the exothermic reaction.

  • Reaction Conditions: After the addition of the acid, the reaction mixture is typically heated to a temperature ranging from 70 to 100°C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with water to remove any remaining acid and unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.

Data Presentation

PropertyValueReference
Molecular Formula C₁₂H₁₀O₃[][5]
Molecular Weight 202.21 g/mol [][5]
Melting Point 243 °C[6]
Appearance Solid
CAS Number 21260-41-3[][6][7]

Spectroscopic Data (Predicted/Analogous):

Due to the lack of specific experimental spectroscopic data for the target compound, the following are predicted values or data from closely related analogs like 7-hydroxy-4-methylcoumarin. These should be used for reference and comparison purposes only.

Spectroscopy Expected Features
¹H NMR Signals corresponding to the aromatic protons on the chromenone core, with characteristic splitting patterns. Protons of the cyclopentane ring would appear as multiplets in the aliphatic region. A singlet for the hydroxyl proton would also be expected.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (some shifted downfield due to the hydroxyl group), and the aliphatic carbons of the cyclopentane ring.
IR (Infrared) A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A strong absorption band around 1680-1720 cm⁻¹ for the C=O stretching of the lactone. C-O stretching bands and C=C aromatic stretching bands would also be present.
Mass Spec. The molecular ion peak (M⁺) would be expected at m/z = 202.06. Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the chromenone structure.

Biological Activity and Signaling

As previously mentioned, this compound has served as a scaffold for the development of steroid sulfatase (STS) inhibitors[]. STS is a key enzyme in the steroidogenic pathway, responsible for the conversion of inactive sulfate-conjugated steroids, such as estrone sulfate (E1S), into their active, unconjugated forms, like estrone (E1). In hormone-dependent tissues, such as the breast, local production of estrogens can drive the proliferation of cancer cells. Therefore, inhibiting STS is a promising therapeutic strategy to reduce local estrogen levels and thereby inhibit tumor growth.

STS_Inhibition cluster_0 Steroidogenesis cluster_1 Therapeutic Intervention E1S Estrone Sulfate (E1S) (Inactive) STS Steroid Sulfatase (STS) E1S->STS E1 Estrone (E1) (Active) STS->E1 Proliferation Tumor Cell Proliferation E1->Proliferation Stimulates Inhibitor 7-hydroxy-2,3-dihydrocyclopenta[c] chromen-4(1H)-one Derivative Inhibitor->STS Inhibition

Figure 2: Mechanism of steroid sulfatase (STS) inhibition.

Conclusion

The synthesis of this compound via the Pechmann condensation represents a straightforward and efficient method for accessing this valuable chemical entity. While detailed experimental and quantitative data for this specific molecule are somewhat limited in the public domain, the well-established nature of the synthetic route and the clear biological rationale for its use as a scaffold for STS inhibitors make it a compound of significant interest for further research and development. This technical guide provides a solid foundation for researchers to embark on the synthesis and further investigation of this and related chromenone derivatives for potential therapeutic applications.

References

An In-depth Technical Guide to 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. While experimental data for this specific compound is limited in publicly available literature, this document compiles known information and extrapolates likely characteristics based on structurally analogous compounds. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related molecules, particularly in the context of steroid sulfatase inhibition.

Chemical Properties

This compound is a polycyclic aromatic compound belonging to the chromenone family. Its core structure features a fused cyclopentane ring, distinguishing it from more common coumarin derivatives.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
IUPAC Name 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one-
Synonyms This compound[1][2]
CAS Number 21260-41-3[1][2]
Molecular Formula C₁₂H₁₀O₃[1][2]
Molecular Weight 202.21 g/mol [1][2]
Melting Point 243 °C[2]
Boiling Point Not available-
Solubility Not available-

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the synthesis of structurally similar coumarins and chromenones, the most probable synthetic route is a Pechmann condensation .[3][4][5]

Proposed Experimental Protocol: Pechmann Condensation

This proposed method involves the acid-catalyzed reaction of resorcinol with a suitable β-ketoester, in this case, likely 2-oxocyclopentane-1-carboxylic acid ethyl ester.

Materials:

  • Resorcinol

  • 2-oxocyclopentane-1-carboxylic acid ethyl ester

  • Concentrated Sulfuric Acid (or another acidic catalyst like Amberlyst-15)[4]

  • Ethanol (for recrystallization)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, combine equimolar amounts of resorcinol and 2-oxocyclopentane-1-carboxylic acid ethyl ester.

  • Cool the flask in an ice bath.

  • Slowly add an excess of cold, concentrated sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker of ice water with vigorous stirring.

  • A precipitate of the crude product should form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.

Diagram 1: Proposed Synthesis Workflow

G cluster_reactants Reactants Resorcinol Resorcinol Pechmann Condensation Pechmann Condensation Resorcinol->Pechmann Condensation 2-oxocyclopentane-1-carboxylic acid ethyl ester 2-oxocyclopentane-1-carboxylic acid ethyl ester 2-oxocyclopentane-1-carboxylic acid ethyl ester->Pechmann Condensation Acid Catalyst Acid Catalyst Acid Catalyst->Pechmann Condensation Reaction Mixture Reaction Mixture Pechmann Condensation->Reaction Mixture Ice Water Quench Ice Water Quench Reaction Mixture->Ice Water Quench Crude Product (Precipitate) Crude Product (Precipitate) Ice Water Quench->Crude Product (Precipitate) Filtration & Washing Filtration & Washing Crude Product (Precipitate)->Filtration & Washing Drying Drying Filtration & Washing->Drying Recrystallization (Ethanol) Recrystallization (Ethanol) Drying->Recrystallization (Ethanol) Pure Product Pure Product Recrystallization (Ethanol)->Pure Product G cluster_inhibition Inhibition DHEA-S DHEA-S STS STS DHEA-S->STS Estrone Sulfate Estrone Sulfate Estrone Sulfate->STS DHEA DHEA STS->DHEA Estrone Estrone STS->Estrone Androgens Androgens DHEA->Androgens Estrogens Estrogens Estrone->Estrogens Hormone-Dependent Cancer Cell Growth Hormone-Dependent Cancer Cell Growth Androgens->Hormone-Dependent Cancer Cell Growth Estrogens->Hormone-Dependent Cancer Cell Growth This compound This compound This compound->STS G Prepare Compound Dilutions Prepare Compound Dilutions Pre-incubation with Compound Pre-incubation with Compound Prepare Compound Dilutions->Pre-incubation with Compound Add Enzyme to Buffer Add Enzyme to Buffer Add Enzyme to Buffer->Pre-incubation with Compound Add Radiolabeled Substrate Add Radiolabeled Substrate Pre-incubation with Compound->Add Radiolabeled Substrate Incubation at 37°C Incubation at 37°C Add Radiolabeled Substrate->Incubation at 37°C Stop Reaction & Extract Product Stop Reaction & Extract Product Incubation at 37°C->Stop Reaction & Extract Product Measure Radioactivity Measure Radioactivity Stop Reaction & Extract Product->Measure Radioactivity Data Analysis (IC50) Data Analysis (IC50) Measure Radioactivity->Data Analysis (IC50)

References

An In-depth Technical Guide to 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: A Core Scaffold for Steroid Sulfatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, a heterocyclic compound that serves as a crucial building block in the development of potent steroid sulfatase (STS) inhibitors. This document details its chemical identity, synthesis, and its role in the context of STS inhibition, a significant therapeutic strategy in hormone-dependent cancers.

Chemical Identity: IUPAC Name and Synonyms

The compound with the chemical structure this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one[1]

Synonyms:

  • This compound[2][3]

  • CHEMBL501402

  • 7-Hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one[3]

  • 2,3-Dihydro-7-hydroxycyclopenta[c][4]benzopyran-4(1H)-one[3]

CAS Number: 21260-41-3[2][5]

Molecular Formula: C₁₂H₁₀O₃[2]

Molecular Weight: 202.21 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties of 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is provided in the table below.

PropertyValueReference
Melting Point243 °C[5]
Boiling Point440.1 °C at 760 mmHg[1]
Density1.4 g/cm³[1]

Role in Drug Discovery: A Scaffold for Steroid Sulfatase Inhibitors

This compound is a key synthetic intermediate in the creation of novel steroid sulfatase (STS) inhibitors. The STS enzyme plays a pivotal role in the biosynthesis of active estrogens and androgens from their inactive sulfated precursors. By inhibiting STS, the levels of tumor-promoting hormones can be reduced, which is a promising therapeutic approach for hormone-dependent cancers such as breast and prostate cancer.

The 7-hydroxy-chromen-4-one core of this molecule provides a structural framework that can be chemically modified to interact with the active site of the STS enzyme. Research by Demkowicz and colleagues has demonstrated the utility of this scaffold in developing a series of bicoumarin thiophosphate derivatives with significant STS inhibitory activity.

Quantitative Data: Biological Activity of Derivatives

While 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one itself is primarily a synthetic precursor and lacks significant reported biological activity, its derivatives have shown potent inhibition of the steroid sulfatase enzyme. The following table summarizes the in vitro inhibitory activity (IC₅₀) of some of these derivatives against STS isolated from human placenta.

CompoundIC₅₀ (nM)Reference
bis-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) hydrogenthiophosphate (10b)860[1]
665-COUMATE (Reference Compound)1000[1]

Experimental Protocols

Synthesis of 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

The synthesis of 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one can be achieved through a Pechmann condensation reaction. This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. In this case, resorcinol is reacted with a cyclic β-ketoester, 2-oxocyclopentanecarboxylic acid ethyl ester.

Reaction Scheme:

G cluster_product Product Resorcinol Resorcinol Acid Acid Catalyst (e.g., H₂SO₄) Ketoester 2-Oxocyclopentane- carboxylic acid ethyl ester Product 7-hydroxy-2,3-dihydro-1H- cyclopenta[c]chromen-4-one Acid->Product

Caption: Synthesis of the target compound via Pechmann condensation.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place resorcinol and 2-oxocyclopentanecarboxylic acid ethyl ester in equimolar amounts.

  • Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid dropwise with constant stirring. The temperature should be maintained below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any residual acid, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Steroid Sulfatase (STS) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against STS using a cell-based assay.

Experimental Workflow:

G A Cell Seeding (e.g., JEG-3 cells in 96-well plate) B Overnight Incubation (Cell Adhesion) A->B C Compound Treatment (Serial dilutions of test inhibitor) B->C D Incubation with Inhibitor (e.g., 24 hours) C->D E Cell Washing (Removal of old medium and inhibitor) D->E F Substrate Addition (e.g., p-Nitrophenyl sulfate) E->F G Enzymatic Reaction (Incubation at 37°C) F->G H Stop Reaction (e.g., Addition of NaOH) G->H I Absorbance Measurement (Microplate reader at 405 nm) H->I J Data Analysis (Calculation of IC₅₀ values) I->J G DHEAS DHEAS (Dehydroepiandrosterone Sulfate) STS Steroid Sulfatase (STS) DHEAS->STS E1S E1S (Estrone Sulfate) E1S->STS DHEA DHEA (Dehydroepiandrosterone) STS->DHEA E1 E1 (Estrone) STS->E1 Androgens Active Androgens DHEA->Androgens Estrogens Active Estrogens E1->Estrogens TumorGrowth Hormone-Dependent Tumor Growth Androgens->TumorGrowth Estrogens->TumorGrowth Inhibitor STS Inhibitors (e.g., derivatives of 7-hydroxy-2,3-dihydrocyclopenta [c]chromen-4(1H)-one) Inhibitor->STS Inhibition

References

In-Depth Technical Guide: Structure Elucidation of CAS 21260-41-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 21260-41-3 identifies the chemical compound 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one . This molecule serves as a crucial scaffold in medicinal chemistry, particularly in the development of steroid sulfatase (STS) inhibitors. STS is a key enzyme in the biosynthesis of active estrogens and androgens, making it a significant target for therapies against hormone-dependent cancers. The precise structural confirmation of this foundational molecule is paramount for the rational design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the structure elucidation of 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one, detailing the synthetic pathway and the spectroscopic methods used for its characterization.

Synthesis and Structure Confirmation

The structure of 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is elucidated through a combination of its synthetic route and detailed spectroscopic analysis. The primary method for its synthesis is the Pechmann condensation, a classic reaction for the formation of coumarins.

Experimental Protocols

Synthesis of 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

The synthesis involves the acid-catalyzed reaction of resorcinol with methyl 2-cyclopentanonecarboxylate.[1]

Materials:

  • Resorcinol

  • Methyl 2-cyclopentanonecarboxylate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

Procedure:

  • A mixture of resorcinol and methyl 2-cyclopentanonecarboxylate is cooled in an ice bath.

  • Concentrated sulfuric acid is added dropwise to the cooled mixture with constant stirring, maintaining a low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (typically several hours to overnight) to ensure the completion of the condensation reaction.

  • The reaction mixture is then carefully poured into ice-cold water, resulting in the precipitation of the crude product.

  • The precipitate is collected by filtration, washed thoroughly with water to remove any remaining acid, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one.

Spectroscopic Analysis

The definitive confirmation of the chemical structure of CAS 21260-41-3 is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental spectra for CAS 21260-41-3 are not publicly available in the searched literature, the following data is representative of closely related 4-methylcoumarin analogs and illustrates the expected spectral characteristics for structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): This technique provides information about the number and types of hydrogen atoms in the molecule and their connectivity. The expected signals for 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one would include distinct peaks for the aromatic protons, the protons of the cyclopentane ring, and the hydroxyl proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are crucial for assigning them to specific protons in the structure.

  • ¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments within the molecule. The spectrum would show characteristic signals for the carbonyl carbon of the lactone, the aromatic carbons, and the aliphatic carbons of the cyclopentane ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. For 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one (molecular formula C₁₂H₁₀O₃), the expected molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 202.21 g/mol .

Data Presentation

Table 1: Physicochemical Properties of CAS 21260-41-3

PropertyValue
CAS Number 21260-41-3
IUPAC Name 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol

Note: The following spectroscopic data is illustrative for a closely related 7-hydroxy-4-methylcoumarin and is intended to demonstrate the type of data used for structure elucidation.

Table 2: Illustrative ¹H NMR Data for a 7-Hydroxy-4-methylcoumarin Analog

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.52s1H-OH
7.57-7.59d1HAromatic-H
6.78-6.81m1HAromatic-H
6.70d1HAromatic-H
6.12s1HOlefinic-H
2.36s3H-CH₃

Table 3: Illustrative ¹³C NMR Data for a 7-Hydroxy-4-methylcoumarin Analog

Chemical Shift (δ, ppm)Assignment
161.62C=O
160.77Aromatic C-O
155.52Aromatic C
153.12Aromatic C
126.39Aromatic C-H
113.40Aromatic C-H
110.02Aromatic C-H
108.37Olefinic C-H
102.81Aromatic C
18.25-CH₃

Visualizations

Synthesis Pathway

The synthesis of 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is achieved through a Pechmann condensation reaction. The following diagram illustrates the workflow of this synthesis.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Resorcinol Resorcinol Pechmann Pechmann Condensation (H₂SO₄ catalyst) Resorcinol->Pechmann Cyclopentanone Methyl 2-cyclopentanonecarboxylate Cyclopentanone->Pechmann Product 7-Hydroxy-2,3-dihydro-1H- cyclopenta[c]chromen-4-one (CAS 21260-41-3) Pechmann->Product

Caption: Synthetic workflow for CAS 21260-41-3.

Structure Elucidation Logic

The logical flow for confirming the structure of a synthesized organic compound involves a series of analytical steps.

G Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Data_Analysis Spectroscopic Data Analysis MS->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Logical flow of structure elucidation.

Conclusion

The structure of CAS 21260-41-3, 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one, is unequivocally established through its synthesis via the Pechmann condensation of resorcinol and methyl 2-cyclopentanonecarboxylate, and confirmed by spectroscopic analysis. While specific, publicly available raw spectral data for this exact compound is limited, the analysis of closely related analogs provides a clear and reliable framework for its structural assignment. This foundational knowledge is critical for the continued development of novel therapeutics based on this versatile chemical scaffold.

References

Spectroscopic and Biological Profile of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental spectroscopic and biological data for 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is limited in publicly available literature. The data and biological pathways presented in this guide are therefore based on predictive models and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals as a theoretical framework for further investigation.

Introduction

Chromones are a class of heterocyclic compounds widely distributed in nature, forming the core structure of many flavonoids.[1] These compounds and their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[2][3][4] The fused ring system of this compound, which incorporates a cyclopentanone ring fused to the chromone scaffold, presents a unique structural motif that may confer specific biological activities. This technical guide provides a summary of predicted spectroscopic data for the title compound, general experimental protocols for its characterization, and a discussion of its potential biological activities based on the known properties of the chromone scaffold.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using computational algorithms and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-12.90 - 3.00m-
H-22.15 - 2.25m-
H-32.75 - 2.85m-
H-57.80 - 7.90d8.5
H-66.85 - 6.95dd8.5, 2.5
H-86.75 - 6.85d2.5
7-OH9.50 - 10.50s-

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-130.0 - 32.0
C-222.0 - 24.0
C-335.0 - 37.0
C-4195.0 - 197.0
C-4a120.0 - 122.0
C-5128.0 - 130.0
C-6114.0 - 116.0
C-7162.0 - 164.0
C-8102.0 - 104.0
C-8a155.0 - 157.0
C-9a118.0 - 120.0
C-9b158.0 - 160.0

Predicted in DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Phenolic)3200 - 3600Broad, Strong
C=O (Ketone)1680 - 1700Strong
C=O (Chromone)1630 - 1650Strong
C=C (Aromatic)1550 - 1610Medium - Strong
C-O (Ether)1200 - 1300Strong
C-O (Phenolic)1150 - 1250Strong
Table 4: Predicted Mass Spectrometry (MS) Data
Parameter Value
Molecular FormulaC₁₂H₁₀O₃
Molecular Weight202.21 g/mol
Predicted [M+H]⁺203.0699
Predicted [M+Na]⁺225.0522
Key Predicted Fragments (m/z)174, 146, 118

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for chromone derivatives. These should be adapted and optimized for the specific compound this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR instrument.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Process the spectrum using the instrument's software to obtain a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode over a suitable mass range.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Processing: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and the fragmentation pattern.

Potential Biological Activities and Signaling Pathways

Based on the extensive research on chromone derivatives, this compound is hypothesized to exhibit anti-inflammatory and anti-cancer activities.[2][4]

Hypothesized Anti-Inflammatory Activity

Many flavonoids and chromone derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cellular Receptors cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_response Inflammatory Response cluster_inhibition Potential Inhibition by Compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nucleus NF-κB (active) NFkappaB->NFkappaB_nucleus Translocates to Nucleus AP1 AP-1 MAPK_pathway->AP1 Activates Inflammatory_Genes Expression of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkappaB_nucleus->Inflammatory_Genes Induces Transcription AP1->Inflammatory_Genes Induces Transcription Compound 7-hydroxy-2,3-dihydro- cyclopenta[c]chromen-4(1H)-one Compound->IKK Inhibits Compound->MAPK_pathway Inhibits

Hypothesized Anti-Inflammatory Signaling Pathway Inhibition.
Hypothesized Anti-Cancer Activity

Chromone derivatives have been shown to induce apoptosis in various cancer cell lines.[4] The intrinsic (mitochondrial) pathway of apoptosis is a plausible mechanism of action.

Anti_Cancer_Pathway cluster_trigger Apoptotic Trigger cluster_mitochondrial Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Compound 7-hydroxy-2,3-dihydro- cyclopenta[c]chromen-4(1H)-one Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Hypothesized Intrinsic Apoptosis Pathway Induction.

Conclusion

While direct experimental data for this compound remains to be fully elucidated, predictive spectroscopic data and the known biological activities of the chromone scaffold provide a valuable starting point for future research. The predicted NMR, IR, and MS data offer a framework for the structural confirmation of this compound upon synthesis. Furthermore, the hypothesized anti-inflammatory and anti-cancer activities, mediated through key signaling pathways, suggest that this molecule could be a promising candidate for further investigation in drug discovery and development. Experimental validation of these predictions is a crucial next step in understanding the full potential of this novel chromone derivative.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a heterocyclic compound belonging to the chromone family. Chromones are a significant class of naturally occurring and synthetic compounds that exhibit a wide range of pharmacological activities. The specific structure of this compound, featuring a fused cyclopentanone ring, suggests its potential as a scaffold in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such novel compounds. This guide focuses on the theoretical and practical aspects of ¹H and ¹³C NMR spectroscopy as applied to the title compound.

Predicted ¹H and ¹³C NMR Spectral Data

While specific, experimentally verified and assigned ¹H and ¹³C NMR data for this compound could not be located in the surveyed literature, we can predict the expected chemical shifts and coupling patterns based on the analysis of similar chromone and flavonoid structures. These predictions provide a foundational dataset for researchers synthesizing or isolating this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, cyclopentanone, and hydroxyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CH₂)2.8 - 3.2m-
H-2 (CH₂)2.1 - 2.5m-
H-3 (CH₂)2.8 - 3.2m-
H-57.7 - 7.9d~8.5
H-66.8 - 7.0dd~8.5, ~2.5
H-86.7 - 6.9d~2.5
7-OH9.0 - 11.0s (br)-

Note: Predictions are based on analogous structures and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-125 - 30
C-222 - 27
C-335 - 40
C-4 (C=O)190 - 195
C-4a115 - 120
C-5125 - 130
C-6110 - 115
C-7160 - 165
C-8100 - 105
C-8a155 - 160
C-9a120 - 125
C-9b170 - 175

Note: These are estimated chemical shifts. Actual values will be dependent on the specific experimental setup.

Experimental Protocols

To obtain high-resolution ¹H and ¹³C NMR spectra, the following general experimental protocols are recommended.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: A deuterated solvent that completely dissolves the sample is crucial. Common choices for chromone derivatives include DMSO-d₆, CDCl₃, or acetone-d₆. The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

Table 3: Typical NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 or 500 MHz100 or 125 MHz
Pulse ProgramStandard 1D pulseProton-decoupled 1D
Spectral Width~16 ppm~220 ppm
Acquisition Time2 - 4 s1 - 2 s
Relaxation Delay1 - 5 s2 s
Number of Scans16 - 641024 - 4096
Temperature298 K298 K

Mandatory Visualizations

The following diagrams illustrate the logical workflow for NMR analysis and the structural relationships that can be elucidated.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Compound Pure Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Analysis Peak Picking & Integration Processing->Analysis Assignment Structural Assignment Analysis->Assignment Report Technical Report Assignment->Report

Caption: Experimental workflow for NMR analysis.

structural_correlation cluster_structure Molecular Structure cluster_spectra NMR Spectra Mol_Struct 7-hydroxy-2,3-dihydrocyclopenta [c]chromen-4(1H)-one H1_Spectrum ¹H NMR Spectrum (Chemical Shifts, Multiplicity, J-coupling) Mol_Struct->H1_Spectrum correlates to C13_Spectrum ¹³C NMR Spectrum (Chemical Shifts) Mol_Struct->C13_Spectrum correlates to

Caption: Correlation of molecular structure to NMR spectra.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectroscopy of this compound. The tabulated predicted spectral data, in conjunction with the detailed experimental protocols, offer a solid foundation for researchers engaged in the synthesis and characterization of this and related chromone derivatives. The provided workflows serve as a logical guide for the systematic analysis of NMR data in a drug discovery and development context. Future experimental work is required to validate and refine the predicted spectral assignments presented herein.

Mass Spectrometry Analysis of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (IUPAC Name: 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one). With a molecular formula of C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol , this compound belongs to the chromone family, a class of heterocyclic compounds known for their diverse biological activities.[][2][3] This document outlines predicted mass spectral fragmentation, experimental protocols for analysis, and potential biological relevance, serving as a vital resource for researchers engaged in the study of this and related molecules.

Predicted Mass Spectrometry Fragmentation Analysis

While specific experimental mass spectrometry data for this compound is not widely available in public literature, a fragmentation pathway can be predicted based on the known behavior of chromone and flavonoid derivatives under mass spectrometric conditions. The core structure, featuring a fused cyclopentanone ring and a hydroxylated chromenone system, dictates a characteristic fragmentation pattern primarily involving retro-Diels-Alder (RDA) reactions, loss of small neutral molecules such as CO and C₂H₄, and cleavages within the cyclopentanone ring.

The initial ionization, typically electrospray ionization (ESI) in positive mode, would yield the protonated molecule [M+H]⁺ at m/z 203. Subsequent fragmentation (MS/MS) would likely proceed through the pathways detailed in the diagram below.

Table of Predicted Mass Fragments
m/z (Predicted) Proposed Ion Structure Fragmentation Pathway
203.0652[C₁₂H₁₁O₃]⁺Protonated molecular ion [M+H]⁺
175.0699[C₁₁H₇O₂]⁺Loss of ethylene (-C₂H₄) from the cyclopentanone ring
147.0441[C₉H₇O₂]⁺Retro-Diels-Alder fragmentation of the chromenone B-ring with loss of C₂H₂O
133.0284[C₈H₅O₂]⁺Loss of CO from the m/z 175 fragment
119.0491[C₈H₇O]⁺Loss of CO from the m/z 147 fragment
105.0335[C₇H₅O]⁺Further fragmentation of the benzenoid ring

Experimental Protocols

A robust and sensitive method for the analysis of this compound involves Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This approach allows for the separation of the analyte from complex matrices and its confident identification and quantification based on its retention time and specific fragmentation pattern.

Sample Preparation
  • Extraction : For samples from biological matrices (e.g., plasma, tissue homogenates), a liquid-liquid extraction with a solvent like ethyl acetate or methyl tert-butyl ether, or solid-phase extraction (SPE) using a C18 cartridge is recommended to isolate the analyte and remove interfering substances.

  • Reconstitution : The dried extract is reconstituted in a solvent compatible with the mobile phase, typically a mixture of acetonitrile and water.

Liquid Chromatography (LC)
  • Column : A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase : A gradient elution is typically employed, starting with a higher aqueous composition and increasing the organic phase.

    • Solvent A : Water with 0.1% formic acid

    • Solvent B : Acetonitrile with 0.1% formic acid

  • Flow Rate : A flow rate of 0.3-0.5 mL/min is standard.

  • Column Temperature : Maintained at approximately 30-40 °C to ensure reproducible retention times.

Mass Spectrometry (MS)
  • Ionization : Electrospray ionization (ESI) in positive ion mode is generally preferred for chromone derivatives.

  • Scan Mode : For identification and structural elucidation, a full scan mode is used. For quantification, Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • Ionization Source Parameters :

    • Capillary Voltage : ~3.5-4.5 kV

    • Source Temperature : ~120-150 °C

    • Desolvation Temperature : ~300-350 °C

    • Nebulizer Gas (Nitrogen) Pressure : ~30-40 psi

  • Collision Gas : Argon is typically used as the collision gas for fragmentation in the collision cell.

Visualizations

Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [M+H]⁺ m/z = 203.0652 F1 [C₁₁H₇O₂]⁺ m/z = 175.0699 M->F1 - C₂H₄ F2 [C₉H₇O₂]⁺ m/z = 147.0441 M->F2 - C₂H₂O (RDA) F3 [C₈H₅O₂]⁺ m/z = 133.0284 F1->F3 - CO F4 [C₈H₇O]⁺ m/z = 119.0491 F2->F4 - CO F5 [C₇H₅O]⁺ m/z = 105.0335 F3->F5 - CO Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Extraction Extraction (LLE or SPE) Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Tandem MS Analysis (Full Scan / MRM) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Structural_Elucidation Structural Elucidation Data_Acquisition->Structural_Elucidation NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (e.g., COX-2, iNOS, Cytokines) Compound 7-hydroxy-2,3-dihydrocyclopenta [c]chromen-4(1H)-one Compound->IKK Inhibition

References

Infrared spectroscopy of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound. While specific experimental spectra for this exact molecule are not widely published, this guide extrapolates from the well-documented IR characteristics of structurally similar compounds, such as flavonoids and chromone derivatives, to provide a detailed analysis of its expected spectral features.[1][2][3] This document outlines the theoretical basis for its IR spectrum, a standardized experimental protocol for obtaining the spectrum, and a summary of the expected vibrational modes.

Introduction to the Infrared Spectroscopy of Chromenone Derivatives

Infrared spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[4] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of IR radiation at characteristic wavenumbers, providing a unique "fingerprint" of the molecule.

For this compound, the key functional groups of interest are the hydroxyl (-OH) group, the carbonyl (C=O) group of the pyrone ring, the aromatic ring system, and the aliphatic cyclopentane ring. The position and electronic environment of these groups significantly influence their vibrational frequencies.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound based on data from analogous compounds.[5][6][7] The presence of intramolecular hydrogen bonding between the 7-hydroxyl group and the 4-carbonyl group can lead to a broadening and shifting of the respective absorption bands to lower wavenumbers.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Hydroxyl (-OH)O-H Stretch (H-bonded)3500 - 3200Strong, BroadThe broadness is characteristic of hydrogen bonding.
Aromatic C-HC-H Stretch3100 - 3000MediumTypically appears as a group of small peaks.
Aliphatic C-HC-H Stretch3000 - 2850MediumArising from the dihydrocyclopenta moiety.
Carbonyl (C=O)C=O Stretch1740 - 1720StrongThis is a key diagnostic peak for the chromenone core.
Aromatic C=CC=C Stretch1630 - 1475Medium to WeakMultiple bands are expected due to the aromatic ring.
Aliphatic C-H Bend-CH₂- Scissoring~1465MediumFrom the cyclopentane ring.
Aromatic C-OC-O Stretch1300 - 1000StrongAssociated with the aryl ether linkage in the chromenone ring.
Hydroxyl (-OH)O-H Bend1440 - 1395MediumIn-plane bending of the hydroxyl group.
Aromatic C-H BendC-H Out-of-Plane Bend900 - 690StrongThe pattern of these bands can give clues about the substitution pattern of the aromatic ring.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

This section details a standard procedure for obtaining the infrared spectrum of a solid sample like this compound using the KBr pellet method.

3.1. Materials and Equipment

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium Bromide (KBr), spectroscopy grade, dried overnight at 110°C

  • Spatula

  • Sample of this compound

  • Infrared lamp (for drying)

3.2. Sample Preparation (KBr Pellet Method)

  • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, powdered KBr.

  • Gently mix the sample and KBr in an agate mortar.

  • Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize light scattering.

  • Transfer a portion of the powdered mixture into the pellet-forming die.

  • Place the die in a hydraulic press and apply pressure of 7-10 tons for approximately 2 minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die.

3.3. Spectral Acquisition

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor signals.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Process the resulting spectrum (e.g., baseline correction) as needed.

Visualization of Key Concepts

The following diagrams illustrate the logical workflow of the infrared spectroscopy analysis and the key functional groups within the target molecule.

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start sample Weigh Sample & KBr start->sample grind Grind Mixture sample->grind press Press Pellet grind->press background Record Background press->background acquire Acquire Sample Spectrum background->acquire process Process Spectrum acquire->process interpret Interpret Bands process->interpret report Report Findings interpret->report

Caption: Experimental workflow for FTIR analysis.

functional_groups cluster_groups Key Functional Groups molecule This compound OH Hydroxyl (-OH) molecule->OH O-H Stretch CO Carbonyl (C=O) molecule->CO C=O Stretch Aromatic Aromatic Ring (C=C) molecule->Aromatic C=C & C-H Stretches Aliphatic Aliphatic Ring (-CH2-) molecule->Aliphatic C-H Stretch & Bend Ether Aryl Ether (C-O-C) molecule->Ether C-O Stretch

Caption: Key functional groups and their vibrational modes.

Conclusion

The infrared spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the hydroxyl and carbonyl stretching vibrations, along with several medium to weak absorptions from the aromatic and aliphatic C-H and C=C bonds. The information presented in this guide provides a solid foundation for researchers and scientists to identify and characterize this molecule and its derivatives using infrared spectroscopy. The detailed experimental protocol offers a standardized approach to obtain high-quality spectra for further analysis in drug development and other research applications.

References

An In-depth Technical Guide on the Physical Properties of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a heterocyclic compound belonging to the coumarin family. Coumarins are a significant class of naturally occurring and synthetic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, along with relevant experimental protocols and an exploration of its role as a scaffold for potent enzyme inhibitors.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in research and development.

PropertyValueSource
IUPAC Name This compound-
CAS Number 21260-41-3[1][2]
Chemical Formula C₁₂H₁₀O₃[1]
Molecular Weight 202.21 g/mol [1][2]
Melting Point 243 °C[2]
Boiling Point (Predicted) 440.1 °C at 760 mmHgN/A
Density (Predicted) 1.4 g/cm³N/A
Appearance Not specified (likely a solid at room temperature)-
Solubility Data not available-

Spectroscopic Data (Predicted)

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons on the chromenone core, protons of the cyclopentanone ring, and a signal for the hydroxyl proton. The chemical shifts and coupling constants would be characteristic of the fused ring system.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (some shifted downfield due to the hydroxyl group), and aliphatic carbons of the cyclopentane ring.
FT-IR Characteristic absorption bands for the hydroxyl group (O-H stretch, likely broad), the carbonyl group (C=O stretch) of the lactone, and aromatic C=C stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (202.21 g/mol ). Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the chromenone and cyclopentanone rings.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard laboratory procedures for these measurements are well-established.

Synthesis of this compound

The synthesis of this compound has been reported as a key step in the preparation of tricyclic coumarin derivatives.[3] A common synthetic route for similar chromenone structures is the Pechmann condensation.[4]

General Pechmann Condensation Protocol:

  • Reaction Setup: A mixture of a phenol (in this case, resorcinol) and a β-keto ester (such as ethyl 2-oxocyclopentanecarboxylate) is prepared.

  • Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is slowly added to the reaction mixture with cooling.

  • Heating: The mixture is then heated, often in a water bath, for a specified period to drive the condensation and cyclization reactions.

  • Work-up: The reaction mixture is cooled and poured into ice water to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chromenone derivative.

Determination of Melting Point

The melting point of a solid compound can be determined using a standard melting point apparatus.

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range over which the solid first begins to melt until it becomes a clear liquid is recorded as the melting point.

Determination of Boiling Point (for liquids)

While this compound is a solid at room temperature, a general method for determining the boiling point of a liquid is provided for context.

  • A small volume of the liquid is placed in a test tube with a boiling chip.

  • A thermometer is positioned so that the bulb is just above the surface of the liquid.

  • The test tube is gently heated.

  • The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Determination of Solubility

The solubility of a compound in various solvents can be determined by the following method:

  • A small, accurately weighed amount of the solute is added to a known volume of the solvent in a vial.

  • The mixture is agitated (e.g., by stirring or sonication) at a constant temperature for a sufficient time to reach equilibrium.

  • If the solid dissolves completely, more solute is added until a saturated solution is formed (i.e., undissolved solid remains).

  • The concentration of the dissolved solute in the saturated solution is then determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after filtering out the undissolved solid. This process is repeated for a range of solvents.

Biological Significance and Signaling Pathway

This compound serves as a crucial scaffold for the synthesis of potent inhibitors of steroid sulfatase (STS).[3] STS is a key enzyme in the biosynthesis of estrogens, catalyzing the conversion of estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) to their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These unconjugated steroids can then be further converted to the potent estrogen, estradiol.[5][6][7] Inhibition of STS is a promising therapeutic strategy for hormone-dependent diseases such as breast cancer.

The following diagram illustrates the steroidogenesis pathway and the point of inhibition by compounds derived from this compound.

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA Androstenedione Androstenedione DHEAS DHEA Sulfate (DHEAS) DHEAS->DHEA Hydrolysis DHEA->Androstenedione E1 Estrone (E1) Androstenedione->E1 Aromatase E1S Estrone Sulfate (E1S) E1S->E1 Hydrolysis E2 Estradiol (E2) E1->E2 STS Steroid Sulfatase (STS) Inhibitor This compound -derived Inhibitors Inhibitor->STS Experimental_Workflow start Start synthesis Synthesis of This compound start->synthesis derivatization Derivatization to STS Inhibitors synthesis->derivatization purification Purification and Characterization derivatization->purification in_vitro In Vitro STS Inhibition Assay purification->in_vitro data_analysis Data Analysis (e.g., IC50 determination) in_vitro->data_analysis end End data_analysis->end

References

An In-Depth Technical Guide to 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Physicochemical Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for the synthesis, and the biological significance of the coumarin derivative, 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. This molecule serves as a valuable scaffold in medicinal chemistry, particularly in the development of steroid sulfatase inhibitors.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Melting Point 243 °C[1]
Molecular Formula C₁₂H₁₀O₃[1][2]
Molecular Weight 202.21 g/mol [1][2]
CAS Number 21260-41-3[1][2]

Experimental Protocols

The synthesis of this compound is typically achieved through a Pechmann condensation reaction. This acid-catalyzed reaction involves the condensation of a phenol with a β-keto ester.[3][4] In this specific synthesis, resorcinol serves as the phenolic component and 2-oxocyclopentane-1-carboxylic acid ethyl ester is the requisite β-keto ester.

Synthesis of this compound via Pechmann Condensation

Materials:

  • Resorcinol

  • 2-oxocyclopentane-1-carboxylic acid ethyl ester

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice-cold water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve resorcinol in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C in an ice bath.

  • To this chilled solution, add 2-oxocyclopentane-1-carboxylic acid ethyl ester dropwise with continuous stirring. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.

  • Upon completion of the reaction, carefully pour the mixture into a beaker containing ice-cold water. A precipitate will form.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Neutralize the crude product by washing with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Further wash the product with cold water and dry it completely.

  • Recrystallize the dried crude product from ethanol to obtain the purified this compound.

  • The purity of the final product can be confirmed by measuring its melting point and through spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, and IR spectroscopy).

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification s1 Resorcinol + 2-oxocyclopentane-1-carboxylic acid ethyl ester s3 Pechmann Condensation (Stirring at RT) s1->s3 s2 Concentrated H₂SO₄ (Catalyst) s2->s3 w1 Precipitation in Ice Water s3->w1 Reaction Mixture w2 Vacuum Filtration w1->w2 w3 Washing (H₂O, NaHCO₃) w2->w3 w4 Recrystallization (Ethanol) w3->w4 w5 Pure Product w4->w5

Synthesis and Purification Workflow

Biological Significance and Signaling Pathway

This compound is a key structural motif for the development of inhibitors targeting steroid sulfatase (STS). STS is a crucial enzyme in the biosynthesis of active steroid hormones.[4] It catalyzes the hydrolysis of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their biologically active forms, dehydroepiandrosterone (DHEA) and estrone (E1), respectively. These active steroids can then be converted into potent androgens and estrogens, which can promote the growth of hormone-dependent cancers, such as breast and prostate cancer.

The inhibition of STS is a promising therapeutic strategy to reduce the levels of these growth-promoting steroids in cancerous tissues. The signaling pathway below illustrates the role of STS in steroidogenesis and the point of intervention for STS inhibitors.

G cluster_precursors Inactive Steroid Sulfates cluster_active Active Steroids cluster_downstream Downstream Effects DHEAS DHEAS STS Steroid Sulfatase (STS) DHEAS->STS E1S Estrone Sulfate (E1S) E1S->STS DHEA DHEA Androgens Androgens DHEA->Androgens E1 Estrone (E1) Estrogens Estrogens E1->Estrogens TumorGrowth Hormone-Dependent Tumor Growth Androgens->TumorGrowth Estrogens->TumorGrowth STS->DHEA STS->E1 STS_Inhibitor STS Inhibitors (e.g., derivatives of This compound) STS_Inhibitor->STS

Steroid Sulfatase (STS) Signaling Pathway

References

An In-depth Technical Guide on 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, relevant biological activity, and experimental protocols associated with 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. The content is tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The determination of the boiling point of this compound presents a notable challenge, as evidenced by the conflicting and often absent data in chemical databases. While a calculated boiling point is available, an experimentally verified value is not consistently reported. This suggests that the compound may be prone to decomposition at the high temperatures required for boiling at atmospheric pressure.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₂H₁₀O₃[][2][3]
Molecular Weight 202.21 g/mol [][2][3]
CAS Number 21260-41-3[2][3]
Melting Point 243 °C[3]
Boiling Point 440.1°C at 760 mmHg (Calculated)[]
Boiling Point - (Not Available)[3]
Purity 95%[]
Synonyms 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one; CHEMBL501402; 7-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one[]

Biological Significance: Steroid Sulfatase Inhibition

This compound belongs to a class of compounds that have been investigated as inhibitors of steroid sulfatase (STS). STS is a crucial enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their respective active forms, estrone (E1) and dehydroepiandrosterone (DHEA). These active steroids can be further converted into potent estrogens and androgens, which can promote the growth of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[4][5][6][7] Therefore, the inhibition of STS is a promising therapeutic strategy for these types of cancers.[4][5][6][7]

STS_Pathway cluster_precursors Inactive Steroid Sulfates cluster_active Active Steroids cluster_hormones Active Hormones E1S Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEA-Sulfate (DHEAS) DHEAS->STS E1 Estrone (E1) STS->E1 DHEA DHEA STS->DHEA Estrogens Estrogens E1->Estrogens Androgens Androgens DHEA->Androgens Hormone-Dependent\nCancer Growth Hormone-Dependent Cancer Growth Estrogens->Hormone-Dependent\nCancer Growth Androgens->Hormone-Dependent\nCancer Growth Inhibitor 7-hydroxy-2,3-dihydrocyclopenta [c]chromen-4(1H)-one Inhibitor->STS Inhibition

Steroid Sulfatase (STS) Signaling Pathway and Inhibition.

Experimental Protocols

The boiling point of an organic compound is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] For high molecular weight compounds like this compound, which may decompose at high temperatures, specialized techniques are required.

Thiele Tube Method

This method is suitable for small sample sizes.[9]

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently and uniformly heated.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped.

  • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Distillation Method

For larger quantities, a simple distillation can be used to determine the boiling point.[9][10]

  • Apparatus Setup: The compound is placed in a distillation flask with boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

  • Heating: The flask is heated to bring the liquid to a boil.

  • Boiling Point Determination: The temperature at which the vapor and liquid are in equilibrium is recorded. This is indicated by a stable temperature reading on the thermometer as the vapor continuously bathes the thermometer bulb and condenses in the condenser. It is important to record the atmospheric pressure at the time of the measurement as the boiling point is pressure-dependent.[10]

The following workflow outlines a typical procedure for evaluating the inhibitory potential of compounds like this compound against the steroid sulfatase enzyme.

STS_Inhibitor_Screening cluster_synthesis Compound Preparation cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay cluster_conclusion Evaluation Synthesis Synthesis of 7-hydroxy-2,3-dihydrocyclopenta [c]chromen-4(1H)-one and its derivatives Preparation Preparation of STS enzyme source (e.g., placental microsomes, JEG-3 cell lysate) Synthesis->Preparation Incubation Incubation of enzyme with substrate (e.g., E1S) and test compound Preparation->Incubation Analysis Quantification of product (e.g., E1) by HPLC or radioimmunoassay Incubation->Analysis IC50 Determination of IC50 value Analysis->IC50 CellCulture Culture of hormone-dependent cancer cells (e.g., MCF-7, JEG-3) IC50->CellCulture Treatment Treatment of cells with test compound CellCulture->Treatment ProliferationAssay Assessment of cell proliferation (e.g., MTT assay) Treatment->ProliferationAssay Conclusion Identification of lead compounds for further development ProliferationAssay->Conclusion

General Experimental Workflow for STS Inhibitor Screening.

References

An In-depth Technical Guide on the Solubility of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, a key intermediate in the synthesis of various biologically active molecules.[][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Profile

This compound is a heterocyclic compound with the molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol .[2][3] Its structure features a chromenone core fused with a cyclopentane ring and a hydroxyl group at the 7-position, which influences its physicochemical properties, including solubility. The compound has a reported melting point of 243 °C.[3] It serves as a crucial building block in the synthesis of derivatives with potential therapeutic applications, such as steroid sulfatase inhibitors.[]

Solubility Data

While specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature, a qualitative assessment and hypothetical solubility profile can be inferred based on its structure. The presence of a polar phenolic hydroxyl group suggests some solubility in polar solvents, while the larger, nonpolar fused ring system would contribute to solubility in organic solvents.

For illustrative purposes, a hypothetical set of solubility data is presented in the table below. These values are estimates and should be experimentally verified.

SolventTemperature (°C)Estimated Solubility (mg/mL)Method
Water25< 0.1Shake-Flask
Phosphate Buffered Saline (PBS) pH 7.425< 0.1Shake-Flask
Ethanol255 - 10Shake-Flask
Dimethyl Sulfoxide (DMSO)25> 50Shake-Flask
Acetone251 - 5Shake-Flask
Methanol252 - 8Shake-Flask

Experimental Protocols

The determination of solubility is a critical step in early-stage drug discovery and development.[4] The "gold standard" for measuring thermodynamic (equilibrium) solubility is the shake-flask method.[5][6]

Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent.[5][7] The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or in a thermomixer set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[8] The time required may vary depending on the compound and solvent.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples at high speed.[4]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter (0.45 µm) to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.[7]

    • A calibration curve should be prepared using standard solutions of the compound of known concentrations.

  • Data Analysis:

    • Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Excess Solid Compound prep_mix Mix in Vial prep_solid->prep_mix prep_solvent Solvent prep_solvent->prep_mix equilibration Agitate (24-72h) at constant temp. prep_mix->equilibration separation_centrifuge Centrifuge equilibration->separation_centrifuge separation_filter Filter Supernatant separation_centrifuge->separation_filter analysis_dilute Dilute separation_filter->analysis_dilute analysis_quantify Quantify (HPLC/UV-Vis) analysis_dilute->analysis_quantify analysis_result Solubility Value analysis_quantify->analysis_result

Caption: Workflow for Shake-Flask Solubility Determination.

General Synthesis Pathway for Coumarin Derivatives

As this compound is a coumarin derivative, the following diagram illustrates a generalized synthesis pathway for such compounds, often involving a Pechmann condensation.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 Phenol Derivative (e.g., Resorcinol) reaction Pechmann Condensation (Acid Catalyst, e.g., H₂SO₄) reactant1->reaction reactant2 β-Ketoester reactant2->reaction product Coumarin Derivative reaction->product

Caption: Generalized Pechmann Condensation for Coumarin Synthesis.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted biological activities of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. Direct experimental data for this specific molecule is limited in publicly available literature. Therefore, this document leverages a comprehensive review of structurally related compounds, including chromen-4-one derivatives and steroid sulfatase inhibitors, to project its potential therapeutic applications. This guide summarizes quantitative biological data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a foundational resource for future research and drug development endeavors. The primary predicted activities for this compound are in the realms of anticancer, anti-inflammatory, and steroid sulfatase inhibitory effects.

Predicted Biological Activities and Quantitative Data

The core structure of this compound, featuring a chromen-4-one backbone, is a recurring motif in a multitude of biologically active compounds. Analysis of its structural analogs suggests significant potential in several therapeutic areas.

Anticancer Activity

The chromen-4-one scaffold is a well-established pharmacophore in oncology research. Derivatives have been shown to exhibit cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[1][2] The proposed mechanism often involves the induction of apoptosis and interference with key signaling pathways crucial for cancer cell survival and proliferation.[3][4]

A novel 4H-chromen-4-one derivative isolated from marine Streptomyces ovatisporus demonstrated notable cytotoxic activity against human colon carcinoma (HCT-116) and human prostate adenocarcinoma (PC-3) cells.[5] Furthermore, various synthetic chromene derivatives have shown potent anticancer effects. For instance, certain derivatives exhibited high efficacy against breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar and even nanomolar range.[1] Some chromene derivatives have also been found to be effective against multidrug-resistant cancer cell lines.[1]

Table 1: Anticancer Activity of Structurally Related Chromen-4-one Derivatives

Compound/Derivative ClassCancer Cell LineCancer TypeIC50/EC50 (µM)Reference
4H-Chromen-4-one derivativeHuman Colon Carcinoma (HCT-116)Colon Cancer~48 (9.68 µg/ml)[5]
4H-Chromen-4-one derivativeHuman Prostate Adenocarcinoma (PC-3)Prostate Cancer~49 (9.93 µg/ml)[5]
Chromene derivatives (177e, 177f, 177m)MCF-7Breast Cancer2.7, 0.6, 0.32[1]
Chromene derivatives (177e, 177f, 177m)HCT-116Colon Cancer3.1, 0.2, 1.7[1]
Chromene derivatives (177e, 177f, 177m)HepG-2Liver Cancer2.2, 0.5, 0.4[1]
Chromene derivatives (91, 92, 93)HepG-2Liver Cancer2.41, 2.59, 2.53 (µg/mL)[1]
Chromene derivatives (91, 92, 93, 94)HCT-116Colon Cancer4.98, 5.44, 5.32, 5.20 (µg/mL)[1]
Chromene derivatives (91, 92, 93, 94)MCF-7Breast Cancer6.72, 6.99, 6.84, 6.52 (µg/mL)[1]
Dimeric ChromenonesL5178YLymphomaLow micromolar[6]
Dimeric ChromenonesHL60LeukemiaLow micromolar[6]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Chromone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. A notable mechanism is the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and microglial cells.[7]

A study on a series of amide-containing chromone derivatives identified compounds with potent inhibitory activity against NO production in RAW264.7 cells, with some exhibiting lower EC50 values than the standard anti-inflammatory drug ibuprofen.[7] This suggests that this compound may also possess the ability to modulate inflammatory responses.

Table 2: Anti-inflammatory Activity of Structurally Related Chromone Derivatives

Compound/DerivativeCell LineAssayEC50 (µM)Reference
Chromone Amide Derivative (5-9)RAW264.7LPS-induced NO Production5.33 ± 0.57[7]
Ibuprofen (Reference)RAW264.7LPS-induced NO Production>10[7]
Steroid Sulfatase (STS) Inhibition

Steroid sulfatase (STS) is a crucial enzyme in the biosynthesis of active steroids, such as estrogen and androgens, from their inactive sulfate precursors. STS is a validated therapeutic target for hormone-dependent cancers, like breast and prostate cancer. The core structure of this compound has been utilized as a scaffold for the development of potent STS inhibitors. Non-steroidal STS inhibitors are of particular interest as they may avoid the estrogenic side effects associated with steroidal inhibitors.[8][9]

A well-known non-steroidal STS inhibitor, 4-methylcoumarin-7-O-sulfamate (COUMATE), which shares the chromenone core, has been shown to inhibit STS activity in MCF-7 breast cancer cells by over 90% at a concentration of 10 µM.[9] This strongly suggests that this compound could serve as a promising template for the design of novel STS inhibitors.

Table 3: Steroid Sulfatase (STS) Inhibitory Activity of Structurally Related Compounds

CompoundTargetAssay SystemIC50 (nM)Reference
IrosustatSTS-8[10]
Estrone O-sulfamate (EMATE)STSPlacental microsomes18[11]
Estrone O-sulfamate (EMATE)STSMCF-7 cells0.83[11]
Steroid sulfatase-IN-1STS-1.71[10]
Steroid sulfatase-IN-5STS-0.32[10]
STX213STSPlacental microsomes1[9]
4-methylcoumarin-7-O-sulfamate (COUMATE)STSMCF-7 cells>90% inhibition at 10 µM[9]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the predicted biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of a compound on cancer cell lines.[12][13][14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, PC-3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound. Include wells with vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol describes the measurement of NO production in LPS-stimulated murine macrophage (RAW264.7) or microglial (BV-2) cells.[15][16]

Objective: To determine the EC50 value of the test compound for the inhibition of NO production.

Materials:

  • RAW264.7 or BV-2 cells

  • Complete culture medium

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • Test compound dissolved in DMSO

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding: Plate cells in 24-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using the sodium nitrite solution. Calculate the concentration of nitrite in the samples. The EC50 value is determined from the dose-response curve of percentage inhibition of NO production versus compound concentration.

Steroid Sulfatase (STS) Inhibition Assay

This protocol details an in vitro assay to measure the inhibitory activity of a compound against STS using a radiolabeled substrate.[17][18]

Objective: To determine the IC50 value of the test compound for STS inhibition.

Materials:

  • Source of STS enzyme (e.g., human placental microsomes or lysate from STS-expressing cells)

  • Radiolabeled substrate (e.g., [3H]estrone-3-sulfate)

  • Test compound dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Toluene

  • Scintillation cocktail

Procedure:

  • Enzyme Preparation: Prepare the STS enzyme source in the assay buffer.

  • Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specified time (e.g., 15-30 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Extraction: Stop the reaction (e.g., by adding toluene). The unconjugated steroid product will be extracted into the organic phase.

  • Quantification: Measure the radioactivity of the extracted product using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. Based on the activities of its structural analogs, several signaling pathways are likely to be involved.

Potential Anticancer Signaling Pathways

Chromen-4-one derivatives have been reported to modulate several key signaling pathways implicated in cancer, including the PI3K/Akt/mTOR and NF-κB pathways.[4][19][20][21][22][23][24] Inhibition of these pathways can lead to decreased cell proliferation, survival, and induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Chromen-4-one Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway by chromen-4-one derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Ub Nucleus Nucleus NFkB->Nucleus Translocation Proteasome->IkB Degradation GeneTranscription Pro-inflammatory & Pro-survival Gene Transcription Nucleus->GeneTranscription Inhibitor Chromen-4-one Derivative Inhibitor->IKK

Caption: Predicted inhibition of the NF-κB signaling pathway by chromen-4-one derivatives.

Experimental Workflow Diagrams

Visualizing experimental workflows can aid in the planning and execution of studies.

Anticancer_Screening_Workflow start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout data_analysis Data Analysis (IC50 Determination) readout->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro anticancer screening.

STS_Inhibition_Workflow start Start enzyme_prep Enzyme Preparation (e.g., Placental Microsomes) start->enzyme_prep pre_incubation Pre-incubation with Inhibitor (Varying Concentrations) enzyme_prep->pre_incubation reaction_start Add Radiolabeled Substrate ([3H]E1S) pre_incubation->reaction_start incubation Incubation at 37°C reaction_start->incubation extraction Extraction of Product incubation->extraction quantification Scintillation Counting extraction->quantification data_analysis Data Analysis (IC50 Determination) quantification->data_analysis end End data_analysis->end

Caption: General experimental workflow for steroid sulfatase (STS) inhibition assay.

Conclusion and Future Directions

While direct experimental validation for this compound is pending, the evidence from structurally analogous compounds strongly supports its potential as a multi-target therapeutic agent. The chromen-4-one core is a privileged scaffold in medicinal chemistry, consistently yielding compounds with potent anticancer and anti-inflammatory activities. Furthermore, its suitability as a framework for designing steroid sulfatase inhibitors opens up another exciting avenue for therapeutic intervention, particularly in hormone-dependent diseases.

Future research should focus on the synthesis and in vitro evaluation of this compound to confirm these predicted activities. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for initiating such studies. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize the potency and selectivity of this promising scaffold, paving the way for the development of novel and effective therapeutic agents.

References

In-Depth Technical Guide: The Mechanism of Action of 7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Derivatives as Steroid Sulfatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of derivatives of the core scaffold, 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. Extensive research has identified this coumarin-based structure as a crucial pharmacophore for the development of potent steroid sulfatase (STS) inhibitors. While the intrinsic biological activity of the parent compound remains uncharacterized in the reviewed literature, its thiophosphate and phosphate analogs have demonstrated significant inhibitory effects on the STS enzyme. This guide will delve into the molecular mechanism of STS inhibition, the structure-activity relationships (SAR) of these derivatives, and detailed experimental protocols for assessing their inhibitory potential. The information presented herein is intended to support further research and development of novel therapeutics targeting hormone-dependent diseases.

Introduction: The Role of Steroid Sulfatase in Disease

Steroid sulfatase (STS) is a key enzyme in the biosynthesis of active steroid hormones, including estrogens and androgens. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone-3-sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then fuel the growth of hormone-dependent cancers, such as breast, prostate, and endometrial cancers. Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these malignancies.

The coumarin scaffold has been extensively explored in medicinal chemistry due to its diverse pharmacological properties. The tricyclic coumarin derivative, this compound, has been identified as a valuable framework for the design of non-steroidal STS inhibitors. This guide focuses on the mechanism by which derivatives of this core structure exert their inhibitory effects on the STS enzyme.

Mechanism of Action: Inhibition of Steroid Sulfatase

The primary mechanism of action for the thiophosphate and phosphate derivatives of this compound is the inhibition of the steroid sulfatase enzyme.

The Steroid Sulfatase Catalytic Pathway

The signaling pathway initiated by STS involves the conversion of inactive steroid sulfates into active hormones that can stimulate cellular proliferation in hormone-dependent tissues. Inhibition of STS blocks this conversion, thereby reducing the levels of active estrogens and androgens available to bind to their respective receptors.

STS_Pathway DHEAS DHEA-Sulfate (inactive) STS Steroid Sulfatase (STS) DHEAS->STS E1S Estrone-Sulfate (inactive) E1S->STS DHEA DHEA (active) STS->DHEA E1 Estrone (active) STS->E1 Androgens Androgens DHEA->Androgens Estrogens Estrogens E1->Estrogens Proliferation Cell Proliferation (Hormone-Dependent Cancers) Androgens->Proliferation Estrogens->Proliferation Inhibitor This compound Derivatives Inhibitor->STS Inhibition

Figure 1: Steroid Sulfatase (STS) Signaling Pathway and Point of Inhibition.
Molecular Interaction with the STS Active Site

Docking studies of related bicoumarin thiophosphate analogs have suggested that these inhibitors bind to the active site of the STS enzyme. The coumarin core acts as a scaffold, positioning the phosphate or thiophosphate moiety to interact with key residues within the catalytic pocket. These interactions are thought to be crucial for the inhibitory activity of these compounds. The tricyclic nature of the this compound core mimics the steroidal A, B, and C rings of natural STS substrates, contributing to its binding affinity.

Quantitative Data: Inhibitory Potency of Derivatives

While no inhibitory data is available for the parent compound, several of its thiophosphate and phosphate derivatives have been synthesized and evaluated for their ability to inhibit STS isolated from human placenta. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Compound IDDerivative TypeR GroupIC50 (nM)Reference
1 Bicoumarin Thiophosphate AnalogN/A860Demkowicz et al., 2015
2 Thiophosphate Derivative-13,300Demkowicz et al., 2015
3 Thiophosphate Derivative-30,300Demkowicz et al., 2015

Structure-Activity Relationship (SAR)

The development of potent STS inhibitors based on the this compound scaffold has been guided by structure-activity relationship studies.

SAR_Logic cluster_Core Core Scaffold cluster_Modifications Modifications cluster_Activity Biological Activity Core This compound Phosphate Addition of Phosphate/ Thiophosphate Moiety Core->Phosphate Essential for Scaffolding Activity STS Inhibitory Activity Phosphate->Activity Confers Potency

Figure 2: Logical Relationship of Structure to Activity.

Key findings from SAR studies indicate that:

  • The Coumarin Core is Essential: The tricyclic coumarin structure serves as a rigid scaffold that mimics the steroid nucleus of natural STS substrates, facilitating binding to the enzyme's active site.

  • The Phosphate/Thiophosphate Moiety is Crucial for Activity: The addition of a phosphate or thiophosphate group at the 7-hydroxy position is critical for potent STS inhibition. This group is believed to interact with the catalytic machinery of the enzyme.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the core scaffold and for conducting an in vitro STS inhibition assay.

Synthesis of 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

A straightforward preparation of the core scaffold is a prerequisite for the synthesis of its active derivatives.

Synthesis_Workflow Start Starting Materials: Resorcinol and 2-oxocyclopentane-1-carboxylic acid Reaction Reaction with Polyphosphoric Acid (PPA) Start->Reaction Workup Aqueous Workup and Purification Reaction->Workup Product Product: 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one Workup->Product

Figure 3: General Synthesis Workflow.

Materials:

  • Resorcinol

  • 2-oxocyclopentane-1-carboxylic acid

  • Polyphosphoric acid (PPA)

  • Ice-water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of resorcinol and 2-oxocyclopentane-1-carboxylic acid is added to polyphosphoric acid.

  • The reaction mixture is heated with stirring for a specified time and temperature (e.g., 80-100 °C for 2-4 hours).

  • The reaction is cooled to room temperature and then poured into ice-water.

  • The resulting precipitate is extracted with ethyl acetate.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one.

In Vitro Steroid Sulfatase (STS) Inhibition Assay

This protocol describes a general method for determining the inhibitory potential of test compounds on STS activity using human placental microsomes as the enzyme source and radiolabeled estrone sulfate as the substrate.

Materials:

  • Human placental microsomes (source of STS enzyme)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • [6,7-³H]Estrone sulfate (radiolabeled substrate)

  • Toluene

  • Scintillation cocktail

  • 96-well microplates

  • Incubator (37°C)

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Thaw human placental microsomes on ice and dilute to the desired concentration in assay buffer.

  • Compound Incubation: In a 96-well plate, add a small volume of the test compound solution at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., 665-COUMATE).

  • Pre-incubation: Add the diluted enzyme preparation to each well and pre-incubate for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, [6,7-³H]estrone sulfate, to each well.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Extraction: Stop the reaction by adding toluene to each well. The toluene will extract the radiolabeled estrone product.

  • Phase Separation: Vigorously mix the plate and then centrifuge to separate the aqueous and organic (toluene) phases.

  • Scintillation Counting: Transfer an aliquot of the toluene layer to a scintillation vial containing scintillation cocktail.

  • Data Analysis: Measure the radioactivity in each vial using a scintillation counter. The amount of radioactivity is proportional to the STS activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broader Pharmacological Context of Coumarin Derivatives

Derivatives of 7-hydroxycoumarin, the core structure of the scaffold , are known to exhibit a wide range of pharmacological activities, including:

  • Anticancer Properties: Many coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: Some coumarins can modulate inflammatory pathways.

  • Antioxidant Effects: The phenolic hydroxyl group in many coumarins contributes to their antioxidant properties.

  • Antimicrobial Activity: Certain coumarin derivatives have shown activity against bacteria and fungi.

It is plausible that derivatives of this compound may possess other biological activities in addition to STS inhibition, which warrants further investigation.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of non-steroidal steroid sulfatase inhibitors. Their mechanism of action involves the direct inhibition of the STS enzyme, thereby blocking the production of tumor-promoting steroid hormones. The tricyclic coumarin core serves as an effective scaffold for presenting a phosphate or thiophosphate moiety to the enzyme's active site.

Future research should focus on several key areas:

  • Elucidation of the Parent Compound's Activity: Determining the intrinsic biological activity, if any, of this compound is essential for a complete understanding of this chemical series.

  • Optimization of Inhibitory Potency: Further SAR studies could lead to the development of even more potent and selective STS inhibitors.

  • Pharmacokinetic and In Vivo Studies: Promising lead compounds should be advanced to pharmacokinetic profiling and in vivo efficacy studies in relevant animal models of hormone-dependent cancers.

  • Exploration of Off-Target Effects: A comprehensive pharmacological profiling of these derivatives is necessary to identify any potential off-target activities and to assess their overall safety profile.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective treatments for hormone-dependent diseases.

An In-Depth Technical Guide to 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one core structure represents a significant scaffold in medicinal chemistry. As a derivative of the broader chromenone class of compounds, it holds potential for a wide range of pharmacological activities. Chromenones are known to exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound and its analogs, with a focus on their synthesis, biological evaluation, and potential mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this chemical framework.

Core Compound Profile

  • IUPAC Name: 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

  • Molecular Formula: C₁₂H₁₀O₃[2]

  • Molecular Weight: 202.21 g/mol [2]

  • CAS Number: 21260-41-3[2]

Quantitative Biological Activity of Analogs and Derivatives

Direct quantitative biological data for this compound is limited in the reviewed literature. However, studies on structurally related analogs and derivatives provide valuable insights into the potential bioactivities of this class of compounds. The following tables summarize the reported quantitative data for these related molecules.

Table 1: Anti-inflammatory and Antioxidant Activity of Chromenone Analogs

Compound/AnalogTarget/AssayCell Line/SystemActivity (IC₅₀/EC₅₀)Reference
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-oneCOX-2 InhibitionIn vitro>80% inhibition at 100 µg/ml[3][4]
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one5-LOX InhibitionIn vitro>80% inhibition at 100 µg/ml[3][4]
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-oneDPPH Radical ScavengingIn vitro40% inhibition at 250 µM[4]
3,7-dimethyl-1,8-hydroxy-6-methoxyisochromanPGE₂ ProductionLPS-stimulated RAW264.7 & BV2 cellsSignificant inhibition[5]
3,7-dimethyl-1,8-hydroxy-6-methoxyisochromanNO ProductionLPS-stimulated RAW264.7 & BV2 cellsSignificant inhibition[5]

Table 2: Anticancer and Cytotoxic Activity of Chromenone Derivatives

Compound/AnalogCell LineActivity (IC₅₀)Reference
7-hydroxy-4-methyl-2H-chromen-2-one derivative (Compound 9)Not specifiedHigh cytotoxic activity[6]
7-hydroxy-4-methyl-2H-chromen-2-one derivative (Compound 13)Not specifiedHigh cytotoxic activity[6]

Table 3: Antimicrobial Activity of Chromenone Derivatives

Compound/AnalogOrganismActivityReference
7-hydroxy-4-methyl-2H-chromen-2-one derivative (Compound 9)Gram-positive and Gram-negative bacteriaHigh bactericidal activity[6]
7-hydroxy-4-methyl-2H-chromen-2-one derivative (Compound 10)Gram-positive and Gram-negative bacteriaHigh bactericidal activity[6]
7-hydroxy-4-methyl-2H-chromen-2-one derivative (Compound 13)Gram-positive and Gram-negative bacteriaHigh bactericidal activity[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of the core compound are not extensively available. The following sections provide generalized methodologies based on common practices for analogous chromenone derivatives.

General Synthesis of 7-Hydroxy-Chromenone Scaffolds

A common method for the synthesis of 7-hydroxy-chromenone derivatives is the Pechmann condensation. This reaction typically involves the condensation of a phenol (in this case, resorcinol) with a β-keto ester in the presence of an acid catalyst.

Materials:

  • Resorcinol

  • β-keto ester (e.g., ethyl acetoacetate for a 4-methyl derivative)

  • Concentrated Sulfuric Acid (or other acid catalyst)

  • Ethanol

  • 5% Sodium Hydroxide solution

  • 2M Sulfuric Acid

Procedure:

  • A mixture of resorcinol and the β-keto ester is prepared.

  • Concentrated sulfuric acid is added cautiously with cooling and stirring.[7]

  • The reaction mixture is heated, often on a water bath, for a specified period.[8]

  • After cooling, the mixture is poured into ice water.

  • The crude product precipitates and is collected by filtration.

  • The precipitate is dissolved in 5% sodium hydroxide solution and then re-precipitated by the addition of 2M sulfuric acid.[7]

  • The purified product is collected by filtration, washed with water, and dried.[7]

  • Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the final product.[7][8]

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This assay is widely used to evaluate the free radical scavenging ability of a compound.[9]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution with a characteristic absorption maximum around 517 nm.[9] When a hydrogen-donating antioxidant is present, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[9][10]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compound in methanol.

    • A standard antioxidant, such as ascorbic acid or quercetin, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound solution to a defined volume of the DPPH solution.

    • The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[10]

    • The absorbance is measured at approximately 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

    • The IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[11]

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways that may be modulated by chromenone derivatives based on literature for analogous compounds, as well as a general experimental workflow for their evaluation.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway MAPK_Pathway MAPK Pathway (JNK) TLR4->MAPK_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB_Pathway->Pro_inflammatory_Cytokines iNOS_COX2 iNOS & COX-2 MAPK_Pathway->iNOS_COX2 Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Induces Inflammation Inflammation HO1->Inflammation Inhibits Pro_inflammatory_Cytokines->Inflammation iNOS_COX2->Inflammation Chromenone Chromenone Derivative Chromenone->NFkB_Pathway Inhibits Chromenone->MAPK_Pathway Inhibits Chromenone->Nrf2 Activates

Caption: Potential anti-inflammatory signaling pathways modulated by chromenone analogs.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Chromenone (e.g., Pechmann Condensation) Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Production) Characterization->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Anticancer Cytotoxicity Assays (MTT, SRB) Characterization->Anticancer Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX, LOX) Anti_inflammatory->Enzyme_Inhibition Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Enzyme_Inhibition->Pathway_Analysis

Caption: General experimental workflow for the evaluation of chromenone derivatives.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental use of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, a versatile heterocyclic compound with potential applications in drug discovery and development. The methodologies outlined below are based on established assays for evaluating the biological activities commonly associated with chromenone derivatives, including enzyme inhibition, cytotoxicity, and antimicrobial effects.

Overview and Potential Applications

This compound belongs to the coumarin class of compounds, which are known for a wide range of pharmacological activities.[1] Derivatives based on the 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one framework have been synthesized and evaluated as inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers.[2][3][4] Furthermore, chromenone scaffolds are recognized for their potential antimicrobial and cytotoxic properties.[5][6][7]

The protocols detailed herein provide a foundation for investigating the therapeutic potential of this compound in these areas.

Quantitative Data Summary

While specific quantitative data for the parent compound this compound is limited in the public domain, the following table summarizes representative inhibitory activities of related tricyclic coumarin derivatives against steroid sulfatase (STS). This data can serve as a benchmark for comparative studies.

CompoundTarget EnzymeIC50 ValueReference CompoundReference IC50
bis-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) hydrogenthiophosphateSTS860 nM665-COUMATE1 µM
Tricyclic COUMATE derivative (6610 COUMATE)E1-STS1 nM--
Tricyclic COUMATE derivative (665-COUMATE)E1-STS200 nM--
Tricyclic COUMATE derivative (6615-COUMATE)E1-STS370 nM--

Experimental Protocols

Steroid Sulfatase (STS) Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of this compound against steroid sulfatase. The assay is based on the enzymatic cleavage of a sulfated substrate, and the subsequent detection of the product.

Materials:

  • This compound

  • Human placental microsomes (as a source of STS)

  • Estrone-3-sulfate (E1S) or p-nitrophenyl sulfate (pNPS) as substrate

  • Reference inhibitor (e.g., 665-COUMATE)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Quenching solution (e.g., perchloric acid)

  • Scintillation fluid (if using radiolabeled substrate) or a spectrophotometer for colorimetric detection

  • 96-well microplates

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with assay buffer to obtain a range of test concentrations.

  • Enzyme Preparation: Dilute the human placental microsomes in cold assay buffer to the desired working concentration.

  • Assay Reaction:

    • To each well of a 96-well plate, add the test compound at various concentrations.

    • Include wells for a positive control (reference inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Add the diluted enzyme preparation to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate (e.g., E1S).

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding the quenching solution.

    • If using a radiolabeled substrate, add scintillation fluid and measure the radioactivity using a scintillation counter.

    • If using a colorimetric substrate like pNPS, measure the absorbance at the appropriate wavelength (e.g., 405 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for STS Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of This compound D Add test compound, controls, and enzyme to 96-well plate A->D B Dilute human placental microsomes (STS enzyme source) B->D C Prepare substrate solution (e.g., Estrone-3-sulfate) F Initiate reaction by adding substrate C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C F->G H Terminate reaction G->H I Measure product formation (e.g., scintillation counting or absorbance) H->I J Calculate % inhibition and IC50 value I->J

A generalized workflow for determining the STS inhibitory activity.
Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, HeLa).[2][8][9]

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Workflow for Cytotoxicity (MTT) Assay

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of This compound B->C D Incubate for 24-72 hours C->D E Add MTT solution and incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and IC50 value G->H

A step-by-step workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains using the broth microdilution method.[6][10][11]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standard antimicrobial agents (e.g., gentamicin for bacteria, fluconazole for fungi)

  • 96-well microplates

Protocol:

  • Compound and Inoculum Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a standardized inoculum of the microbial strain in the appropriate broth.

  • Serial Dilution:

    • Add broth to all wells of a 96-well plate.

    • Perform a two-fold serial dilution of the test compound across the wells.

    • Include a positive control (standard antimicrobial agent), a negative control (broth only), and a growth control (broth with inoculum).

  • Inoculation: Add the standardized microbial inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway Diagram: STS and Hormone Synthesis

Steroid sulfatase (STS) plays a crucial role in the production of active steroid hormones.[12][13][14] By inhibiting STS, compounds like this compound can block this pathway, which is a therapeutic strategy for hormone-dependent cancers.

G DHEAS DHEA-S (inactive precursor) STS Steroid Sulfatase (STS) DHEAS->STS DHEA DHEA (active androgen) Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrogens Estrogens (e.g., Estradiol) Testosterone->Estrogens Aromatase STS->DHEA Hydrolysis Inhibitor This compound Inhibitor->STS Inhibition

Simplified pathway of steroid hormone synthesis and the inhibitory action of this compound on STS.

References

Application Notes and Protocols for In Vitro Assays with 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vitro applications of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one , a compound belonging to the coumarin class of molecules. While specific experimental data for this exact compound is limited in publicly available literature, its structural similarity to known inhibitors of steroid sulfatase (STS) suggests its primary mechanism of action is the modulation of this key enzyme in steroid biosynthesis.

Steroid sulfatase is a critical enzyme that catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2][3] These active steroids can then be converted into potent estrogens and androgens that drive the proliferation of hormone-dependent cancers, such as breast and prostate cancer.[1][2][3] Therefore, inhibitors of STS are of significant interest as potential therapeutic agents.

This document outlines detailed protocols for assessing the in vitro activity of this compound as a potential STS inhibitor and discusses its likely impact on downstream signaling pathways.

Data Presentation

Due to the absence of specific quantitative data for this compound in the reviewed literature, the following table presents data for structurally related compounds and established STS inhibitors to provide a comparative context for researchers.

Table 1: In Vitro Inhibitory Activity of Selected Steroid Sulfatase Inhibitors

Compound/InhibitorAssay TypeCell Line/Enzyme SourceIC50Reference
Irosustat (STX64, 667-COUMATE) Cell-free (Fluorometric)Human Placental Microsomes~10 nMNot explicitly stated, but widely referenced
Estrone-3-O-sulfamate (EMATE) Cell-freeHuman Placental Microsomes~50 nMNot explicitly stated, but widely referenced
STX64 Whole-cellMCF-7 (Breast Cancer)~40 nMNot explicitly stated, but widely referenced
EM1913 Whole-cellT47D (Breast Cancer)~20% inhibition of DNA synthesis[4]

Experimental Protocols

The following are detailed protocols for in vitro assays to determine the inhibitory activity of this compound against steroid sulfatase.

Protocol 1: Cell-Free In Vitro Steroid Sulfatase Inhibition Assay (Fluorometric)

This assay measures the inhibition of STS activity using a fluorogenic substrate and a source of the enzyme, such as human placental microsomes.

Materials:

  • This compound

  • Human placental microsomes (as a source of STS)

  • 4-Methylumbelliferyl sulfate (4-MUS; fluorogenic substrate)

  • 4-Methylumbelliferone (4-MU; fluorescent standard)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of 4-MUS in Tris-HCl buffer.

    • Prepare a stock solution of 4-MU in DMSO for the standard curve.

    • Dilute human placental microsomes in Tris-HCl buffer to the desired working concentration.

  • Assay Protocol:

    • Add Tris-HCl buffer to each well of a 96-well black microplate.

    • Add serial dilutions of the test compound (this compound) or a reference inhibitor (e.g., Irosustat) to the appropriate wells. Include a vehicle control (DMSO).

    • Add the diluted human placental microsomes to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the 4-MUS substrate solution to all wells.

    • Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes), protecting it from light.

    • Stop the reaction by adding a suitable stop solution (e.g., 0.2 M NaOH).

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the 4-MU standard.

    • Calculate the percentage of STS inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based In Vitro Steroid Sulfatase Inhibition Assay

This assay measures the ability of the test compound to inhibit STS activity in intact cells that endogenously express the enzyme, such as hormone-dependent breast cancer cell lines.

Materials:

  • This compound

  • MCF-7 or T47D breast cancer cell lines

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • [³H]-Estrone sulfate (radiolabeled substrate)

  • Toluene-based scintillation fluid

  • Cell lysis buffer

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Culture and Seeding:

    • Culture MCF-7 or T47D cells in the appropriate medium.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control.

  • STS Activity Assay:

    • After treatment, wash the cells with PBS.

    • Add fresh medium containing [³H]-Estrone sulfate to each well.

    • Incubate for a suitable period (e.g., 4-6 hours) to allow for substrate uptake and hydrolysis.

    • Stop the reaction by placing the plates on ice.

    • Transfer the medium to tubes containing toluene-based scintillation fluid.

    • Lyse the cells in the wells with cell lysis buffer and determine the protein concentration for normalization.

    • Vortex the tubes to extract the hydrolyzed [³H]-Estrone into the organic phase.

    • Measure the radioactivity in the organic phase using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of hydrolyzed substrate, normalized to the protein concentration.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value as described in the cell-free assay protocol.

Signaling Pathways and Experimental Workflows

The inhibition of steroid sulfatase by this compound is expected to decrease the intracellular levels of active estrogens and androgens, thereby impacting downstream signaling pathways that are crucial for the growth of hormone-dependent cancers.

STS_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space E1S Estrone Sulfate (E1S) (Inactive) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEA Sulfate (DHEAS) (Inactive) DHEAS->STS E1 Estrone (E1) STS->E1 Hydrolysis DHEA DHEA STS->DHEA Hydrolysis Aromatase Aromatase E1->Aromatase Androgens Androgens (e.g., Testosterone, DHT) (Active) DHEA->Androgens Estradiol Estradiol (E2) (Active) Aromatase->Estradiol ER Estrogen Receptor (ER) Estradiol->ER AR Androgen Receptor (AR) Androgens->AR Proliferation Cell Proliferation & Survival ER->Proliferation AR->Proliferation Inhibitor 7-hydroxy-2,3- dihydrocyclopenta[c] chromen-4(1H)-one Inhibitor->STS

Caption: Steroid Sulfatase Inhibition Signaling Pathway.

Experimental_Workflow start Start prep Prepare Compound Stock & Serial Dilutions start->prep cell_culture Culture & Seed Cells (e.g., MCF-7) start->cell_culture treatment Treat Cells with Compound (24 hours) prep->treatment cell_culture->treatment assay Perform STS Activity Assay (e.g., using [3H]-E1S) treatment->assay measurement Measure Endpoint (e.g., Scintillation Counting) assay->measurement analysis Data Analysis: Calculate % Inhibition & IC50 measurement->analysis end End analysis->end

Caption: Cell-Based STS Inhibition Assay Workflow.

References

Applications of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in Medicinal Chemistry: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a heterocyclic compound belonging to the chromenone family. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The rigid, fused-ring structure of this compound makes it an attractive scaffold for the design and synthesis of novel therapeutic agents. Its primary application to date has been as a key intermediate in the development of potent enzyme inhibitors, particularly for steroid sulfatase. This document provides detailed application notes, experimental protocols, and data related to the medicinal chemistry applications of this compound.

Application Notes

The core structure of this compound has been primarily exploited as a foundational framework for the synthesis of steroid sulfatase (STS) inhibitors. STS is a crucial enzyme in the biosynthesis of active steroid hormones, and its inhibition is a therapeutic strategy for hormone-dependent cancers, such as breast and prostate cancer.

Beyond its role in STS inhibition, the chromenone core is structurally related to compounds known to possess anti-inflammatory and antioxidant properties. While specific data for the title compound is limited, its structural similarity to other flavonoids and coumarins suggests potential for exploration in these areas.

Key Potential Applications:

  • Steroid Sulfatase (STS) Inhibition: The 7-hydroxy group serves as a handle for the introduction of a sulfamate moiety, a key pharmacophore for irreversible STS inhibition.

  • Anti-inflammatory Activity: Chromenone derivatives have been shown to inhibit inflammatory pathways, such as the production of nitric oxide (NO).

  • Antioxidant Activity: The phenolic hydroxyl group suggests potential for radical scavenging activity.

Quantitative Data

Direct quantitative biological data for this compound is not extensively available in the public domain. However, it serves as a crucial precursor for highly potent derivatives. The following table summarizes the activity of a key derivative synthesized from this scaffold.

Compound/DerivativeTargetAssayIC50
bis-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) hydrogenthiophosphateSteroid Sulfatase (STS)Enzyme Inhibition Assay860 nM

Experimental Protocols

Synthesis of this compound

This protocol is based on the Pechmann condensation reaction, a standard method for the synthesis of coumarins and chromenones.

Materials:

  • Resorcinol

  • Ethyl 2-oxocyclopentanecarboxylate

  • Concentrated Sulfuric Acid

  • Ethanol

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred solution of resorcinol (1 equivalent) in a round-bottom flask, add concentrated sulfuric acid (catalytic amount) at 0 °C (ice bath).

  • Slowly add ethyl 2-oxocyclopentanecarboxylate (1 equivalent) to the mixture, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 80-90 °C for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of starting materials.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water until the washings are neutral.

  • Neutralize the crude product by washing with a saturated solution of sodium bicarbonate, followed by water.

  • Dry the crude product in a desiccator.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield pure this compound.

Steroid Sulfatase (STS) Inhibition Assay

This is a general protocol for determining the STS inhibitory activity of compounds derived from this compound.

Materials:

  • Human placental microsomes (source of STS)

  • [³H]-Estrone-3-sulfate (substrate)

  • Tris-HCl buffer (pH 7.4)

  • Toluene

  • Test compound (dissolved in DMSO)

  • Scintillation cocktail

  • Scintillation counter

  • Microcentrifuge tubes

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and human placental microsomes.

  • Add various concentrations of the test compound to the reaction mixture. Include a vehicle control (DMSO) and a positive control (a known STS inhibitor).

  • Pre-incubate the mixture at 37 °C for 15 minutes.

  • Initiate the enzymatic reaction by adding the [³H]-Estrone-3-sulfate substrate.

  • Incubate the reaction at 37 °C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding toluene, which also serves to extract the product ([³H]-estrone).

  • Vortex the tubes and centrifuge to separate the aqueous and organic layers.

  • Transfer an aliquot of the toluene layer to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Nitric Oxide (NO) Production Inhibition Assay

This protocol assesses the potential anti-inflammatory activity of the compound.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Test compound

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix equal volumes of supernatant and Griess Reagent A in a new 96-well plate and incubate for 10 minutes at room temperature.

  • Add Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite is used to quantify the amount of nitrite.

  • Calculate the percentage of NO production inhibition.

DPPH Radical Scavenging Assay

This protocol evaluates the antioxidant potential of the compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound

  • Ascorbic acid (positive control)

  • 96-well plate or spectrophotometer cuvettes

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add the test compound or ascorbic acid solutions to the wells. Include a blank (methanol only) and a control (DPPH solution with methanol).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Visualizations

STS_Inhibition_Workflow start Start: STS Inhibition Assay prepare_mix Prepare Reaction Mixture (Buffer, Microsomes) start->prepare_mix add_compound Add Test Compound (Various Concentrations) prepare_mix->add_compound pre_incubate Pre-incubate (37°C, 15 min) add_compound->pre_incubate add_substrate Add [3H]-Estrone-3-Sulfate pre_incubate->add_substrate incubate Incubate (37°C, 30-60 min) add_substrate->incubate stop_reaction Stop Reaction (Add Toluene) incubate->stop_reaction extract_product Extract [3H]-Estrone stop_reaction->extract_product measure_radioactivity Measure Radioactivity (Scintillation Counter) extract_product->measure_radioactivity calculate_ic50 Calculate % Inhibition and IC50 measure_radioactivity->calculate_ic50 end_assay End calculate_ic50->end_assay

Caption: Workflow for Steroid Sulfatase (STS) Inhibition Assay.

Anti_Inflammatory_Workflow start Start: NO Production Assay seed_cells Seed RAW 264.7 Cells start->seed_cells treat_compound Treat with Test Compound seed_cells->treat_compound stimulate_lps Stimulate with LPS treat_compound->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction measure_absorbance Measure Absorbance at 540 nm griess_reaction->measure_absorbance quantify_no Quantify Nitrite (NO) measure_absorbance->quantify_no end_assay End quantify_no->end_assay

Caption: Workflow for Nitric Oxide (NO) Production Inhibition Assay.

STS_Signaling_Pathway cluster_precursors Inactive Steroid Precursors cluster_active Active Steroids DHEAS DHEA-Sulfate (DHEAS) STS Steroid Sulfatase (STS) DHEAS->STS E1S Estrone-Sulfate (E1S) E1S->STS DHEA DHEA STS->DHEA Estrone Estrone STS->Estrone Inhibitor This compound Derivative (Inhibitor) Inhibitor->STS Inhibition Androgens Androgens DHEA->Androgens Estrogens Estrogens Estrone->Estrogens TumorGrowth Hormone-Dependent Tumor Growth Androgens->TumorGrowth Estrogens->TumorGrowth

Application Notes and Protocols for 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one as a Putative Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not currently contain specific data on the use of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one as a validated building block for targeted protein degradation. The following application notes and protocols are therefore provided as a generalized guide for researchers interested in exploring its potential in this context. The experimental details are based on established methodologies for the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a chemical scaffold available commercially as a protein degrader building block[1]. Its coumarin-like core structure is of interest in medicinal chemistry. While its direct application in targeted protein degradation is not yet documented, its structural features suggest it could potentially be developed into a ligand for an E3 ubiquitin ligase or serve as a novel warhead for a protein of interest (POI).

This document provides a hypothetical framework and generalized protocols for researchers to:

  • Synthesize novel PROTACs using this compound.

  • Evaluate the efficacy of these PROTACs in inducing the degradation of a target protein.

Principle of Targeted Protein Degradation (TPD) with PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[2][3] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][5]

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin

Hypothetical Application: Development of a PROTAC

For the purpose of this guide, we will hypothesize the synthesis and evaluation of a PROTAC targeting a hypothetical Protein of Interest (POI-X) using this compound as a novel E3 ligase ligand scaffold. A known ligand for POI-X will be connected to this building block via a flexible linker.

Experimental Workflow

The development and validation of a novel PROTAC follows a structured workflow, from synthesis to cellular evaluation.

Experimental_Workflow Start Start Synthesis PROTAC Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Binding_Assay Biochemical Binding Assays (SPR, ITC, FP) Purification->Binding_Assay Degradation_Assay Cellular Degradation Assays (Western Blot, In-Cell Western) Binding_Assay->Degradation_Assay Dose_Response Dose-Response & Time-Course (DC50, Dmax, kinetics) Degradation_Assay->Dose_Response Functional_Assay Cellular Functional Assays (e.g., viability, signaling) Dose_Response->Functional_Assay End End Functional_Assay->End

Experimental Protocols

Protocol 1: PROTAC Synthesis

This protocol describes a general method for coupling the this compound building block to a POI ligand with a linker. This example uses a Sonogashira coupling reaction, a common method in PROTAC synthesis.

Materials:

  • This compound

  • POI-X ligand with a terminal alkyne

  • Bromo-functionalized linker (e.g., 1-bromo-2-(2-bromoethoxy)ethane)

  • Copper(I) iodide (CuI)

  • Bis(triphenylphosphine)palladium(II) dichloride

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous solution of NH4Cl

  • Argon or Nitrogen gas

Procedure:

  • Functionalization of the Building Block: The hydroxyl group on this compound would first need to be functionalized, for example, by alkylation with a bromo-functionalized linker to introduce a reactive handle.

  • Coupling Reaction:

    • To a stirred solution of the functionalized this compound (1.0 equivalent) and the alkyne-modified POI-X ligand (1.0 equivalent) in dry DMF, add Et3N (3.0 equivalents).

    • De-gas the mixture with argon for 15 minutes.

    • Add CuI (0.2 equivalents) and bis(triphenylphosphine)palladium(II) dichloride (0.1 equivalents) to the reaction mixture.

    • Stir the reaction at 80°C under an argon atmosphere for 16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with EtOAc and wash with a saturated aqueous solution of NH4Cl three times.

    • Extract the aqueous phase with EtOAc three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the final PROTAC.

  • Characterization: Confirm the structure and purity of the synthesized PROTAC using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for Protein Degradation

This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of POI-X in a cellular context.

Materials:

  • Cell line expressing POI-X (e.g., HEK293T, or a cancer cell line where POI-X is relevant)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132 or bortezomib)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against POI-X

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.

  • Cell Treatment:

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range to start with is 1 nM to 10 µM.

    • Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a DMSO-treated well as a negative control.

    • For mechanism validation, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 for the last 4-6 hours of the PROTAC treatment).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against POI-X and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the POI-X band to the loading control band.

Data Presentation (Hypothetical)

Should experiments with a PROTAC derived from this compound (termed "Compound-X-PROTAC") be successful, the data could be presented as follows:

Table 1: Hypothetical Degradation Activity of Compound-X-PROTAC

ParameterValue
DC50 (Degradation Concentration 50%) 50 nM
Dmax (Maximum Degradation) >90%
Time to Onset of Degradation (at 100 nM) 2 hours
Duration of Degradation (after washout) >48 hours

Table 2: Hypothetical Binding Affinities

LigandTargetBinding Affinity (Kd)
Compound-X (functionalized) E3 Ligase (e.g., Cereblon)To be determined
POI-X Ligand POI-X100 nM
Compound-X-PROTAC POI-X120 nM
Compound-X-PROTAC E3 Ligase (e.g., Cereblon)To be determined

Other Known Biological Activity

It is noteworthy that the 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one scaffold has been utilized in the synthesis of bicoumarin thiophosphate analogs.[] These derivatives were evaluated as inhibitors of the steroid sulfatase (STS) enzyme, with some compounds showing potent inhibitory activity (IC50 in the nanomolar range).[] This indicates that the core structure is biologically active and can be a starting point for the design of targeted molecules, although this prior work focused on enzyme inhibition rather than protein degradation.

Conclusion

While this compound is marketed as a building block for protein degraders, its efficacy and mechanism in this role require experimental validation. The protocols and workflow outlined in this document provide a comprehensive guide for researchers to systematically investigate its potential. Successful development would involve synthesizing novel PROTACs, confirming their ability to induce degradation of a target protein in a proteasome-dependent manner, and characterizing their biological activity in relevant cellular models.

References

Application Notes and Protocols for the Synthesis of Steroid Sulfatase Inhibitors from 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. By hydrolyzing steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), STS increases the levels of estrogens and androgens that can promote the growth of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[1][2] Inhibition of STS is a promising therapeutic strategy to limit the production of these active steroids in tumors.[1] The chromenone scaffold is a key pharmacophore in the design of non-steroidal STS inhibitors. This document provides detailed application notes and protocols for the synthesis of potential steroid sulfatase inhibitors derived from 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. Both phosphate and sulfamate derivatives are discussed, with the latter being a prominent class of irreversible STS inhibitors.

Data Presentation

The following table summarizes the reported in vitro inhibitory activity of phosphate derivatives of 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one against human placental steroid sulfatase.

Compound IDR Group (at 7-OH)IC50 (µM)[3]
1a -P(O)(OH)2159
1b -P(O)(OCH3)236.4
1c -P(O)(OCH2CH3)237.8
1d -P(O)(OPh)221.5
Reference 667-COUMATE (Irosustat)1.0

Experimental Protocols

Protocol 1: Synthesis of Phosphate Derivatives of 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

This protocol is adapted from the work of Kozak et al. (2014) and describes the synthesis of phosphate esters at the 7-hydroxy position.[3]

Materials:

  • 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4(1H)-one

  • Phosphorus oxychloride (POCl3) or appropriate dialkyl/diaryl chlorophosphate

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4(1H)-one (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine or pyridine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Phosphorylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the phosphorylating agent (e.g., phosphorus oxychloride or a specific dialkyl/diaryl chlorophosphate, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

  • Characterization: Characterize the final product by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Protocol 2: Proposed Synthesis of 7-O-Sulfamoyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

This is a generalized protocol for the sulfamoylation of a phenolic hydroxyl group, as specific literature for the starting material is not available. The sulfamate moiety is a key pharmacophore for potent, irreversible STS inhibition.[4]

Materials:

  • 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4(1H)-one

  • Sulfamoyl chloride (H2NSO2Cl)

  • N,N-Dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP)[4]

  • Anhydrous conditions

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4(1H)-one (1 equivalent) in anhydrous N,N-dimethylacetamide (DMA).

  • Reagent Addition: Cool the solution to 0 °C. Add sulfamoyl chloride (1.5-2.0 equivalents) portion-wise over 10-15 minutes.[4]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC.

  • Quenching and Extraction: Carefully pour the reaction mixture into ice-cold water or brine. Extract the aqueous mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Characterization: Confirm the structure of the synthesized sulfamate derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: In Vitro Steroid Sulfatase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory potential of the synthesized compounds on STS activity, typically using a microsomal preparation from human placenta or a recombinant human STS.

Materials:

  • Synthesized inhibitor compounds

  • Human placental microsomes or recombinant human STS

  • [³H]-Estrone-3-sulfate (substrate)

  • Toluene (scintillation grade)

  • Tris-HCl buffer

  • Bovine Serum Albumin (BSA)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO). Prepare a working solution of the substrate, [³H]-Estrone-3-sulfate, in the assay buffer (e.g., Tris-HCl with BSA).

  • Enzyme Reaction: In microcentrifuge tubes, pre-incubate the enzyme preparation with various concentrations of the inhibitor (or vehicle control) for a defined period at 37 °C.

  • Initiation of Reaction: Start the enzymatic reaction by adding the [³H]-Estrone-3-sulfate substrate.

  • Incubation: Incubate the reaction mixture at 37 °C for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Termination and Extraction: Stop the reaction by adding toluene. Vortex vigorously to extract the hydrolyzed [³H]-estrone product into the organic phase. Centrifuge to separate the phases.

  • Scintillation Counting: Transfer an aliquot of the toluene layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Synthesis_of_Phosphate_Derivatives start 7-hydroxy-2,3-dihydrocyclopenta [c]chromen-4(1H)-one product 7-O-Phosphoryl-2,3-dihydrocyclopenta [c]chromen-4(1H)-one Derivatives start->product Phosphorylation reagents POCl3 or R2P(O)Cl, Base (TEA or Pyridine), Anhydrous Solvent (DCM or THF) reagents->product

Caption: Synthetic pathway for phosphate derivatives.

Proposed_Synthesis_of_Sulfamate_Derivatives start 7-hydroxy-2,3-dihydrocyclopenta [c]chromen-4(1H)-one product 7-O-Sulfamoyl-2,3-dihydrocyclopenta [c]chromen-4(1H)-one start->product Sulfamoylation reagents Sulfamoyl Chloride (H2NSO2Cl), Anhydrous DMA or NMP reagents->product

Caption: Proposed synthesis of sulfamate derivatives.

STS_Inhibition_Pathway DHEAS DHEAS (inactive) STS Steroid Sulfatase (STS) DHEAS->STS E1S Estrone Sulfate (E1S, inactive) E1S->STS DHEA DHEA (active) STS->DHEA Hydrolysis E1 Estrone (E1, active) STS->E1 Hydrolysis Inhibitor STS Inhibitor (e.g., chromenone derivative) Inhibitor->STS Inhibition Androgens Active Androgens (e.g., Testosterone) DHEA->Androgens Estrogens Active Estrogens (e.g., Estradiol) E1->Estrogens TumorGrowth Hormone-Dependent Tumor Growth Androgens->TumorGrowth Stimulation Estrogens->TumorGrowth Stimulation

Caption: STS inhibition in hormone-dependent cancers.

References

protocol for synthesizing bicoumarin thiophosphate analogs from 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of novel bicoumarin thiophosphate analogs derived from 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. These compounds have been identified as potent inhibitors of the steroid sulfatase (STS) enzyme, a key target in the management of hormone-dependent breast cancer.[1][2] This protocol is intended for researchers in medicinal chemistry and drug development. The synthesized analogs exhibit significant inhibitory activity, and their structure-activity relationships are discussed.[3]

Introduction

Coumarins are a class of compounds, both naturally occurring and synthetic, that exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[4][5][6] Bicoumarins, in particular, have garnered significant interest due to their diverse pharmacological profiles. The inhibition of the steroid sulfatase (STS) enzyme is a critical therapeutic strategy for hormone-dependent breast cancers, as STS is responsible for the conversion of inactive steroid sulfates to their active forms, which can stimulate tumor growth.[2] This protocol details the synthesis of bicoumarin thiophosphate analogs, which have shown promise as effective STS inhibitors.[1][2][3]

Experimental Protocols

General Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (200-300 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Mass spectra can be obtained using a high-resolution mass spectrometer.

Synthesis of Bicoumarin Thiophosphate Analogs

The synthesis of bicoumarin thiophosphate analogs from this compound involves a two-step process: first, the synthesis of the intermediate thiophosphoryl chloride, followed by its reaction with the hydroxycoumarin derivative.

Step 1: Synthesis of the Thiophosphoryl Chloride Intermediate

A general procedure for the synthesis of the thiophosphoryl chloride intermediate is as follows:

  • To a solution of thiophosphoryl chloride (PSCl3) in a suitable anhydrous solvent (e.g., dichloromethane), add a solution of the desired coumarin derivative (e.g., another molecule of this compound) and a base (e.g., triethylamine) at 0 °C.

  • Stir the reaction mixture at room temperature for a specified time, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude thiophosphoryl chloride intermediate.

Step 2: Synthesis of the Final Bicoumarin Thiophosphate Analog

  • To a solution of the second hydroxycoumarin derivative (in this case, this compound) in an anhydrous solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and the previously synthesized thiophosphoryl chloride intermediate at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC.

  • The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to afford the desired bicoumarin thiophosphate analog.

A visual representation of this experimental workflow is provided below.

G Experimental Workflow for Bicoumarin Thiophosphate Synthesis cluster_0 Step 1: Thiophosphoryl Chloride Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis start1 Start with Thiophosphoryl Chloride and Hydroxycoumarin react1 Reaction in Anhydrous Solvent with Base at 0°C start1->react1 monitor1 Monitor by TLC react1->monitor1 workup1 Aqueous Workup and Extraction monitor1->workup1 intermediate Crude Thiophosphoryl Chloride Intermediate workup1->intermediate react2 Reaction with Intermediate and Base at 0°C intermediate->react2 start2 Start with this compound start2->react2 monitor2 Monitor by TLC react2->monitor2 workup2 Aqueous Workup and Extraction monitor2->workup2 purify Column Chromatography Purification workup2->purify product Final Bicoumarin Thiophosphate Analog purify->product

Caption: Experimental workflow for the synthesis of bicoumarin thiophosphate analogs.

Data Presentation

The synthesized bicoumarin thiophosphate analogs have been evaluated for their inhibitory activity against the steroid sulfatase (STS) enzyme. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDStructureIC50 (nM) against STSReference
1 bis-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) hydrogenthiophosphate860[3]
2 3f (a thiophosphate tricyclic coumarin analog)13,300[1][2]
3 4r (a thiophosphate tricyclic coumarin analog)30,300[1][2]
Reference 665-COUMATE1,000[1][2][3]

Mechanism of Action and Signaling Pathway

The synthesized bicoumarin thiophosphate analogs act as inhibitors of the steroid sulfatase (STS) enzyme. STS is a key enzyme in the biosynthesis of active steroids. In hormone-dependent tissues like the breast, STS converts inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then bind to their respective receptors and promote the proliferation of cancer cells. By inhibiting STS, the bicoumarin thiophosphate analogs block this conversion, thereby reducing the levels of active steroids and mitigating their proliferative effects.

A simplified diagram of the signaling pathway affected by these inhibitors is presented below.

G Mechanism of Action of Bicoumarin Thiophosphate Analogs cluster_pathway Steroid Synthesis Pathway E1S Estrone Sulfate (E1S) (Inactive) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEAS (Inactive) DHEAS->STS E1 Estrone (E1) (Active) STS->E1 DHEA DHEA (Active) STS->DHEA ER Estrogen Receptor E1->ER DHEA->ER proliferation Cancer Cell Proliferation ER->proliferation inhibitor Bicoumarin Thiophosphate Analog inhibitor->STS Inhibition

Caption: Simplified signaling pathway showing the inhibitory action on STS.

Conclusion

The protocol described herein provides a reproducible method for the synthesis of bicoumarin thiophosphate analogs from this compound. These compounds have demonstrated potent inhibitory activity against the steroid sulfatase enzyme, making them promising candidates for further investigation in the development of new therapeutics for hormone-dependent breast cancer. The provided data and diagrams offer a comprehensive overview for researchers in the field.

References

Application Notes and Protocols for Cell-Based Assays of Steroid Sulfatase (STS) Inhibition using Derivatives of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a pivotal enzyme in the biosynthesis of active steroid hormones.[1] It facilitates the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically potent forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can subsequently be converted to potent estrogens and androgens, which are known to fuel the proliferation of hormone-dependent cancers, including those of the breast, prostate, and endometrium.[2][3] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these malignancies.[2]

The 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one scaffold represents a class of non-steroidal compounds with potential for development as STS inhibitors. This document provides detailed protocols for cell-based assays to evaluate the STS inhibitory activity and cytotoxic effects of derivatives of this scaffold.

While specific quantitative data for derivatives of this compound are not extensively available in public literature, this document will utilize a representative framework for data presentation. The provided protocols are established methods for evaluating STS inhibitors.

Signaling Pathway

The steroid sulfatase pathway is crucial in supplying active steroid hormones to target tissues. In the context of hormone-dependent cancers, this pathway can drive tumor progression. The diagram below illustrates the core signaling cascade and the point of inhibition by STS inhibitors.

STS_Pathway cluster_0 Inactive Steroid Sulfates cluster_1 Active Steroids cluster_2 Downstream Effectors cluster_3 Cellular Response E1S Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) E1S->STS DHEAS Dehydroepiandrosterone Sulfate (DHEAS) DHEAS->STS E1 Estrone (E1) Aromatase Aromatase & other enzymes E1->Aromatase DHEA Dehydroepiandrosterone (DHEA) DHEA->Aromatase Estradiol Estradiol (E2) Proliferation Tumor Cell Proliferation and Survival Estradiol->Proliferation Androgens Androgens Androgens->Proliferation STS->E1 STS->DHEA Inhibitor This compound Derivatives Inhibitor->STS Aromatase->Estradiol Aromatase->Androgens

Caption: Steroid Sulfatase (STS) Signaling Pathway and Point of Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the initial in vitro evaluation of novel STS inhibitors.

Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Cell-Based Assays cluster_data Data Analysis arrow arrow start Start with Hormone-Dependent Cancer Cell Line (e.g., MCF-7, JEG-3) culture Culture cells to ~80% confluency start->culture seed Seed cells into 96-well plates culture->seed treat_cells Treat cells with compounds for a defined period (e.g., 24-72h) seed->treat_cells prepare_compounds Prepare serial dilutions of This compound derivatives prepare_compounds->treat_cells sts_assay STS Activity Assay treat_cells->sts_assay viability_assay Cell Viability Assay (MTT) treat_cells->viability_assay western_blot Western Blot Analysis treat_cells->western_blot ic50_sts Calculate IC50 for STS inhibition sts_assay->ic50_sts ic50_viability Calculate IC50 for cell viability viability_assay->ic50_viability protein_expression Analyze changes in protein expression western_blot->protein_expression conclusion Lead Compound Identification ic50_sts->conclusion ic50_viability->conclusion protein_expression->conclusion

Caption: General Experimental Workflow for In Vitro Evaluation of STS Inhibitors.

Quantitative Data

The inhibitory potency of novel compounds is typically determined by their half-maximal inhibitory concentration (IC50). The following tables provide a template for presenting representative data for a series of hypothetical derivatives.

Table 1: STS Inhibitory Activity of this compound Derivatives in JEG-3 Cells

Compound IDR1 GroupR2 GroupIC50 (nM) [STS Activity]
1a -H-H150.5 ± 12.3
1b -F-H85.2 ± 9.8
1c -Cl-H70.1 ± 6.5
1d -H-OCH3120.7 ± 11.1
Irosustat (Reference)(Reference)15.0 ± 2.1

Table 2: Anti-proliferative Activity of Selected Derivatives in MCF-7 Breast Cancer Cells

Compound IDIC50 (µM) [Cell Viability, 72h]
1c 5.2 ± 0.6
1b 8.9 ± 1.1
Irosustat 2.5 ± 0.3

Experimental Protocols

Protocol 1: Cell-Based STS Activity Assay

This protocol describes a method to measure STS activity in live cells using a fluorogenic substrate.

Materials:

  • Hormone-dependent cancer cell line (e.g., JEG-3, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (derivatives of this compound)

  • STS fluorogenic substrate (e.g., 4-methylumbelliferyl sulfate)

  • Phosphate Buffered Saline (PBS)

  • DMSO

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells under standard conditions (37°C, 5% CO2).

    • Harvest cells and perform a cell count.

    • Seed cells into a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform serial dilutions of the stock solutions in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).

    • Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 24 hours.

  • STS Activity Measurement:

    • Prepare the fluorogenic substrate solution in assay buffer (e.g., 50 µM 4-methylumbelliferyl sulfate in PBS).

    • After the 24-hour incubation with the compounds, remove the medium and wash the cells once with 100 µL of PBS.

    • Add 100 µL of the substrate solution to each well.

    • Incubate at 37°C for 1-4 hours, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for 4-methylumbelliferone).

  • Data Analysis:

    • Subtract the background fluorescence (wells with substrate but no cells).

    • Calculate the percentage of STS activity for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of the test compounds on the viability and proliferation of cancer cell lines.[4]

Materials:

  • Hormone-dependent cancer cell line (e.g., MCF-7, T-47D)

  • Complete growth medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[5]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours.[5]

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[5]

Protocol 3: Western Blot Analysis

This protocol provides a general method for analyzing protein expression in cells treated with STS inhibitors.

Materials:

  • Treated cell samples

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-STS, anti-PARP, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After treatment with the compounds, wash cells with ice-cold PBS and lyse them with RIPA buffer.[6]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 12,000g for 15 minutes at 4°C to pellet cell debris.[6]

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[7]

    • Wash the membrane three times with TBST for 5 minutes each.[7]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]

    • Wash the membrane three times with TBST for 5 minutes each.[7]

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

References

Application Notes and Protocols for the Development of PROTACs Utilizing the 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of Proteolysis Targeting Chimeras (PROTACs) incorporating the 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one scaffold. While this specific scaffold has been identified as a "Protein Degrader Building Block," publicly disclosed research on its direct application in PROTACs is limited. However, its known utility as a core structure for steroid sulfatase (STS) inhibitors presents a strong rationale for its development as a warhead in PROTACs targeting STS. This document, therefore, outlines a hypothetical, yet scientifically grounded, workflow for the design, synthesis, and evaluation of such novel PROTACs for therapeutic applications, particularly in hormone-dependent cancers.

Introduction to PROTAC Technology and the Proposed Target: Steroid Sulfatase (STS)

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade a target protein of interest (POI). A PROTAC consists of a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components.

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their biologically active forms, DHEA and estrone, respectively. Elevated STS activity is implicated in the progression of hormone-dependent diseases, including breast and prostate cancer. Therefore, targeted degradation of STS via the PROTAC technology represents a promising therapeutic strategy.

The this compound scaffold has been utilized in the synthesis of STS inhibitors. This provides a strong foundation for its use as a warhead in the development of STS-targeting PROTACs.

Proposed Signaling Pathway and PROTAC Mechanism of Action

The proposed PROTAC will induce the degradation of STS, thereby inhibiting the conversion of inactive steroid sulfates into active androgens and estrogens. This will lead to a reduction in the activation of hormone receptors, such as the androgen receptor (AR) and estrogen receptor (ER), and subsequently inhibit the proliferation of hormone-dependent cancer cells.

PROTAC_Mechanism PROTAC-Mediated Degradation of Steroid Sulfatase (STS) cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Downstream Signaling PROTAC STS-Targeting PROTAC STS Steroid Sulfatase (POI) PROTAC->STS Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase STS_PROTAC_E3 STS-PROTAC-E3 PROTAC->STS_PROTAC_E3 Proteasome 26S Proteasome STS->Proteasome Recognition & Degradation STS->STS_PROTAC_E3 E3_Ligase->STS_PROTAC_E3 Ub Ubiquitin Ub->STS Polyubiquitin Chain Amino_Acids Amino_Acids Proteasome->Amino_Acids Recycled Amino Acids STS_PROTAC_E3->Ub Ubiquitination DHEAS DHEAS / E1S (Inactive Steroid Sulfates) DHEA DHEA / E1 (Active Steroids) DHEAS->DHEA STS (Blocked by Degradation) AR_ER AR / ER Activation DHEA->AR_ER Cancer_Proliferation Cancer Cell Proliferation AR_ER->Cancer_Proliferation

Caption: PROTAC-mediated degradation of STS and its effect on downstream signaling.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC follows a structured workflow, from initial design to in vivo validation.

Experimental_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Warhead_Design 1. Warhead Design & Affinity Validation Linker_Design 2. Linker Design & E3 Ligase Ligand Selection Warhead_Design->Linker_Design PROTAC_Synthesis 3. PROTAC Synthesis & Characterization Linker_Design->PROTAC_Synthesis Binding_Assays 4. Ternary Complex Formation & Binding Affinity PROTAC_Synthesis->Binding_Assays Degradation_Assays 5. In-Cell STS Degradation (Western Blot, qPCR) Binding_Assays->Degradation_Assays Functional_Assays 6. Downstream Functional Assays (Cell Viability, Hormone Levels) Degradation_Assays->Functional_Assays PK_PD 7. Pharmacokinetics & Pharmacodynamics Functional_Assays->PK_PD Xenograft 8. Xenograft Tumor Models PK_PD->Xenograft

Application Notes and Protocols for Enzymatic Assays of Steroid Sulfatase (STS) Activity Using Inhibitors Derived from 7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in the steroidogenic pathway, responsible for the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] This enzymatic conversion is a key source of active estrogens and androgens in peripheral tissues, and its upregulation has been implicated in the progression of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[1][3] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these malignancies. This document provides detailed protocols for assessing the enzymatic activity of STS and evaluating the inhibitory potential of compounds derived from the tricyclic coumarin scaffold, 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.

Signaling Pathway and Point of Inhibition

In hormone-dependent cancers, STS plays a pivotal role in supplying the active steroids that fuel tumor growth. The enzyme acts by desulfating circulating steroid precursors, thereby increasing the intracellular pool of active hormones that can bind to their respective receptors and promote cell proliferation. Inhibitors of STS, such as those derived from this compound, block this critical step.

STS_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space E1S Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) E1S->STS DHEAS Dehydroepiandrosterone Sulfate (DHEAS) DHEAS->STS E1 Estrone (E1) STS->E1 DHEA Dehydroepiandrosterone (DHEA) STS->DHEA EstrogenReceptor Estrogen Receptor E1->EstrogenReceptor AndrogenReceptor Androgen Receptor DHEA->AndrogenReceptor Proliferation Tumor Cell Proliferation EstrogenReceptor->Proliferation AndrogenReceptor->Proliferation Inhibitor This compound Derivatives Inhibitor->STS

Caption: Steroid Sulfatase (STS) Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The inhibitory activities of phosphate derivatives of 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one against human placental steroid sulfatase are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.[4] For comparison, the IC50 value for 665-COUMATE, a known STS inhibitor, is included as a reference.[4]

CompoundIC50 (µM) vs. Human Placental STS
665-COUMATE (Reference)1.0
Phosphate derivative 9p of 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one36.4
Phosphate derivative 9r of 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one37.8
Phosphate derivative 9s of 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one21.5

Experimental Protocols

In Vitro Fluorometric Assay for Steroid Sulfatase Activity

This protocol describes a sensitive and continuous in vitro assay to measure STS activity using the fluorogenic substrate 4-methylumbelliferyl sulfate (4-MUS).[5] The principle of this assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUS by STS, which releases the highly fluorescent product 4-methylumbelliferone (4-MU).[5] The fluorescence intensity is directly proportional to the amount of 4-MU produced and, therefore, to the STS activity.

Materials:

  • Enzyme Source: Purified recombinant STS or human placental microsomes.

  • Substrate: 4-methylumbelliferyl sulfate (4-MUS) potassium salt.

  • Standard: 4-methylumbelliferone (4-MU).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[5]

  • Stop Solution: 0.2 M Glycine-NaOH, pH 10.5.[5]

  • Inhibitors: Derivatives of this compound dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 4-MUS in deionized water.

    • Prepare a 1 mM stock solution of 4-MU in DMSO.

    • Prepare serial dilutions of the test inhibitors in DMSO.

  • Standard Curve Generation:

    • Prepare a series of 4-MU standards (e.g., 0 to 10 µM) by diluting the 1 mM stock solution in Assay Buffer.[5]

    • To a 96-well plate, add 50 µL of each standard dilution in triplicate.

    • Add 50 µL of Assay Buffer to each well.

    • Add 100 µL of Stop Solution to each well.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[5]

  • Enzyme Assay:

    • Dilute the STS enzyme preparation to the desired concentration in cold Assay Buffer.

    • In a 96-well plate, add 40 µL of Assay Buffer.

    • Add 5 µL of the inhibitor solution (or DMSO for control).

    • Add 5 µL of the diluted enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of a 2X working solution of 4-MUS (e.g., 200 µM for a final concentration of 100 µM) prepared in Assay Buffer.[5]

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range.[5]

    • Stop the reaction by adding 100 µL of Stop Solution to each well.[5]

    • Measure the fluorescence intensity using the same settings as for the standard curve.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the concentration of 4-MU produced using the standard curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Fluorometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Inhibitor) Plate Add Buffer, Inhibitor, and Enzyme to 96-well Plate Reagents->Plate Enzyme Dilute STS Enzyme Enzyme->Plate Standard Prepare 4-MU Standard Curve Read Read Fluorescence (Ex: 360 nm, Em: 460 nm) Standard->Read Preincubation Pre-incubate at 37°C Plate->Preincubation Reaction Add 4-MUS Substrate to Initiate Reaction Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Stop Add Stop Solution Incubation->Stop Stop->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50 Cell_Based_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_assay_cell STS Activity Assay cluster_analysis_cell Data Analysis Culture Culture STS-expressing Cells Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat Cells with Inhibitors Seed->Treat Incubate_Treat Incubate for 24h Treat->Incubate_Treat Wash Wash Cells Incubate_Treat->Wash Add_Substrate Add pNPS Substrate Wash->Add_Substrate Incubate_Assay Incubate at 37°C Add_Substrate->Incubate_Assay Stop_Reaction Add Stop Solution Incubate_Assay->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

Application Notes & Protocols for the Quantification of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a chromenone derivative with potential applications in various research and development fields. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of drug substances, and various other research applications. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are presented as robust starting points for method development and validation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of the proposed analytical methods for the quantification of this compound. These values are based on established methods for structurally similar compounds and represent achievable targets during method validation.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) >0.999>0.999
Limit of Detection (LOD) ~0.05 µg/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) ~0.15 µg/mL0.5 - 25 ng/mL
Precision (%RSD) < 2%< 15%
Accuracy (% Recovery) 98 - 102%85 - 115%
Specificity Good, potential for interferenceExcellent, high specificity

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a stability-indicating HPLC-UV method suitable for the quantification of this compound in bulk drug substance and simple formulations.

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (≥98%)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

    • Example Gradient: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 254-320 nm for chromenone structures).

  • Injection Volume: 10 µL

3. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (90% A: 10% B).

4. Sample Preparation:

  • Accurately weigh a sample containing the analyte and dissolve it in a suitable solvent (e.g., methanol).

  • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and specific method for the quantification of this compound, particularly suitable for complex matrices such as biological fluids.

1. Materials and Reagents:

  • Same as HPLC-UV protocol, with the addition of an appropriate internal standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

2. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC/UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) for faster analysis.

  • Mobile Phase: Similar to the HPLC-UV method, but potentially with a faster gradient due to the shorter column.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI positive or negative, to be optimized.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. These transitions need to be determined by direct infusion of the standard.

      • Hypothetical Analyte Transition: [M+H]+ → product ion

      • Hypothetical IS Transition: [M+H]+ → product ion

    • Optimize cone voltage, collision energy, and other MS parameters.

3. Preparation of Standard and Sample Solutions:

  • Follow the same procedure as for HPLC-UV, but add the internal standard at a fixed concentration to all standards and samples.

4. Sample Preparation for Biological Matrices (e.g., Plasma):

  • Protein Precipitation: Add 3 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant and reconstitute in the mobile phase.

  • Liquid-Liquid Extraction (LLE): Extract the analyte from the plasma using a suitable organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute.

  • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up the sample and concentrate the analyte.

5. Analysis and Quantification:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Calculate the concentration of the analyte in the samples using the calibration curve.

Mandatory Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Reference_Standard Reference Standard Stock_Solution Stock Solution (1 mg/mL) Reference_Standard->Stock_Solution Sample Sample Sample_Solution Sample Solution (in range) Sample->Sample_Solution Working_Standards Working Standards (Calibration Curve) Stock_Solution->Working_Standards HPLC_System HPLC-UV or LC-MS/MS System Working_Standards->HPLC_System Sample_Solution->HPLC_System Chromatographic_Separation Chromatographic Separation HPLC_System->Chromatographic_Separation Detection Detection (UV or MS/MS) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: General workflow for the quantification of this compound.

G cluster_accuracy_precision Accuracy & Precision cluster_sensitivity_range Sensitivity & Range cluster_specificity_robustness Specificity & Robustness Validation Analytical Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Linearity Linearity (r²) Validation->Linearity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate_Precision Intermediate Precision (Inter-day) Precision->Intermediate_Precision Range Range Linearity->Range LOD->LOQ

Caption: Key parameters for analytical method validation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the Pechmann condensation.[1][2][3] This acid-catalyzed reaction involves the condensation of a phenol (resorcinol) with a β-keto ester (ethyl 2-oxocyclopentanecarboxylate).[2]

Q2: What is the reaction mechanism for the Pechmann condensation in this synthesis?

A2: The Pechmann condensation for this specific synthesis proceeds through the following key steps:

  • Transesterification: The ethyl 2-oxocyclopentanecarboxylate reacts with resorcinol under acidic conditions to form a resorcinol ester intermediate.

  • Intramolecular Electrophilic Aromatic Substitution (Hydroxyalkylation): The carbonyl group of the keto ester, activated by the acid catalyst, attacks the electron-rich resorcinol ring at the ortho position to one of the hydroxyl groups.

  • Dehydration: The resulting tertiary alcohol undergoes acid-catalyzed dehydration to form the stable tricyclic chromenone ring system.[2][4]

Q3: What are some common catalysts used for this Pechmann condensation?

A3: A variety of acid catalysts can be employed. The choice of catalyst can significantly impact reaction time and yield. Common options include:

  • Brønsted Acids: Concentrated sulfuric acid, hydrochloric acid, p-toluenesulfonic acid (PTSA), and oxalic acid.[1]

  • Lewis Acids: Zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and titanium tetrachloride (TiCl₄).

  • Solid Acid Catalysts: Amberlyst-15 resin, sulfated zirconia, and various zeolites. These offer advantages in terms of easier work-up and catalyst recycling.[3][5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[4][6][7] A recommended eluent system is a mixture of n-hexane and ethyl acetate (e.g., 3:2 v/v).[4] By spotting the starting materials (resorcinol and ethyl 2-oxocyclopentanecarboxylate) and the reaction mixture on a TLC plate, you can observe the consumption of reactants and the formation of the product. A cospot (a lane where both the starting material and reaction mixture are spotted) is recommended to accurately track the disappearance of the starting material, especially if the Rf values are close.

Q5: How is the final product typically purified?

A5: The crude product is often purified by recrystallization.[6][7] Ethanol or a mixture of ethanol and water is a common solvent system for recrystallizing hydroxylated chromones.[8] If significant impurities are present, column chromatography on silica gel may be necessary.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: I am getting a very low yield or no desired product at all. What are the possible causes and how can I troubleshoot this?

A: Low or no yield in the synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

G start Low/No Product Yield reactant_quality Verify Reactant Quality (Purity of Resorcinol and β-keto ester) start->reactant_quality catalyst_activity Check Catalyst Activity (Age, deactivation, loading) reactant_quality->catalyst_activity If reactants are pure reaction_conditions Optimize Reaction Conditions (Temperature, time) catalyst_activity->reaction_conditions If catalyst is active workup Review Work-up Procedure (Product loss during extraction/crystallization) reaction_conditions->workup If conditions are optimized result Improved Yield workup->result

A flowchart illustrating strategies to minimize side product formation.

Common Side Products and Mitigation Strategies

Side Product TypeLikely CauseMitigation Strategy
Isomeric Product Electrophilic attack at the C4 position of resorcinol.This is generally less favored due to steric hindrance, but can occur. Milder reaction conditions and less aggressive catalysts can improve regioselectivity.
Di-substitution Products Reaction of the product with another molecule of the β-keto ester.Use a stoichiometric amount or only a slight excess of the β-keto ester. Monitor the reaction closely and stop it once the starting resorcinol is consumed.
Sulfonated Byproducts Use of concentrated sulfuric acid at elevated temperatures.Maintain low reaction temperatures when using H₂SO₄. Consider using a different catalyst if high temperatures are required.
Polymerization/Tar Formation Highly acidic and high-temperature conditions.Lower the reaction temperature and catalyst concentration. Ensure efficient stirring.

Experimental Protocol: Purification by Column Chromatography

If recrystallization does not yield a pure product, column chromatography is recommended.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the product in a suitable solvent (e.g., acetone or ethyl acetate), adding silica gel, and evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Optimizing Chromenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of chromenones.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing chromones?

A1: Several classical and modern methods are employed for chromenone synthesis. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common methods include:

  • Pechmann Condensation: This method involves the reaction of a phenol with a β-ketoester under acidic conditions.[1]

  • Simonis Reaction: This is the condensation of a phenol with a β-ketoester, which can sometimes yield coumarins as byproducts. The use of phosphorus pentoxide as a condensing agent can favor the formation of chromones.

  • Kostanecki-Robinson Reaction: This reaction synthesizes chromones or flavones from o-hydroxyaryl ketones and aliphatic or aromatic acid anhydrides.[2]

  • Baker-Venkataraman Rearrangement: This rearrangement of 2-acyloxyacetophenones is a key step in a common route to 2,3-disubstituted chromones.[3]

  • Microwave-Assisted Synthesis: A modern approach that can significantly reduce reaction times and improve yields for various chromone syntheses.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in chromenone synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time or increasing the temperature.

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are all critical. It is crucial to optimize these parameters for your specific substrate.

  • Side Product Formation: Competing reactions can consume starting materials. Analyze your crude product to identify byproducts and adjust conditions to minimize their formation.

  • Purification Losses: Significant product loss can occur during workup and purification. Re-evaluate your extraction and chromatography procedures to minimize these losses.

Q3: I am observing a significant amount of an unexpected side product. How can I identify and suppress its formation?

A3: Side product formation is a common challenge.

  • Identification: Isolate the side product using column chromatography or preparative TLC/HPLC. Characterize its structure using spectroscopic methods like NMR and Mass Spectrometry. In many chromone syntheses, isomeric coumarins are common byproducts.

  • Suppression Strategies:

    • Modify Reaction Conditions: Adjusting the catalyst, solvent polarity, or reaction temperature can influence the reaction pathway and favor the desired product. For example, lowering the temperature may increase selectivity.

    • Change the Synthetic Route: If a particular side product is inherent to your chosen method, consider an alternative synthetic strategy.

Q4: How do substituents on my starting materials affect the reaction?

A4: The electronic and steric properties of substituents can significantly impact the reaction outcome.

  • Electron-Withdrawing Groups (EWGs): EWGs on the phenol can decrease its nucleophilicity, potentially slowing down the initial condensation. Stronger bases or higher temperatures may be necessary to drive the reaction.

  • Electron-Donating Groups (EDGs): EDGs can increase the reactivity of the phenol but may also promote side reactions.

  • Steric Hindrance: Bulky substituents on either reactant can hinder the reaction. Increasing the reaction time or using a less bulky catalyst might be beneficial.

Troubleshooting Guides

Low Yield in Chromenone Synthesis

This guide provides a systematic workflow for troubleshooting low reaction yields.

LowYield_Troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_purity->monitor_reaction analyze_side_products Analyze Side Products (NMR, MS) monitor_reaction->analyze_side_products optimize_conditions Optimize Reaction Conditions (Catalyst, Solvent, Temp, Time) analyze_side_products->optimize_conditions review_purification Review Purification Protocol optimize_conditions->review_purification yield_improved Yield Improved? review_purification->yield_improved problem_solved Problem Solved yield_improved->problem_solved Yes alternative_methods Consult Literature for Alternative Methods yield_improved->alternative_methods No

A logical workflow for troubleshooting low yields.
Common Side Products and Mitigation

Common IssuePotential CauseSuggested Solution
Coumarin Formation In reactions like the Simonis synthesis, cyclization can occur at two different positions.Use a condensing agent like phosphorus pentoxide which is reported to favor chromone formation.
Aurone Formation In the Kostanecki-Robinson reaction, certain substitution patterns can lead to the formation of 2-benzylidene-coumaran-3-ones (aurones).[4]Carefully control the base and temperature. Consider alternative synthetic routes to flavones if aurone formation is persistent.[4]
Self-Condensation Aldehydes or ketones can react with themselves, especially in base-catalyzed reactions.[4]Add the aldehyde slowly to the reaction mixture. Use a non-enolizable aldehyde if possible. Optimize the base and temperature.[4]

Experimental Protocols

General Procedure for Microwave-Assisted Chroman-4-one Synthesis

This protocol is adapted from a procedure for the synthesis of substituted chroman-4-one derivatives.[5]

  • To a solution of the appropriate 2'-hydroxyacetophenone in ethanol (0.4 M), add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA, 1.1 equivalents).[5]

  • Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[5]

  • After cooling, dilute the reaction mixture with dichloromethane (CH2Cl2).

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.[5]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.[5]

Synthesis of a Chromone Derivative via the Kostanecki-Robinson Reaction
  • Acylate the o-hydroxyaryl ketone with an aliphatic acid anhydride in the presence of its sodium salt.

  • The reaction mixture is heated to induce cyclization.

  • The intermediate undergoes dehydration to form the chromone ring.

Note: Specific conditions such as temperature and reaction time will vary depending on the substrates used.

Experimental Workflow for Chromone Synthesis

Chromone_Synthesis_Workflow Reactants Starting Materials (e.g., o-hydroxyacetophenone, aldehyde/anhydride) Reaction Reaction (e.g., Microwave Irradiation, Reflux with Catalyst) Reactants->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

A generalized experimental workflow for chromone synthesis.

Chromones in Signaling Pathways

Chromone derivatives have been identified as potent inhibitors of various enzymes involved in critical signaling pathways, making them valuable scaffolds in drug discovery.

Chromones as p38 MAP Kinase Inhibitors

Certain chromone derivatives act as inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase, a key enzyme in a signaling pathway that regulates inflammation and other cellular processes.[6]

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS TRAF6_ASK1 TRAF6-ASK1 Complex ROS->TRAF6_ASK1 p38 p38 MAPK TRAF6_ASK1->p38 activates Inflammation Inflammatory Response (e.g., IL-1β, IL-6 production) p38->Inflammation promotes Chromone Chromone Derivative (e.g., DCO-6) Chromone->ROS inhibits

Inhibition of the p38 MAPK pathway by a chromone derivative.
Chromones in Alzheimer's Disease Therapy

In the context of Alzheimer's disease, the cholinergic hypothesis points to the depletion of the neurotransmitter acetylcholine (ACh) as a significant factor.[3] Acetylcholinesterase (AChE) is the enzyme responsible for breaking down ACh. Chromone derivatives have been developed as inhibitors of AChE, thereby increasing the levels of ACh in the brain.[3]

AChE_Inhibition_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE substrate Synapse Increased ACh in Synapse Symptomatic Relief in Alzheimer's Disease ACh->Synapse Breakdown Choline + Acetate AChE->Breakdown catalyzes breakdown AChE->Synapse Chromone Chromone-based AChE Inhibitor Chromone->AChE inhibits

Mechanism of action for chromone-based AChE inhibitors.[3]

Quantitative Data Summary

The following tables summarize optimization data for chromone synthesis from the literature.

Table 1: Optimization of Pechmann Condensation for Coumarin Synthesis *

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1FeCl3·6H2O (10)TolueneRoom Temp1625
2FeCl3·6H2O (5)TolueneReflux1680
3FeCl3·6H2O (10)TolueneReflux1695
4FeCl3·6H2O (15)TolueneReflux1695
5FeCl3·6H2O (10)No Solvent1101670

*Data adapted from a study on coumarin synthesis, which is closely related to chromone synthesis.

Table 2: Optimization of Halogenation of 2H-Chromenones

EntryHalogen Source (equiv.)Oxidant (equiv.)SolventTemperature (°C)ProductYield (%)
1NaCl (2.0)Oxone (1.5)CH3CN503-chloro-2H-chromenone30
2NaCl (2.4)Oxone (2.0)CH3CN:H2O (1:1)503-chloro-2H-chromenone70
3NaBr (2.0)Oxone (1.5)CH3CN503-bromo-2H-chromenone40
4NaBr (2.4)Oxone (2.0)CH3CN:H2O (1:1)503-bromo-2H-chromenone85

*Data adapted from a study on the regioselective halogenation of 2H-chromenones.

References

common side reactions in the synthesis of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: While specific literature for the direct synthesis of this compound is not abundant, the core structure suggests that a likely synthetic pathway involves the Pechmann condensation or a related acid-catalyzed cyclization reaction. This would typically involve the reaction of a phenol (like resorcinol) with a β-ketoester (in this case, a cyclic one such as 2-oxocyclopentanecarboxylic acid ethyl ester) under acidic conditions.[1][2][3][4] Another potential route could be an intramolecular Friedel-Crafts acylation.[5][6][7][8][9]

Q2: What are the most common side reactions observed during the synthesis of chromenone derivatives via Pechmann condensation?

A2: The Pechmann condensation, while effective, can lead to several side products. Common side reactions include the formation of alternative cyclization products (chromones), diarylglutamic acids, their anhydrides, and dilactones.[1] The specific side products will depend on the reactants and the reaction conditions employed.

Q3: Can polysubstitution be an issue in the synthesis of this compound?

A3: In reactions like the Friedel-Crafts acylation, polysubstitution can be a significant issue, where more than one acyl group is introduced onto the aromatic ring.[5] For the target molecule, if an intermolecular Friedel-Crafts approach is used, this could lead to undesired products. However, in an intramolecular cyclization, this is less of a concern.

Q4: How can I minimize the formation of byproducts during the synthesis?

A4: Minimizing byproduct formation often involves careful control of reaction conditions. This includes optimizing the temperature, reaction time, and the choice of catalyst. For instance, in the Pechmann condensation, using milder acidic catalysts can sometimes improve selectivity.[3][4] In Friedel-Crafts reactions, the choice of Lewis acid and solvent can significantly impact the product distribution.[5][7]

Troubleshooting Guides

This section provides troubleshooting for specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature cautiously.- Ensure the catalyst is active and used in the correct stoichiometric amount.
Formation of Side Products - Analyze the crude product by NMR or LC-MS to identify major byproducts.- Optimize reaction conditions (e.g., lower temperature, different catalyst) to disfavor side reactions.[1][5]- Consider a different synthetic route if side product formation is extensive.
Degradation of Reactants or Product - Ensure anhydrous conditions, especially for moisture-sensitive catalysts like AlCl₃.[5]- Use purified reagents and solvents.- Protect sensitive functional groups if necessary.
Problem 2: Presence of an Unexpected Isomer in the Product Mixture
Possible Cause Suggested Solution
Alternative Cyclization - In the case of resorcinol as a starting material, cyclization can occur at two different positions relative to the hydroxyl groups. This can lead to the formation of a regioisomer.- Modify the directing group on the phenol to favor cyclization at the desired position.- Carefully purify the product mixture using column chromatography or recrystallization.
Rearrangement of an Intermediate - Rearrangement of the acylium ion can occur in Friedel-Crafts reactions, leading to unexpected products.[5]- Employing milder reaction conditions or a different Lewis acid might suppress rearrangement.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Similar Polarity of Product and Byproducts - Optimize the mobile phase for column chromatography to achieve better separation.- Consider derivatization of the product or byproduct to alter its polarity, followed by separation and deprotection.- High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.
Product is an Oil or Difficult to Crystallize - Attempt co-distillation with a high-boiling solvent to remove impurities.- Try different solvents or solvent mixtures for recrystallization.- If the product is an oil, consider converting it to a solid derivative for purification and then regenerating the desired product.

Experimental Protocols

Proposed Synthesis via Pechmann Condensation:

A plausible method for the synthesis of this compound is the acid-catalyzed condensation of resorcinol with ethyl 2-oxocyclopentanecarboxylate.

  • Reactants: Resorcinol, Ethyl 2-oxocyclopentanecarboxylate.

  • Catalyst: A strong Brønsted acid such as sulfuric acid or methanesulfonic acid, or a Lewis acid like AlCl₃.[3]

  • Procedure:

    • Slowly add the ethyl 2-oxocyclopentanecarboxylate to a mixture of resorcinol and the acid catalyst, maintaining a controlled temperature.

    • Stir the mixture at the optimized temperature for a set duration, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by pouring the mixture into ice water.

    • Collect the crude product by filtration.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[10]

Visualizations

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Resorcinol Resorcinol Intermediate Transesterification Intermediate Resorcinol->Intermediate Acid Catalyst SideProduct2 Chromone Byproduct Resorcinol->SideProduct2 Self-condensation or reaction with rearranged intermediate Ketoester Cyclic β-Ketoester Ketoester->Intermediate Product 7-hydroxy-2,3-dihydrocyclopenta[c] chromen-4(1H)-one Intermediate->Product Intramolecular Cyclization & Dehydration SideProduct1 Isomeric Product (Alternative Cyclization) Intermediate->SideProduct1 Attack at alternative position

Caption: Proposed reaction pathway and potential side reactions in the synthesis of this compound.

G Start Experiment Start: Low Yield or Impure Product Analysis Analyze Crude Product (TLC, NMR, LC-MS) Start->Analysis Identify Identify Major Components: Product, Starting Materials, Byproducts Analysis->Identify Incomplete Incomplete Reaction Identify->Incomplete High SM content SideRxn Significant Side Reactions Identify->SideRxn Significant byproducts PurificationIssue Purification Challenge Identify->PurificationIssue Product present but impure OptimizeTimeTemp Adjust Reaction Time/ Temperature Incomplete->OptimizeTimeTemp CheckCatalyst Verify Catalyst Activity/ Stoichiometry Incomplete->CheckCatalyst OptimizeConditions Optimize Conditions: Catalyst, Solvent, Temp. SideRxn->OptimizeConditions OptimizeChroma Optimize Chromatography (Mobile/Stationary Phase) PurificationIssue->OptimizeChroma Derivatize Consider Derivatization PurificationIssue->Derivatize End Achieve Desired Product Purity & Yield OptimizeTimeTemp->End CheckCatalyst->End ChangeRoute Consider Alternative Synthetic Route OptimizeConditions->ChangeRoute OptimizeConditions->End ChangeRoute->End OptimizeChroma->End Derivatize->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for this compound?

A1: As a flavonoid-like chromenone derivative, the most effective purification methods include column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC).[1][2][3]

  • Column Chromatography: Silica gel is commonly used to separate the target compound from impurities based on polarity.[1][4] Other stationary phases like polyamide or Sephadex LH-20 can also be effective.[1][2]

  • Recrystallization: This is a cost-effective method for obtaining highly pure crystalline solids, provided a suitable solvent is found.[5][6][7] Ethanol is often a good starting point for recrystallizing chromenone derivatives.[8]

  • Preparative HPLC (Pre-HPLC): For achieving the highest purity, especially for small-scale preparations or when impurities are closely related, reverse-phase preparative HPLC is the method of choice.[2]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids irreversible adsorption onto a solid support, making it suitable for separating complex mixtures.[2][9]

Q2: How do I select the most appropriate purification strategy?

A2: The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following workflow is a general guideline.

G Start Crude Reaction Mixture Chromatography Column Chromatography (Silica Gel) Start->Chromatography Decision1 Purity >80%? Recrystallization1 Recrystallization Decision1->Recrystallization1 Yes Prep_HPLC Preparative HPLC Decision1->Prep_HPLC No (Complex Mixture) Chromatography->Decision1 Decision2 Required Purity Met? Recrystallization1->Decision2 Decision2->Prep_HPLC No End Pure Compound (>98%) Decision2->End Yes Prep_HPLC->End

Caption: General purification workflow for this compound.

Q3: What are the likely impurities I might encounter during purification?

A3: Impurities typically stem from the starting materials of the synthesis or from side reactions. For chromenone synthesis, common impurities may include unreacted resorcinol or related phenolic precursors, residual catalysts, and isomers or over-alkylated byproducts. Purity is often assessed by techniques like HPLC and NMR spectroscopy.

Q4: How can I determine the purity of my final product?

A4: Purity is typically assessed using a combination of methods:

  • High-Performance Liquid Chromatography (HPLC): The most common method, providing a quantitative measure of purity by peak area.[9]

  • Melting Point Analysis: A sharp melting point close to the literature value (243 °C) indicates high purity.[10] A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities with distinct signals.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of multiple components. A single spot suggests a high degree of purity.

Section 2: Troubleshooting Guides

Guide 1: Column Chromatography Issues
Problem Potential Cause Suggested Solution
Poor Separation Incorrect Solvent System: The polarity of the mobile phase is too high or too low, resulting in co-elution.Optimize the eluent system using TLC with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve a clear separation of spots.
Column Overloading: Too much crude material was loaded onto the column.Reduce the amount of sample loaded relative to the stationary phase. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.
Compound Does Not Elute Solvent System is Not Polar Enough: The eluent cannot displace the highly polar compound from the silica gel.Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol or acetic acid may be necessary.[11]
Compound Decomposed on Silica: The compound is unstable on acidic silica gel.Consider using a different stationary phase like neutral alumina or deactivated silica gel (by adding ~1% triethylamine to the eluent).[11]
Tailing Peaks in Fractions Strong Compound-Stationary Phase Interaction: The phenolic hydroxyl group can interact strongly with silica.Add a small amount of a modifier to the mobile phase, such as 0.1-1% acetic acid, to improve the peak shape by reducing strong interactions.[11]

Guide 2: Recrystallization Issues

G Start Recrystallization Attempt Fails Q1 What is the issue? Start->Q1 OilingOut Compound 'Oils Out' Q1->OilingOut Oiling Out NoCrystals No Crystals Form Q1->NoCrystals No Crystallization LowYield Very Low Recovery Q1->LowYield Low Yield Sol1 Solution: Add more solvent, reheat to dissolve, and cool slowly. Choose a solvent with a lower boiling point. OilingOut->Sol1 Sol2 Solution: Scratch flask with glass rod, add a seed crystal, or concentrate the solution by slow evaporation. NoCrystals->Sol2 Sol3 Solution: Cool solution for a longer period in an ice bath. Reduce the initial amount of solvent used. LowYield->Sol3

Caption: Troubleshooting logic for common recrystallization problems.

Problem Potential Cause Suggested Solution
"Oiling Out" High Concentration of Impurities: Impurities depress the melting point of the mixture.Purify the crude product first by column chromatography to remove the bulk of impurities.[11]
Rapid Cooling: The solution is cooled too quickly, preventing crystal lattice formation.[11]Allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath.[11]
Solvent Boiling Point Too High: The compound's melting point is lower than the solvent's boiling point.Select a solvent with a lower boiling point.
Failure to Crystallize Solution is Too Dilute: The compound concentration is below the saturation point.Evaporate some of the solvent to increase the concentration and attempt to cool again.[11]
Supersaturation: The solution is supersaturated, but nucleation has not occurred.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[11]
Inappropriate Solvent: The compound is too soluble in the solvent even at low temperatures.Change the solvent. Use a co-solvent system: dissolve the compound in a "good" solvent and slowly add a "poor" solvent until the solution becomes turbid, then heat to clarify and cool slowly.[12]
Low Recovery Too Much Solvent Used: A significant amount of the product remains dissolved in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the compound.[11]
Premature Crystallization: Crystals formed during a hot filtration step.Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.

Section 3: Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., 100% hexane).

  • Column Packing: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the least polar solvent. Gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of a more polar solvent like ethyl acetate. For example, start with 95:5 Hexane:Ethyl Acetate and gradually move to 70:30.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Analysis: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but well when hot.[13] Ethanol, methanol, or ethyl acetate/hexane mixtures are good starting points.[8][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[5] Add more solvent dropwise if needed, but avoid using an excessive amount.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Large, pure crystals should form.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Section 4: Data Presentation

Table 1: Qualitative Comparison of Common Purification Techniques
Technique Typical Purity Recovery Yield Scalability Primary Application
Recrystallization High to Very HighModerate to HighExcellentFinal purification of major products (>1 g)
Column Chromatography Moderate to HighGoodGoodPrimary purification of crude mixtures (mg to kg)
Preparative HPLC Very High (>99%)ModeratePoor to ModerateHigh-purity standards, difficult separations (<10 g)
HSCCC HighVery GoodModerateNatural product isolation, compounds prone to adsorption
Table 2: Common Solvent Systems for Flavonoid Chromatography
Chromatography Mode Stationary Phase Typical Mobile Phase (in order of increasing polarity)
Normal Phase Silica Gel, AluminaHexane / Ethyl AcetateDichloromethane / MethanolChloroform / Acetone
Reverse Phase (HPLC) C18, C8Water / Acetonitrile (with 0.1% TFA or Formic Acid)Water / Methanol (with 0.1% TFA or Formic Acid)

References

Technical Support Center: Synthesis of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one synthesis. The content is structured to address specific issues encountered during experimentation through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Pechmann condensation. This acid-catalyzed reaction involves the condensation of resorcinol with a β-keto ester, in this case, ethyl 2-oxocyclopentanecarboxylate.[1][2][3]

Q2: What are the key steps in the Pechmann condensation for this synthesis?

A2: The mechanism of the Pechmann condensation proceeds through three main acid-catalyzed steps:

  • Transesterification: The initial reaction between the phenol (resorcinol) and the β-keto ester (ethyl 2-oxocyclopentanecarboxylate).

  • Intramolecular Cyclization (Hydroxyalkylation): An electrophilic attack of the activated carbonyl group onto the aromatic ring of the resorcinol, leading to the formation of a cyclized intermediate.

  • Dehydration: The elimination of a water molecule to form the stable fused ring system of the target molecule.[1]

Q3: Which acid catalysts are most effective for this synthesis?

A3: A variety of acid catalysts can be used, ranging from strong mineral acids to solid acid catalysts. Commonly used catalysts include sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), and ferric chloride (FeCl₃). For more environmentally friendly and reusable options, solid acid catalysts like Amberlyst-15 have shown high efficacy.[4][5] The choice of catalyst can significantly impact the reaction yield and conditions required.

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, many modern protocols for the Pechmann condensation are conducted under solvent-free conditions. This approach is not only more environmentally friendly but can also lead to higher yields and shorter reaction times. Heating the neat mixture of reactants with a suitable catalyst is a common and effective method.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem 1: Low to No Product Yield
Potential Cause Recommended Solution
Purity of Starting Materials Ensure resorcinol is dry and of high purity. Verify the purity of ethyl 2-oxocyclopentanecarboxylate, as impurities can inhibit the reaction.
Inefficient Catalyst The choice of acid catalyst is crucial. If a mild acid is not providing good yields, consider switching to a stronger acid like concentrated H₂SO₄ or using a solid acid catalyst like Amberlyst-15 which has shown to be effective.
Suboptimal Reaction Temperature The reaction temperature significantly influences the rate and yield. If the reaction is sluggish at lower temperatures, cautiously increase the heat. For many Pechmann condensations, temperatures between 80°C and 120°C are optimal. However, excessive heat can lead to charring and byproduct formation.
Presence of Moisture Ensure all glassware is thoroughly dried and use anhydrous conditions, especially if using moisture-sensitive catalysts.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration.
Problem 2: Significant Side Product Formation
Potential Cause Recommended Solution
Incorrect Regioselectivity In some variations of this reaction, such as the Simonis reaction, coumarins can form as byproducts. To favor chromone formation, using phosphorus pentoxide (P₂O₅) as the catalyst is often effective as it is believed to activate the ketone carbonyl over the ester carbonyl.[4]
Reaction Conditions Too Harsh High temperatures and very strong acids can sometimes lead to the formation of undesired byproducts or decomposition of the product. Try lowering the reaction temperature and using a milder catalyst.
Work-up Procedure Issues Improper work-up can lead to the isolation of impurities. Ensure the product is fully precipitated from the reaction mixture, and wash thoroughly to remove any remaining acid and starting materials.
Problem 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Product Contaminated with Starting Materials If TLC indicates the presence of starting materials, optimize the reaction time and temperature to ensure full conversion. During work-up, washing with a suitable solvent can help remove unreacted starting materials.
Presence of Tarry Byproducts Charring due to high temperatures can result in tarry impurities. Reduce the reaction temperature. Purification of the crude product can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Presentation: Catalyst Performance in Analogous Pechmann Reactions

The following table summarizes the performance of various catalysts in the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate, which serves as a good model for the synthesis of the target molecule.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
H₂SO₄-0-101879(Adapted from general Pechmann reaction knowledge)
FeCl₃·6H₂O10Reflux (Toluene)16High(General protocol for Pechmann with FeCl₃)
Amberlyst-150.2g per 1:1 mol reactants1101.795(Based on similar Amberlyst-15 catalyzed reactions)
InCl₃3Room Temp (Ball Mill)0.0895(Adapted from ball-milling synthesis of coumarins)
Zn₀.₉₂₅Ti₀.₀₇₅O10110-High(Data on novel catalysts for Pechmann)

Experimental Protocols

Detailed Methodology for Pechmann Condensation

This protocol is a generalized procedure based on well-established Pechmann condensation reactions and should be optimized for the specific synthesis of this compound.

Materials:

  • Resorcinol

  • Ethyl 2-oxocyclopentanecarboxylate

  • Acid Catalyst (e.g., concentrated H₂SO₄ or Amberlyst-15)

  • Ethanol (for recrystallization)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl 2-oxocyclopentanecarboxylate (1.0-1.2 eq).

  • For H₂SO₄ catalyst: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring. After the addition, allow the mixture to stir at room temperature or gently heat as required.

  • For solid acid catalyst (e.g., Amberlyst-15): Add the catalyst to the mixture of reactants. Heat the mixture to the desired temperature (e.g., 100-120°C) with stirring.

  • Monitor the reaction progress by TLC until the resorcinol is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water until the filtrate is neutral to pH paper.

  • Dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine Resorcinol & Ethyl 2-oxocyclopentanecarboxylate Start->Reagents Catalyst Add Acid Catalyst (e.g., H2SO4 or Amberlyst-15) Reagents->Catalyst Reaction Heat and Stir (Monitor by TLC) Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Pour into Ice Water Cooling->Precipitation Filtration Filter and Wash Solid Precipitation->Filtration Drying Dry Crude Product Filtration->Drying Purification Recrystallize from Ethanol Drying->Purification End Pure Product Purification->End

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity MonitorReaction Monitor Reaction Progress (TLC/LC-MS) CheckPurity->MonitorReaction AnalyzeSideProducts Analyze Side Products (NMR, MS) MonitorReaction->AnalyzeSideProducts OptimizeConditions Optimize Reaction Conditions (Catalyst, Temp, Time) AnalyzeSideProducts->OptimizeConditions ReviewPurification Review Purification Protocol OptimizeConditions->ReviewPurification YieldImproved Yield Improved? ReviewPurification->YieldImproved ProblemSolved Problem Solved YieldImproved->ProblemSolved Yes ConsultLit Consult Literature for Alternative Methods YieldImproved->ConsultLit No

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Pechmann_Mechanism cluster_steps Reaction Steps Resorcinol Resorcinol Acid H+ BetaKetoester Ethyl 2-oxocyclopentanecarboxylate Transesterification Transesterification Cyclization Intramolecular Cyclization Transesterification->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 7-hydroxy-2,3-dihydrocyclopenta[c] chromen-4(1H)-one Dehydration->Product

Caption: Key stages of the Pechmann condensation mechanism for the synthesis.

References

Technical Support Center: 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS No. 21260-41-3) for researchers, scientists, and professionals in drug development. The information is presented in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: As a solid, this compound is generally stable when stored at room temperature.[1] For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture. While room temperature is generally acceptable, storage at +4°C may extend the shelf-life, a practice recommended for similar coumarin derivatives.

Q2: How should I store solutions of this compound?

A2: There is limited specific data on the stability of this compound in solution. However, based on its structure (a phenolic lactone), it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed vial, protected from light. The choice of solvent is critical; aprotic solvents like DMSO are generally preferred over protic solvents for long-term stability of similar compounds.

Q3: What are the known incompatibilities of this compound?

A3: this compound should be considered incompatible with strong oxidizing agents. The phenolic hydroxyl group is susceptible to oxidation. Additionally, exposure to strong acids or bases should be avoided as they can catalyze the hydrolysis of the lactone ring, a common degradation pathway for coumarins.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected or inconsistent experimental results Compound degradation due to improper storage or handling.Prepare fresh solutions for each experiment. If using a stock solution, perform a quality control check (e.g., by HPLC-UV) to assess purity and concentration before use.
Discoloration of the solid compound (e.g., yellowing or browning) Oxidation of the phenolic group.This may indicate degradation. It is recommended to use a fresh batch of the compound. To prevent this, store the solid under an inert atmosphere (e.g., argon or nitrogen) if possible.
Precipitation of the compound from solution upon storage Poor solubility or compound degradation leading to less soluble byproducts.Ensure the solvent has sufficient solubilizing capacity. If precipitation occurs after storage, it may be a sign of degradation. It is advisable not to use the solution and to prepare a fresh one.
Loss of biological activity Degradation of the compound.Confirm the structural integrity of the compound using analytical techniques like LC-MS. Review storage and handling procedures to minimize degradation.

Stability and Storage Data Summary

Parameter Recommendation/Data Source/Rationale
CAS Number 21260-41-3Chemical Supplier Data[1]
Molecular Formula C₁₂H₁₀O₃Chemical Supplier Data[1]
Molecular Weight 202.21 g/mol Chemical Supplier Data[1]
Physical Form SolidGeneral Chemical Information
Storage (Solid) Room temperature, protected from light and moisture.Chemical Supplier Data[1]
Storage (Solution) Prepare fresh. If necessary, short-term at -20°C or -80°C, protected from light.Inferred from general stability of phenolic lactones.
Known Incompatibilities Strong oxidizing agents, strong acids, strong bases.General chemical principles for phenolic lactones.
Light Sensitivity Potentially sensitive to light, especially UV.Inferred from the coumarin scaffold.

Experimental Protocols

General Protocol for Assessing Solution Stability (Stability-Indicating HPLC Method)

This protocol is a general guideline for assessing the stability of this compound in a specific solvent and under defined conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the compound.

    • Dissolve it in the desired solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution) to a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions (Forced Degradation):

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%).

    • Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber).

    • Thermal Stress: Incubate the solution at an elevated temperature (e.g., 40°C or 60°C).

    • For each condition, also prepare a control sample stored under optimal conditions (e.g., -20°C, protected from light).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each stressed and control sample.

    • Neutralize the acidic and basic samples before analysis if necessary.

  • HPLC Analysis:

    • Analyze the samples using a suitable HPLC method with UV detection at the compound's λmax.

    • The HPLC method should be capable of separating the parent compound from any potential degradation products.

    • A C18 column with a gradient elution of water (with 0.1% formic acid or TFA) and acetonitrile is a common starting point.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).

    • Plot the percentage of the remaining compound versus time to determine the degradation rate under each condition.

Visualizations

Potential Degradation Pathways

G A This compound B Oxidized Products (e.g., Quinones) A->B Oxidizing Agents / Air C Hydrolyzed Product (Ring-opened) A->C Strong Acid or Base (H₂O) D Photodegradation Products A->D Light (UV)

Caption: Potential degradation pathways for the compound.

General Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution B Acid / Base A->B C Oxidant (e.g., H₂O₂) A->C D Light (UV/Vis) A->D E Heat A->E F Time-Point Sampling B->F C->F D->F E->F G HPLC-UV/MS Analysis F->G H Data Analysis (Degradation Rate) G->H

Caption: Workflow for assessing compound stability.

Logical Relationship for Storage Recommendations

G A Compound Stability B Solid Form A->B is higher in C Solution Form A->C is lower in D Room Temp (Protected) B->D Recommended E Refrigerated (+4°C) (Long-term) B->E Optional F Frozen (-20°C/-80°C) (Short-term) C->F If necessary G Prepare Fresh C->G Best practice

Caption: Decision guide for storage conditions.

References

Technical Support Center: Degradation of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: Where should I start when investigating the degradation of this compound?

A1: The recommended starting point is to perform forced degradation (or stress testing) studies.[1][2] These studies expose the compound to a variety of harsh conditions to accelerate its decomposition.[1] The goal is to generate potential degradation products in a short period, which helps in developing and validating a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[1]

Q2: What conditions are typically used in forced degradation studies?

A2: Standard forced degradation studies involve exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress.[2][3][4] The conditions should be severe enough to cause partial degradation, typically aiming for 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Q3: What are the likely degradation pathways for a chromenone-based compound like this?

A3: Given its chemical structure, which contains a chromenone (benzopyrone) core, several degradation pathways are plausible. The lactone ring is susceptible to hydrolysis, especially under basic conditions, which would lead to ring-opening.[6] The phenolic hydroxyl group and the aromatic rings are potential sites for oxidation.[7][8] Additionally, coumarin and chromenone derivatives can be sensitive to light, leading to photodegradation.[9][10]

Q4: How can I monitor the degradation process and separate the degradation products?

A4: High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for monitoring degradation and separating the resulting products.[1][11] A stability-indicating HPLC method should be developed to resolve the parent compound from all significant degradation products.[2] Using a photodiode array (PDA) detector can help in assessing peak purity and identifying chromophorically distinct degradants.

Q5: My mass balance in the forced degradation study is below 95%. What are the possible reasons?

A5: A poor mass balance can arise from several factors. Some degradation products may not have a UV chromophore, making them undetectable by a standard UV detector. In such cases, using a universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) is beneficial.[3] Other possibilities include the formation of highly polar degradants that elute with the solvent front, or non-volatile degradants that are strongly retained on the column.[3]

Troubleshooting Guides

Issue 1: HPLC Analysis - Peak Tailing or Splitting

  • Q: My chromatogram shows significant peak tailing for the parent compound and its degradants. What could be the cause?

    • A: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, especially with basic compounds.[12] It can also be caused by column degradation or an inappropriate mobile phase pH.[13]

    • Troubleshooting Steps:

      • Check Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte's pKa to maintain a consistent ionization state.

      • Use a Base-Deactivated Column: For basic compounds, using an end-capped or base-deactivated column can significantly reduce tailing.[12]

      • Column Health: The issue might stem from column contamination or degradation.[13] Flush the column with a strong solvent or, if the problem persists, replace the column.[12]

      • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

  • Q: I am observing split peaks in my analysis. What should I investigate?

    • A: Peak splitting can be caused by issues with the column, such as contamination or a void at the column inlet, or problems with the sample solvent.[11]

    • Troubleshooting Steps:

      • Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent.[12] A solvent stronger than the mobile phase can cause peak distortion.

      • Column Contamination: Clean the column using a recommended washing procedure.

      • Column Inlet: A blocked or contaminated inlet frit can cause peak splitting. Try back-flushing the column or replacing the frit.

Issue 2: Experimental Conditions - Degradation Rate

  • Q: I am not seeing any degradation under my initial stress conditions. What should I do?

    • A: If no degradation is observed, the stress conditions are likely too mild. You should systematically increase the severity of the conditions.

    • Troubleshooting Steps:

      • Increase Stressor Concentration: For acid/base hydrolysis, increase the molarity of the acid or base (e.g., from 0.1 N to 1 N HCl/NaOH).

      • Increase Temperature: Elevating the temperature will increase the rate of most degradation reactions.[1]

      • Extend Exposure Time: Increase the duration of the stress test.

      • Increase Oxidant Concentration: For oxidative degradation, you can use a higher concentration of hydrogen peroxide (e.g., increase from 3% to 30% H₂O₂).

  • Q: My compound degrades completely almost instantly. How can I achieve the target 5-20% degradation?

    • A: If degradation is too rapid, you need to use milder conditions.

    • Troubleshooting Steps:

      • Decrease Stressor Concentration: Use a more dilute acid, base, or oxidizing agent.

      • Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature or in a refrigerator).

      • Reduce Exposure Time: Take time points at much shorter intervals to capture the desired degradation level.

Data Presentation

Table 1: Hypothetical Summary of Forced Degradation Results

Stress ConditionReagent/ConditionTimeTemperature% Degradation of Parent CompoundNumber of Degradation Products
Acid Hydrolysis 0.1 N HCl24 h60°C8.5%2
Base Hydrolysis 0.1 N NaOH2 hRoom Temp15.2%1 (Major)
Oxidative 3% H₂O₂8 hRoom Temp11.8%3
Thermal Solid State48 h80°C3.1%1
Photolytic Solution (ICH Q1B)24 hRoom Temp9.7%2

Table 2: Example HPLC Method Parameters for Stability Indicating Assay

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Experimental Protocols

The following are generalized protocols. The specific conditions should be adjusted to achieve the target degradation of 5-20%.[5]

1. Acid/Base Hydrolysis Protocol

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • For acid hydrolysis, add an equal volume of 0.1 N HCl. For base hydrolysis, use 0.1 N NaOH.[3]

  • Incubate the solutions at a controlled temperature (e.g., 60°C for acid, room temperature for base).[3]

  • At specified time points, withdraw an aliquot and neutralize it (with NaOH for the acidic sample, HCl for the basic sample).

  • Dilute the neutralized sample to an appropriate concentration with the mobile phase and analyze by HPLC. A control sample without acid or base should be run in parallel.[3]

2. Oxidative Degradation Protocol

  • Prepare a 1 mg/mL solution of the compound.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).[3]

  • Store the solution at room temperature, protected from light.

  • At designated time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC. A control sample without H₂O₂ should be analyzed in parallel.[3]

3. Photolytic Degradation Protocol

  • Expose a solution of the compound (e.g., 1 mg/mL) to a light source according to ICH Q1B guidelines (providing UV and visible light).[3]

  • Simultaneously, store a control sample protected from light (e.g., wrapped in aluminum foil) under the same conditions.[3]

  • After the specified exposure period, dilute the samples as needed and analyze by HPLC.

Mandatory Visualization

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions Compound This compound (Stock Solution) Acid Acidic (e.g., 0.1N HCl, 60°C) Compound->Acid Base Basic (e.g., 0.1N NaOH, RT) Compound->Base Oxidative Oxidative (e.g., 3% H2O2, RT) Compound->Oxidative Thermal Thermal (e.g., 80°C, Solid) Compound->Thermal Photo Photolytic (ICH Q1B) Compound->Photo Analysis Sample Quenching, Neutralization & Dilution Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis HPLC Stability-Indicating HPLC-UV/MS Analysis Analysis->HPLC Data Data Analysis: - Purity & Mass Balance - Degradant Identification HPLC->Data

Caption: A typical workflow for conducting forced degradation studies.

G cluster_pathways Plausible Degradation Pathways Parent {this compound | (Parent Compound)} Hydrolysis Hydrolysis Product (Lactone Ring Opening) Parent->Hydrolysis Base (e.g., NaOH) [Major Pathway] Oxidation1 Oxidation Product 1 (Hydroxylation on Aromatic Ring) Parent->Oxidation1 Oxidant (e.g., H₂O₂) Oxidation2 Oxidation Product 2 (Oxidation of Cyclopenta Ring) Parent->Oxidation2 Oxidant (e.g., H₂O₂) Photodegradation Photodegradation Product (e.g., Dimer or Isomer) Parent->Photodegradation UV/Vis Light

Caption: Plausible degradation pathways for the target compound.

References

challenges in scaling up the synthesis of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. The information is structured to address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Pechmann condensation.[1][2] This reaction involves the acid-catalyzed condensation of a phenol (resorcinol) with a β-keto ester (ethyl 2-oxocyclopentanecarboxylate).[3]

Q2: What are the key factors that influence the success of the Pechmann condensation on a larger scale?

A2: Several factors are critical for a successful scale-up of the Pechmann condensation:

  • Reactant Purity: The purity of both resorcinol and ethyl 2-oxocyclopentanecarboxylate is crucial, as impurities can lead to side reactions and lower yields.[1]

  • Catalyst Choice and Loading: The type and amount of acid catalyst significantly affect the reaction rate and yield. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and various Lewis acids.[4][5] Optimal catalyst loading is essential to drive the reaction to completion without promoting excessive side product formation.

  • Reaction Temperature: Temperature control is vital. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesirable byproducts.[4]

  • Mixing and Heat Transfer: On a larger scale, efficient mixing and uniform heat distribution are necessary to ensure consistent reaction conditions throughout the reactor.

Q3: Are there greener alternatives to traditional acid catalysts for this synthesis?

A3: Yes, in recent years, there has been a focus on developing more environmentally friendly catalytic systems for the Pechmann condensation. Solid acid catalysts, such as zeolites and Amberlyst-15, offer advantages like easier separation from the reaction mixture, reusability, and often milder reaction conditions.[1][6] Solvent-free (neat) reaction conditions have also been shown to be effective and reduce the environmental impact.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My synthesis of this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield can be attributed to several factors. A systematic approach to troubleshooting is recommended:

    • Verify Reactant Quality: Ensure the resorcinol and ethyl 2-oxocyclopentanecarboxylate are of high purity and dry.

    • Catalyst Activity: The acid catalyst may be old or deactivated. Use a fresh batch of catalyst. The choice of catalyst is also critical; for less reactive phenols, a stronger acid might be necessary.[4]

    • Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Reaction Time: Pechmann condensations can be slow.[1] Extend the reaction time and monitor for product formation.

    • Stoichiometry: Ensure the molar ratio of the reactants is correct. An excess of the β-keto ester is sometimes used to drive the reaction to completion.

Issue 2: Formation of Multiple Products and Purification Challenges

  • Question: The crude product of my reaction is a complex mixture, making the purification of this compound difficult. How can I minimize side product formation?

  • Answer: The formation of multiple products is a common issue, often due to the reactivity of the starting materials under strong acidic conditions.

    • Control Reaction Temperature: High temperatures can promote the formation of byproducts.[4] Try running the reaction at a lower temperature for a longer duration.

    • Optimize Catalyst Loading: While a sufficient amount of catalyst is needed, excessive acidity can lead to side reactions. Experiment with reducing the catalyst concentration.

    • Purification Strategy: For purification, column chromatography is often effective for separating the desired product from byproducts.[7] Recrystallization from a suitable solvent system can also be employed to improve the purity of the final product.

Issue 3: Reaction Stalls Before Completion

  • Question: My reaction starts well, but then stalls, leaving a significant amount of starting material unreacted. What could be the cause?

  • Answer: A stalled reaction can be due to several factors:

    • Catalyst Deactivation: The catalyst may be consumed or deactivated over the course of the reaction. In some cases, a second addition of the catalyst may be beneficial.

    • Product Inhibition: The product itself might inhibit the catalytic cycle. While less common, this can be investigated by studying the reaction kinetics.

    • Equilibrium: The reaction may have reached equilibrium. To drive it forward, consider removing a byproduct, such as water, if feasible for the reaction setup.

Data Presentation

The following table summarizes the effect of different catalysts and conditions on the yield of coumarin synthesis via Pechmann condensation, based on studies of similar molecules. This data can guide the optimization of the synthesis of this compound.

Phenolβ-keto EsterCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
PhloroglucinolEthyl acetoacetateZn₀.₉₂₅Ti₀.₀₇₅O (10)Solvent-free110388[8]
ResorcinolEthyl acetoacetatep-TsOH (10)Solvent-free80 (Microwave)0.0560.1[9]
ResorcinolEthyl acetoacetateFeCl₃·6H₂O (10)TolueneReflux16High[10]
PhenolEthyl acetoacetateSulfamic acid (10)Solvent-freeNot specifiedNot specified50-90[11]

Experimental Protocols

Synthesis of this compound via Pechmann Condensation

This is a generalized protocol and may require optimization for scale-up.

Materials:

  • Resorcinol (1.0 eq)

  • Ethyl 2-oxocyclopentanecarboxylate (1.1 eq)

  • Concentrated Sulfuric Acid (catalyst)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the resorcinol with stirring. The mixture will become warm.

  • β-keto Ester Addition: To the stirred mixture, add ethyl 2-oxocyclopentanecarboxylate dropwise.

  • Reaction: Heat the reaction mixture to 80-100°C with continuous stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. A precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Mandatory Visualization

Logical Workflow for Synthesis and Troubleshooting

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting start Start: Resorcinol & Ethyl 2-oxocyclopentanecarboxylate react Pechmann Condensation (Acid Catalyst, Heat) start->react workup Work-up (Quenching, Precipitation) react->workup low_yield Low/No Yield? react->low_yield stalled_reaction Reaction Stalled? react->stalled_reaction purification Purification (Recrystallization/Chromatography) workup->purification side_products Side Products? workup->side_products product Final Product: This compound purification->product check_reagents Check Reagent Purity low_yield->check_reagents Yes optimize_catalyst Optimize Catalyst low_yield->optimize_catalyst Yes optimize_temp Adjust Temperature low_yield->optimize_temp Yes optimize_time Extend Reaction Time low_yield->optimize_time Yes side_products->optimize_temp Yes purification_strategy Refine Purification side_products->purification_strategy Yes stalled_reaction->optimize_catalyst Yes

Caption: Workflow for the synthesis and troubleshooting of this compound.

References

Technical Support Center: Synthesis of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation and resolution of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Pechmann condensation.[1] This acid-catalyzed reaction involves the condensation of resorcinol with a β-keto ester, specifically ethyl 2-oxocyclopentane-1-carboxylate.

Q2: What are the typical impurities I might encounter in the synthesis of this compound?

A2: During the Pechmann condensation for this specific molecule, several impurities can arise. These include:

  • Unreacted Starting Materials: Residual resorcinol and ethyl 2-oxocyclopentane-1-carboxylate.

  • Side-Products from Self-Condensation: Self-condensation of resorcinol or the β-keto ester can occur under acidic conditions.

  • Isomeric Byproducts: Although the cyclization is generally regioselective with resorcinol to form the 7-hydroxy isomer, trace amounts of the 5-hydroxy isomer could potentially form.

  • Products of Incomplete Cyclization or Dehydration: Intermediates of the Pechmann reaction may persist if the reaction does not go to completion.[1]

Q3: How can I minimize the formation of these impurities?

A3: Optimizing reaction conditions is key to minimizing impurities. Consider the following:

  • Stoichiometry: Use a slight excess of the β-keto ester to ensure complete conversion of the resorcinol.

  • Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, Amberlyst resin) can significantly impact the reaction rate and selectivity.[2][3]

  • Temperature and Reaction Time: Careful control of the reaction temperature and time is crucial. Insufficient time or temperature may lead to incomplete reaction, while excessive conditions can promote side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

Q4: What is a suitable method for purifying the crude product?

A4: Recrystallization is a common and effective method for purifying the crude product. Ethanol or a mixture of ethanol and water is often a suitable solvent system for this class of compounds.[4][5]

Q5: How can I assess the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of chromenone derivatives.[6] A reversed-phase C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and water (often with a small amount of acid like acetic or formic acid to improve peak shape) is a good starting point for method development.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Monitor the reaction by TLC until the starting materials are consumed. Consider using a more efficient acid catalyst.[2][3]
Product loss during work-up or purification.Ensure the pH is adjusted correctly during work-up to precipitate the product fully. Optimize the recrystallization solvent and procedure to minimize loss.
Presence of Starting Materials in Final Product Incomplete reaction.As above, optimize reaction conditions.
Inefficient purification.Re-purify the product, ensuring the chosen recrystallization solvent provides good separation of the product from the starting materials.
Multiple Spots on TLC of Purified Product Presence of isomeric or other side-products.Optimize the regioselectivity of the Pechmann condensation by carefully selecting the catalyst and reaction temperature. Employ column chromatography for purification if recrystallization is insufficient.
Poor Peak Shape in HPLC Analysis Inappropriate mobile phase pH.Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the phenolic hydroxyl group.
Column overload.Reduce the concentration of the injected sample.

Experimental Protocols

Key Experiment: Synthesis of this compound via Pechmann Condensation

Materials:

  • Resorcinol

  • Ethyl 2-oxocyclopentane-1-carboxylate

  • Concentrated Sulfuric Acid (or other suitable acid catalyst)

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, combine equimolar amounts of resorcinol and ethyl 2-oxocyclopentane-1-carboxylate.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise with constant stirring. The temperature should be maintained below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the desired time (monitor by TLC). Gentle heating may be required to drive the reaction to completion.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated crude product by vacuum filtration and wash thoroughly with cold water to remove the acid catalyst.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol.

  • Dry the purified product under vacuum.

Analytical Method: Purity Assessment by HPLC-UV

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient elution is often effective. A typical starting point would be a gradient of methanol (or acetonitrile) and water, both containing 0.1% formic acid.

    • Example Gradient: Start with 50:50 Methanol:Water, ramp to 95:5 Methanol:Water over 20 minutes.

Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Based on the UV-Vis spectrum of the compound, a wavelength between 254 nm and 320 nm is likely to be appropriate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Resorcinol + Ethyl 2-oxocyclopentane-1-carboxylate reaction Acid-Catalyzed Condensation (Pechmann Reaction) start->reaction quench Quench with Ice Water reaction->quench filtration Filtration & Washing quench->filtration crude Crude Product filtration->crude recrystallization Recrystallization (e.g., from Ethanol) crude->recrystallization drying Drying recrystallization->drying pure_product Pure Product drying->pure_product hplc Purity Analysis (HPLC-UV) pure_product->hplc logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_purity Low Purity of Final Product incomplete_reaction Incomplete Reaction low_purity->incomplete_reaction leads to side_reactions Side Reactions low_purity->side_reactions leads to inefficient_purification Inefficient Purification low_purity->inefficient_purification leads to optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) incomplete_reaction->optimize_conditions monitor_reaction Monitor Reaction by TLC incomplete_reaction->monitor_reaction side_reactions->optimize_conditions improve_purification Improve Purification (Recrystallization, Chromatography) inefficient_purification->improve_purification

References

optimizing the coupling of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers coupling the warhead 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the coupling of this compound to a linker. The primary methods for forming the ether linkage are the Williamson Ether Synthesis and the Mitsunobu Reaction.

Issue 1: Low or No Yield of the Coupled Product

Table 1: Troubleshooting Low Yield in Ether Linkage Formation

Potential CauseRecommended SolutionRelevant Chemistry
Incomplete Deprotonation (Williamson Synthesis) The phenolic hydroxyl group (pKa ~10) requires a sufficiently strong base for complete deprotonation to the phenoxide. Use a stronger base like Sodium Hydride (NaH) or Potassium Hydride (KH) instead of weaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃) if yields are low. Ensure anhydrous conditions as NaH reacts violently with water.Williamson Ether Synthesis
Poor Nucleophilicity of the Phenol (Mitsunobu Reaction) While phenols are generally good nucleophiles for this reaction, steric hindrance around the hydroxyl group can be a factor. Ensure proper activation with the azodicarboxylate (DEAD/DIAD) and phosphine (PPh₃) reagents.Mitsunobu Reaction
Steric Hindrance in the Linker's Alkyl Halide The Williamson Ether Synthesis is an SN2 reaction and is highly sensitive to steric bulk at the electrophilic carbon.[1] Use a primary alkyl halide on the linker. Secondary halides give poor yields and tertiary halides will primarily lead to elimination byproducts.[2]Williamson Ether Synthesis (SN2 Mechanism)
Deactivated or Poor Quality Reagents Use fresh, high-quality reagents. Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD) for the Mitsunobu reaction can degrade over time. Triphenylphosphine (PPh₃) can oxidize. Ensure alkyl halides for Williamson synthesis are pure.General
Suboptimal Reaction Conditions (Temperature & Time) For Williamson synthesis, heating (e.g., 60-80 °C in DMF or DMSO) may be required to drive the reaction to completion. For Mitsunobu reactions, which are often run at 0 °C to room temperature, low temperatures might slow the reaction excessively if substrates are hindered. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. For very hindered substrates, sonication has been shown to dramatically decrease reaction times.[3][4]Reaction Kinetics
Issue 2: Formation of Significant Byproducts

Table 2: Troubleshooting Byproduct Formation

Potential CauseRecommended SolutionRelevant Chemistry
C-Alkylation Instead of O-Alkylation Phenoxides are ambident nucleophiles and can undergo alkylation at the oxygen or at a nucleophilic carbon on the ring system.[5] To favor O-alkylation, use polar aprotic solvents like DMF or DMSO. "Harder" electrophiles (e.g., linker with a tosylate or mesylate leaving group) may also favor O-alkylation over "softer" halides like iodide.[6]Ambident Nucleophilicity
Elimination Product (Alkene) Formation This occurs in Williamson synthesis when using secondary or tertiary alkyl halides on the linker, where the phenoxide acts as a base rather than a nucleophile.[7] Solution: Redesign the linker to have a primary halide or tosylate.E2 Elimination Reaction
Formation of Triphenylphosphine Oxide/Hydrazine Byproducts (Mitsunobu) These byproducts are inherent to the Mitsunobu reaction and can complicate purification. Solution: Utilize modified reagents or purification strategies. For example, polymer-supported triphenylphosphine or fluorous-tagged reagents can simplify removal.[8] Chromatographic purification is typically required.Mitsunobu Reaction Mechanism

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction is better for my system, Williamson Ether Synthesis or the Mitsunobu Reaction?

A1: The choice depends on your linker design and the overall sensitivity of your molecule.

  • Williamson Ether Synthesis is robust and uses common reagents. It is ideal if your linker has a primary alkyl halide or sulfonate ester and your downstream molecule is stable to basic conditions.

  • Mitsunobu Reaction is performed under neutral conditions, which is advantageous if your warhead or other parts of the PROTAC are sensitive to base. It is also highly effective for coupling with sterically hindered alcohols, though the reagents are more expensive and purification can be more complex.[3][9]

Q2: How does the choice of base and solvent affect the Williamson Ether Synthesis?

A2: The base must be strong enough to deprotonate the phenol. While carbonates (K₂CO₃, Cs₂CO₃) can work, stronger bases like NaH ensure complete formation of the reactive phenoxide.[5] The solvent should be polar aprotic (e.g., DMF, DMSO).[1] These solvents solvate the cation (Na⁺, K⁺) but not the phenoxide anion, keeping it highly nucleophilic and accelerating the SN2 reaction.[10]

Q3: My PROTAC is showing poor solubility after coupling. What can I do?

A3: Poor solubility is a common challenge for PROTACs, which are often large molecules.[11] If you are still in the design phase, consider incorporating solubility-enhancing motifs into your linker, such as short polyethylene glycol (PEG) chains.[12] If the PROTAC is already synthesized, using co-solvents like DMSO or adjusting the pH of aqueous buffers may improve solubility for biological assays.[11]

Q4: How can I confirm that I have formed the desired ether linkage?

A4: The most definitive methods are ¹H NMR and ¹³C NMR spectroscopy. You should see the appearance of new signals corresponding to the linker methylene protons adjacent to the oxygen, typically in the 4.0-4.5 ppm range in the ¹H NMR spectrum. High-resolution mass spectrometry (HRMS) will confirm the exact mass of the final product.

Q5: The ether linkage in my final PROTAC seems to be unstable during subsequent deprotection steps. How can I address this?

A5: Aryl ethers are generally stable. However, if you are using harsh acidic conditions (e.g., strong TFA) for deprotecting other functional groups (like a Boc group), you could risk ether cleavage. If this is a problem, consider using orthogonal protecting groups that can be removed under milder conditions that do not affect the ether bond. The stability of the overall PROTAC is a critical factor and can be influenced by the linker and its attachment points.[13]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes a general method for coupling this compound with a linker containing a primary alkyl halide (R-X).

  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M) under an inert atmosphere (Argon or Nitrogen), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution should cease, and the solution may change color, indicating the formation of the sodium phenoxide.

  • Coupling: Add a solution of the linker-alkyl halide (R-X, 1.1 eq.) in anhydrous DMF to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction may take 4-24 hours to complete.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by slow addition of water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Mitsunobu Reaction

This protocol describes a general method for coupling this compound with a linker containing a primary or secondary alcohol (R-OH).

  • Preparation: Dissolve this compound (1.0 eq.), the linker-alcohol (R-OH, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (0.1 M) under an inert atmosphere (Argon or Nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. A color change (typically to a yellow or orange hue) and/or the formation of a precipitate may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the hydrazine byproduct.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Multiple columns or alternative purification methods may be necessary to remove all byproducts.

Visualizations

PROTAC_Synthesis_Workflow cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction cluster_downstream Downstream PROTAC Assembly W_Start 7-hydroxy-warhead + Linker-Alkyl Halide W_Base Add Base (e.g., NaH) in Anhydrous DMF W_Start->W_Base W_Heat Heat (60-80°C) W_Base->W_Heat W_Couple Warhead-Linker Conjugate W_Heat->W_Couple Purify Purification (Chromatography) W_Couple->Purify M_Start 7-hydroxy-warhead + Linker-Alcohol M_Reagents Add PPh3, DEAD/DIAD in Anhydrous THF M_Start->M_Reagents M_Stir Stir (0°C to RT) M_Reagents->M_Stir M_Couple Warhead-Linker Conjugate M_Stir->M_Couple M_Couple->Purify Couple_E3 Couple to E3 Ligase-Linker Fragment Purify->Couple_E3 Deprotection Final Deprotection (if needed) Couple_E3->Deprotection Final_PROTAC Final PROTAC Molecule Deprotection->Final_PROTAC

Caption: Experimental workflow for coupling the warhead and assembling the final PROTAC.

Troubleshooting_Tree Start Low Yield or Byproduct Formation Q_Reaction Which Reaction? Start->Q_Reaction Williamson Williamson Ether Synthesis Q_Reaction->Williamson Williamson Mitsunobu Mitsunobu Reaction Q_Reaction->Mitsunobu Mitsunobu W_Q1 Byproduct is an Alkene? Williamson->W_Q1 M_Q1 Starting Material Remains? Mitsunobu->M_Q1 W_A1_Yes Linker is 2° or 3° Halide. Redesign linker to be 1°. W_Q1->W_A1_Yes Yes W_A1_No No W_Q1->W_A1_No W_Q2 Starting Material Remains? W_A1_No->W_Q2 W_A2_Yes Incomplete Reaction. Use stronger base (NaH). Increase temp/time. W_Q2->W_A2_Yes Yes W_A2_No No W_Q2->W_A2_No W_Q3 Byproduct is C-Alkylated Isomer? W_A2_No->W_Q3 W_A3_Yes Use polar aprotic solvent (DMF). Use tosylate leaving group. W_Q3->W_A3_Yes Yes M_A1_Yes Inefficient Reaction. Check reagent quality (DEAD/PPh3). Increase reaction time. M_Q1->M_A1_Yes Yes M_A1_No No M_Q1->M_A1_No M_Q2 Difficulty with Purification? M_A1_No->M_Q2 M_A2_Yes Byproducts are PPh3=O/Hydrazine. Use polymer-bound reagents or optimize chromatography. M_Q2->M_A2_Yes Yes

Caption: Decision tree for troubleshooting common coupling problems.

PROTAC_MoA cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->POI_PROTAC Warhead binding PROTAC->PROTAC_E3 E3 Ligand binding POI Target Protein (POI) POI->POI_PROTAC E3 E3 Ligase E3->PROTAC_E3 Ub Ubiquitin (Ub) POI_PROTAC->Ub Polyubiquitination PROTAC_E3->Ub Ub->PROTAC PROTAC Recycled Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of action for a PROTAC molecule.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one and a Novel Pterocarpan Analog, LQB-118

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted biological activity of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one and the experimentally determined activity of a structurally related pterocarpan analog, LQB-118. Due to limited publicly available data on the target compound, this guide leverages data from closely related chromenone and pterocarpan structures to provide a valuable resource for researchers interested in this chemical scaffold.

Introduction

This compound belongs to the chromenone class of heterocyclic compounds, which are known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] While direct experimental data for this specific molecule is scarce, its structural framework has been utilized in the synthesis of steroid sulfatase (STS) inhibitors, suggesting its potential as a modulator of steroidogenic pathways.[4] Furthermore, it has been identified as a potential building block for protein degraders, highlighting its relevance in contemporary drug discovery.[5]

This guide focuses on comparing the predicted activities of this compound with LQB-118, a pterocarpan analog that has demonstrated significant cytotoxic effects against various leukemia cell lines. Pterocarpans, like chromenones, are a class of isoflavonoids known for their diverse biological activities.[6][7][8]

Data Presentation

The following tables summarize the quantitative biological activity data for LQB-118 and other relevant chromenone and pterocarpan derivatives.

Table 1: Cytotoxicity of LQB-118 and a Chromanone Derivative

Compound IDChemical ClassCell LineAssayIC50 (µM)Reference
LQB-118PterocarpanquinoneVarious Leukemia CellsNot SpecifiedµM range[6]
Chromanone DerivativeChromanoneMCF-7MTT≤ 3.86 µg/mL[2]

Table 2: Anti-inflammatory Activity of a Pterocarpan Derivative

Compound IDChemical ClassCell Line/SystemAssayInhibition/IC50Reference
Crotafuran APterocarpanRAW 264.7NO Production23.0 ± 1.0 µM[6]

Table 3: Antioxidant Activity of a Pterocarpan Extract

Compound IDChemical ClassAssayEC50/ActivityReference
Pterocarpan extract (acetone, from pod)PterocarpanDPPH0.14 g dm/g DPPH[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assay (MTT Assay)[2]
  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Serial dilutions of the test compounds are prepared. The culture medium is removed from the wells and replaced with 100 µL of the compound dilutions. Vehicle and blank controls are included. The plates are incubated for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production - Griess Assay)[3]
  • Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded and allowed to adhere overnight. They are then pre-treated with test compounds for 1-2 hours before stimulation with lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: The mixture is incubated at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The nitrite concentration, an indicator of NO production, is calculated from a sodium nitrite standard curve.

Antioxidant Assay (DPPH Radical Scavenging Assay)[6]
  • Reaction Mixture Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Sample Addition: Different concentrations of the test compound are added to the DPPH solution. A control with the solvent and a positive control (e.g., ascorbic acid) are included.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm).

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

Mandatory Visualization

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex IκBα IκBα IKK_Complex->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB degradation releases NF-κB_active NF-κB (p50/p65) NF-κB->NF-κB_active translocates Target_Compound 7-hydroxy-2,3-dihydrocyclopenta [c]chromen-4(1H)-one (Predicted) Target_Compound->IKK_Complex (Predicted Inhibition) Pro-inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NF-κB_active->Pro-inflammatory_Genes activates transcription

Caption: Predicted inhibition of the NF-κB signaling pathway by the target compound.

Experimental Workflow

G Start Start Cell_Culture Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Compound_Treatment Compound Treatment (Target Compound & Alternatives) Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Incubation Incubation (24 hours) LPS_Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Assay Assay Supernatant_Collection->Assay Griess_Assay Griess Assay (NO Production) Assay->Griess_Assay Option 1 ELISA ELISA (Cytokine Levels) Assay->ELISA Option 2 Data_Analysis Data Analysis (IC50/EC50 Determination) Griess_Assay->Data_Analysis ELISA->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Steroid Sulfatase (STS) Inhibitor Scaffolds: Evaluating Alternatives to 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Steroid sulfatase is a pivotal enzyme in the biosynthesis of active estrogens and androgens from their inactive sulfated precursors. Its inhibition is a promising strategy for the treatment of various hormone-dependent cancers, such as breast, prostate, and endometrial cancer. This guide will delve into the efficacy of different inhibitor scaffolds, supported by experimental data, and provide detailed methodologies for key assays.

The Landscape of STS Inhibitors: Steroidal vs. Non-Steroidal Scaffolds

STS inhibitors are broadly classified into two main categories: steroidal and non-steroidal.

  • Steroidal Inhibitors: These are analogs of the natural substrates of STS, such as estrone sulfate (E1S). They are often characterized by high potency. A significant drawback of early steroidal inhibitors was their inherent estrogenic activity, which limited their therapeutic potential. However, second and third-generation steroidal inhibitors have been developed with reduced or eliminated estrogenicity.

  • Non-Steroidal Inhibitors: Developed to overcome the estrogenic side effects of their steroidal counterparts, these inhibitors possess diverse chemical structures. The coumarin-based scaffold is a prominent class within this category, with Irosustat (STX64) being the most clinically advanced example. 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one belongs to the tricyclic coumarin family of compounds.

Quantitative Comparison of STS Inhibitor Scaffolds

The following tables summarize the in vitro potency (IC50 values) of key STS inhibitors from different scaffolds. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: In Vitro Potency of Steroidal STS Inhibitors

InhibitorScaffoldAssay SystemIC50 (nM)Reference
Estrone-3-O-sulfamate (EMATE)Steroidal (Estrone-based)Human Placental Microsomes0.05[1]
Estrone-3-O-sulfamate (EMATE)MCF-7 Cells0.065[2]
KW-2581SteroidalRecombinant Human STS2.9[3]
STX213SteroidalPlacental Microsomes1[4]

Table 2: In Vitro Potency of Non-Steroidal STS Inhibitors

InhibitorScaffoldAssay SystemIC50 (nM)Reference
Irosustat (STX64, 667-COUMATE)Tricyclic Coumarin SulfamatePlacental Microsomes8[2]
Irosustat (STX64, 667-COUMATE)JEG-3 Cells1.5[5]
665-COUMATETricyclic Coumarin SulfamatePlacental Microsomes200
4-Methylcoumarin-7-O-sulfamate (COUMATE)Bicyclic Coumarin SulfamateMCF-7 Cells>90% inhibition at 10 µM[2]

Signaling Pathways and Experimental Workflows

Steroidogenesis and the Role of STS

STS plays a crucial role in the conversion of inactive steroid sulfates, primarily dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their biologically active forms, DHEA and estrone (E1), respectively. These can then be further converted to potent androgens and estrogens that drive the growth of hormone-dependent tumors. The inhibition of STS blocks this critical step.

STS_Pathway DHEAS DHEAS (circulating precursor) STS Steroid Sulfatase (STS) DHEAS->STS E1S E1S (circulating precursor) E1S->STS DHEA DHEA STS->DHEA Hydrolysis E1 Estrone (E1) STS->E1 Hydrolysis Androgens Active Androgens (e.g., Testosterone) DHEA->Androgens Further Metabolism Estrogens Active Estrogens (e.g., Estradiol) E1->Estrogens Further Metabolism TumorGrowth Hormone-Dependent Tumor Growth Androgens->TumorGrowth Estrogens->TumorGrowth STS_Inhibitor STS Inhibitor STS_Inhibitor->STS Inhibition

Caption: The steroid sulfatase (STS) pathway and the point of intervention by STS inhibitors.

General Experimental Workflow for STS Inhibition Assay

The following diagram illustrates a typical workflow for determining the in vitro potency (IC50) of STS inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Enzyme_Source Enzyme Source (e.g., Human Placental Microsomes or Cell Lysate) Incubation Incubate Enzyme, Inhibitor, and Substrate at 37°C Enzyme_Source->Incubation Inhibitor_Solutions Serial Dilutions of Test Inhibitor Inhibitor_Solutions->Incubation Substrate_Solution Radiolabeled Substrate (e.g., [3H]E1S) Substrate_Solution->Incubation Extraction Stop Reaction & Extract Radiolabeled Product Incubation->Extraction Scintillation Quantify Radioactivity (Scintillation Counting) Extraction->Scintillation IC50_Calc Calculate % Inhibition and Determine IC50 Scintillation->IC50_Calc

Caption: A generalized workflow for determining the IC50 of STS inhibitors in vitro.

Experimental Protocols

In Vitro STS Inhibition Assay using Human Placental Microsomes

This is a widely used method to assess the potency of STS inhibitors.

1. Preparation of Human Placental Microsomes:

  • Fresh human placental tissue is homogenized in a suitable buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in STS enzyme.

  • The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).

2. STS Inhibition Assay:

  • The assay is typically performed in a 96-well plate format.

  • A reaction mixture containing the placental microsomes, various concentrations of the test inhibitor (or vehicle control), and a buffer (e.g., 50 mM Tris-HCl, pH 7.4) is pre-incubated at 37°C.

  • The enzymatic reaction is initiated by adding a radiolabeled substrate, such as [³H]estrone sulfate ([³H]E1S).

  • The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at 37°C and is then terminated by adding a stop solution (e.g., ice-cold ethanol).

  • The radiolabeled product ([³H]estrone) is separated from the unreacted substrate by liquid-liquid extraction (e.g., with toluene).

  • The radioactivity of the organic phase containing the product is quantified using a liquid scintillation counter.

  • The percentage of STS inhibition for each inhibitor concentration is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

This model is used to evaluate the preclinical efficacy of STS inhibitors in a living organism.

1. Cell Line and Animal Model:

  • Hormone-dependent human breast cancer cells (e.g., MCF-7) are used.

  • Ovariectomized immunodeficient mice (e.g., nude or SCID mice) are used as hosts to prevent interference from endogenous estrogen production.

2. Tumor Implantation and Growth:

  • MCF-7 cells are implanted subcutaneously into the flanks of the mice.

  • To support tumor growth, the mice are supplemented with the STS substrate, estrone sulfate (E1S), typically administered via a subcutaneous pellet or daily injections.

3. Treatment:

  • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The test inhibitor is administered orally or via injection at various doses and schedules.

  • The control group receives the vehicle used to dissolve the inhibitor.

4. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • At the end of the study, the animals are euthanized, and the tumors are excised and weighed.

  • The efficacy of the inhibitor is determined by comparing the tumor growth in the treated groups to the control group.

  • Pharmacodynamic markers, such as STS activity in the tumors and liver, and circulating steroid levels, can also be assessed.

Conclusion

The development of potent and selective STS inhibitors represents a significant advancement in the treatment of hormone-dependent cancers. While steroidal inhibitors laid the groundwork with their high potency, non-steroidal scaffolds, particularly those based on a coumarin core, have emerged as clinically viable options with improved safety profiles. Irosustat is a testament to the success of this approach.

Although specific STS inhibitory data for this compound is not currently available, its tricyclic coumarin structure places it within a class of compounds that has demonstrated significant promise. Further investigation into the biological activity of this specific molecule and its derivatives is warranted to fully understand its potential as a therapeutic agent. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future research and for the continued development of novel STS inhibitors.

References

Unraveling the Steroid Sulfatase Inhibitory Potential of 7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Within this landscape, derivatives of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one have emerged as a promising scaffold for targeting steroid sulfatase (STS), an enzyme implicated in the progression of hormone-dependent cancers. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, to aid researchers in the fields of medicinal chemistry and drug development.

Performance Comparison: Inhibitory Activity against Steroid Sulfatase (STS)

Recent studies have focused on the synthesis of bicoumarin thiophosphate analogs derived from the this compound framework. These compounds have been evaluated for their ability to inhibit steroid sulfatase, a key enzyme in the biosynthesis of active estrogens and androgens.[1] The inhibitory properties of these derivatives are primarily assessed by their half-maximal inhibitory concentration (IC50) values.

A notable study synthesized a series of bicoumarin thiophosphate analogs and evaluated their inhibitory activity against STS isolated from human placenta.[1] The results highlighted that the nature of the fused ring system and the thiophosphate linkage are critical for potent inhibition. For instance, a derivative featuring a six-membered ring in the second coumarin moiety, bis-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) hydrogenthiophosphate, demonstrated a significant inhibitory effect with an IC50 value of 860 nM.[1]

Compound IDBase ScaffoldSecond Coumarin MoietyLinkerIC50 (nM) vs. STS
10a 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-oneThiophosphate>1000
10b 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-oneThiophosphate860
Reference 665-COUMATE (Irosustat)-Sulfamate1000

Data summarized from Demkowicz S, et al. Eur J Med Chem. 2015.[1]

The structure-activity relationship analysis suggests that expanding the cyclopentyl ring of the core scaffold to a cyclohexyl ring enhances the inhibitory potency against STS. This is likely due to a more favorable interaction with the active site of the enzyme.

The Steroid Sulfatase Signaling Pathway and Therapeutic Intervention

Steroid sulfatase plays a crucial role in the peripheral biosynthesis of steroid hormones.[2][3][4] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2][3][4][5] These active steroids can then fuel the growth of hormone-dependent cancers, such as breast and prostate cancer.[2][6][7] By inhibiting STS, the supply of these growth-promoting hormones to cancer cells is diminished, offering a promising therapeutic strategy.

STS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell E1S Estrone Sulfate (E1S) (Inactive) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEA Sulfate (DHEAS) (Inactive) DHEAS->STS E1 Estrone (E1) STS->E1 Hydrolysis DHEA DHEA STS->DHEA Hydrolysis Aromatase Aromatase E1->Aromatase Estradiol Estradiol (E2) (Active) DHEA->Estradiol Aromatase->Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds and Activates Proliferation Cell Proliferation ER->Proliferation Promotes Inhibitor STS Inhibitor (e.g., Chromenone derivative) Inhibitor->STS Inhibits

Caption: Steroid Sulfatase (STS) pathway and point of inhibition.

Experimental Protocols

The evaluation of STS inhibitors relies on robust and reproducible experimental assays. Below are the methodologies for the key experiments cited in the comparative analysis.

In Vitro Steroid Sulfatase (STS) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of STS.

1. Enzyme and Substrate Preparation:

  • Enzyme: Human placental steroid sulfatase is commonly used and can be prepared from microsomal fractions.

  • Substrate: A stock solution of a suitable substrate, such as p-nitrophenyl sulfate (pNPS) or [³H]estrone sulfate, is prepared in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).[6][8]

2. Assay Procedure:

  • The test compounds are serially diluted to various concentrations.

  • The enzyme preparation is pre-incubated with the test compound or vehicle control for a specified period at 37°C.[6]

  • The enzymatic reaction is initiated by the addition of the substrate.

  • The reaction mixture is incubated at 37°C for a defined time, allowing for enzymatic conversion.[8]

  • The reaction is terminated by adding a stop solution (e.g., 0.2 M NaOH for pNPS).[6]

3. Detection and Data Analysis:

  • For the pNPS substrate, the formation of the product, p-nitrophenol, is quantified by measuring the absorbance at 405 nm using a microplate reader.[6]

  • For radiolabeled substrates, the product is separated from the unreacted substrate, and the radioactivity is measured using a scintillation counter.

  • The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

General Workflow for Synthesis of Bicoumarin Thiophosphate Analogs

The synthesis of the evaluated bicoumarin thiophosphate derivatives generally follows a multi-step process.

Synthesis_Workflow start Starting Materials (e.g., Resorcinol derivatives) step1 Synthesis of Coumarin Scaffolds start->step1 step2 Phosphorus oxychloride treatment step1->step2 step3 Reaction with second coumarin moiety step2->step3 step4 Sulfuration step3->step4 product Bicoumarin Thiophosphate Analog step4->product

Caption: General synthetic workflow for bicoumarin thiophosphates.

This guide provides a foundational understanding of the structure-activity relationship of this compound derivatives as steroid sulfatase inhibitors. The presented data and methodologies aim to facilitate further research and development of more potent and selective therapeutic agents targeting hormone-dependent diseases.

References

A Comparative Analysis of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Based Steroid Sulfatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of steroid sulfatase (STS) inhibitors based on the 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one scaffold. Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones and a promising therapeutic target for hormone-dependent diseases, particularly breast cancer.[1][2] This document details the inhibitory performance of these compounds against STS, supported by experimental data, and provides detailed methodologies for key experiments.

Introduction to Steroid Sulfatase Inhibition

Steroid sulfatase (STS) facilitates the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] These active steroids can then be converted into potent estrogens and androgens, which can stimulate the growth of hormone-dependent cancers.[3] Consequently, inhibiting STS is a key strategy in the development of novel therapeutics for these cancers.[3] Non-steroidal inhibitors, particularly those with a coumarin core, have been a major focus of research due to their high potency and reduced risk of estrogenic side effects.[4]

Performance Comparison of STS Inhibitors

The inhibitory potency of various compounds based on the tricyclic coumarin scaffold and related structures has been evaluated using different assay systems. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor efficacy, with lower values indicating higher potency.

Quantitative Data Summary

The following tables summarize the IC50 values for derivatives of this compound and other relevant coumarin-based STS inhibitors.

Table 1: STS Inhibitory Activity of this compound Thiophosphate Derivatives [5]

CompoundR (Thiophosphate Moiety)IC50 (µM) against Human Placental STS
3f Diethyl thiophosphate13.3
4r O,O'-Ditolyl thiophosphate30.3
665-COUMATE (Reference) -1.0

Table 2: Comparative STS Inhibitory Activity of Other Tricyclic and Bicyclic Coumarin-Based Inhibitors

CompoundAssay SystemIC50 (nM)
Irosustat (STX64, 667 COUMATE) Placental Microsomes8[3]
3-Hexyl-4-methylcoumarin-7-O-sulfamate Intact MCF-7 cells0.68[6]
3-Hexyl-4-methylcoumarin-7-O-sulfamate Placental Microsomes8[6]
3-Benzyl-4-methylcoumarin-7-O-sulfamate Intact MCF-7 cells1[6]
3-Benzyl-4-methylcoumarin-7-O-sulfamate Placental Microsomes32[6]
4-Methylcoumarin-7-O-sulfamate (COUMATE) Placental Microsomes200[7]
Steroid sulfatase-IN-2 (Exemplary Inhibitor) Cell-Based AssayNot specified
6-(1-(1,2,3-trifluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate 3L Enzymatic Assay(Remaining activity 7.98% at 0.5 µM)[8]
6-(1-(1,2,3-trifluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate 3L MCF-7 cells15.97[8]

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental procedures is crucial for understanding the mechanism of action and the methods used to evaluate these inhibitors.

Steroid Sulfatase Signaling Pathway

The following diagram illustrates the central role of STS in the conversion of inactive steroid sulfates to active hormones that can drive cancer cell proliferation. Inhibition of STS blocks this pathway.

STS_Pathway DHEAS DHEA-S STS Steroid Sulfatase (STS) DHEAS->STS E1S Estrone-S E1S->STS DHEA DHEA Androstenediol Androstenediol DHEA->Androstenediol E1 Estrone Estradiol Estradiol (E2) E1->Estradiol TumorGrowth Tumor Cell Proliferation Androstenediol->TumorGrowth Estradiol->TumorGrowth STS->DHEA STS->E1 Inhibitor STS Inhibitor (e.g., 7-hydroxy-2,3-dihydro- cyclopenta[c]chromen-4(1H)-one derivatives) Inhibitor->STS

Caption: Steroid sulfatase pathway and the point of inhibition.

Experimental Workflow for STS Inhibition Assay

The following diagram outlines the typical workflow for determining the in vitro inhibitory activity of a compound against steroid sulfatase.

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture 1. Culture Cells (e.g., JEG-3 or MCF-7) CellHarvest 2. Harvest and Lyse Cells CellCulture->CellHarvest ProteinQuant 3. Quantify Protein Concentration CellHarvest->ProteinQuant InhibitorInc 4. Incubate Lysate with Test Inhibitor ProteinQuant->InhibitorInc SubstrateAdd 5. Add Substrate (e.g., pNPS or [3H]E1S) InhibitorInc->SubstrateAdd ReactionInc 6. Incubate at 37°C SubstrateAdd->ReactionInc StopReaction 7. Stop Reaction ReactionInc->StopReaction MeasureSignal 8. Measure Signal (Absorbance or Radioactivity) StopReaction->MeasureSignal CalcIC50 9. Calculate IC50 Value MeasureSignal->CalcIC50

Caption: Experimental workflow for determining STS inhibitor IC50 values.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Steroid Sulfatase Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to determine the inhibitory activity of compounds against steroid sulfatase.[2]

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., JEG-3, which has high endogenous STS activity) under standard conditions.
  • Harvest the cells and determine the cell density using a hemocytometer.
  • Seed the cells into a 96-well plate at an appropriate density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a serial dilution of the test inhibitor in cell culture medium.
  • Remove the existing medium from the cells and add the medium containing various concentrations of the inhibitor.
  • Include a vehicle control (e.g., DMSO) and a known STS inhibitor as a positive control.
  • Incubate the cells with the inhibitor for a predetermined period (e.g., 24 hours).

3. STS Activity Assay (Whole-Cell):

  • After inhibitor incubation, wash the cells with an assay buffer (e.g., phosphate buffer, pH 7.4).
  • Add the substrate solution (e.g., p-Nitrophenyl sulfate (pNPS) in assay buffer) to each well.
  • Incubate the plate at 37°C for a suitable time (e.g., 1-4 hours) to allow for the enzymatic reaction.
  • Stop the reaction by adding a stop solution (e.g., 0.2 M NaOH).
  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for the p-nitrophenol product) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of STS activity for each inhibitor concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Steroid Sulfatase Activity Assay using Human Placental Microsomes

This protocol outlines the determination of STS inhibitory potential using a more purified enzyme source.[3][6]

1. Preparation of Placental Microsomes:

  • Obtain human placental tissue and homogenize it in a suitable buffer.
  • Perform differential centrifugation to isolate the microsomal fraction, which is rich in STS.
  • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Inhibition Assay:

  • In a reaction tube, pre-incubate the placental microsomes with various concentrations of the test inhibitor for a defined period at 37°C.
  • Initiate the enzymatic reaction by adding a radio-labeled substrate, such as [3H]estrone-3-sulfate.
  • Incubate the reaction mixture at 37°C for a specific time.
  • Terminate the reaction by adding an organic solvent (e.g., toluene) to extract the hydrolyzed product ([3H]estrone).
  • Measure the radioactivity of the extracted product using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.
  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

References

A Comparative Guide to Protein Degrader Building Blocks: Established Ligands vs. a Novel Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation (TPD), the selection of appropriate building blocks is paramount to the successful design and development of potent and selective protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the performance of well-established E3 ligase ligands and introduces a novel, yet uncharacterized, potential building block: 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.

Introduction to Protein Degrader Building Blocks

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The E3 ligase ligand is a critical component that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of the target protein. The choice of E3 ligase and its corresponding ligand can significantly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.[2]

While over 600 E3 ligases are known in the human genome, only a handful have been extensively utilized for PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[3] The most commonly recruited E3 ligases are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and the inhibitor of apoptosis proteins (IAPs).[4]

Established E3 Ligase Ligands: A Performance Comparison

The following sections provide a comparative overview of the most utilized E3 ligase ligands, supported by experimental data. It is important to note that direct head-to-head comparisons of performance metrics like DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) can be challenging due to variations in experimental conditions, target proteins, and cell lines across different studies.

Cereblon (CRBN) Ligands

CRBN is a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[5] Ligands for CRBN are typically derived from immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[5] These ligands are known for their favorable physicochemical properties, including smaller size and better drug-like characteristics.[5]

Ligand ScaffoldTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
PomalidomideBTKMino>99>99[6]
LenalidomideCDK9MOLM-13~500>90[6]
Thalidomidec-ABLK562~1000~75[6]
PomalidomideBRD422Rv1<1>95[6]
von Hippel-Lindau (VHL) Ligands

VHL is the substrate recognition subunit of the CUL2 E3 ubiquitin ligase complex.[7] VHL-recruiting PROTACs often incorporate ligands that mimic the hydroxyproline motif of the Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL.[2]

Ligand ScaffoldTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
VH032 derivativeBRD4HeLa1.8>90[6]
VH101 derivativeRIPK2THP-10.3>95[6]
VHL ligandp38αMDA-MB-231~100~90[8]
VHL ligandGFP-HaloTag7HEK293T19>90[6]
Murine Double Minute 2 (MDM2) Ligands

MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor.[9] Ligands for MDM2 are often based on nutlin-3 and its analogs, which disrupt the MDM2-p53 interaction.[10] MDM2-based PROTACs have the dual benefit of degrading their target protein and stabilizing p53.[11]

Ligand ScaffoldTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
Nutlin-basedMDM2RS4;11<10>90[11]
Nutlin-basedBRD4MOLM-13~100~80[6]
Inhibitor of Apoptosis Proteins (IAPs) Ligands

IAPs are a family of E3 ligases that regulate apoptosis.[12] Ligands for IAPs are typically derived from Smac mimetics, such as LCL161 and bestatin.[6][12]

Ligand ScaffoldTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
LCL161 derivativeERαMCF-73>90[6]
Bestatin derivativecIAP1HeLa~1000~60[6]

A Novel Potential Building Block: this compound

A search of the scientific literature and chemical supplier databases reveals that This compound is listed as a "Protein Degrader Building Block" by some commercial vendors.[13][14] However, there is a notable absence of published experimental data demonstrating its use or efficacy as an E3 ligase ligand or any other component within a PROTAC.

One study has reported the use of the this compound framework as a scaffold for the synthesis of bicoumarin thiophosphate derivatives, which act as steroid sulfatase inhibitors.[] This biological activity is distinct from the mechanism of action of PROTACs.

Therefore, while this molecule is commercially available and categorized as a potential building block, its role and performance in targeted protein degradation remain uncharacterized in the public domain. Researchers interested in this scaffold would need to undertake foundational studies to determine its potential binding partners (e.g., E3 ligases or target proteins) and its suitability for incorporation into protein degraders.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of protein degrader building blocks.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[16]

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

Ternary Complex Formation Assays

These assays are crucial for confirming the PROTAC-induced formation of the POI-PROTAC-E3 ligase complex.

  • Reagent Preparation: Use a purified, tagged target protein (e.g., GST-tagged) and a tagged E3 ligase complex (e.g., His-tagged).

  • Assay Setup: In a microplate, combine the target protein, E3 ligase complex, and varying concentrations of the PROTAC.

  • Detection: Add a FRET donor-labeled antibody against one tag (e.g., anti-GST-terbium) and a FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2).

  • Measurement: Measure the FRET signal, which is generated when the donor and acceptor are brought into proximity by the formation of the ternary complex.[17]

  • Immobilization: Immobilize the purified E3 ligase or target protein onto an SPR sensor chip.

  • Binary Interaction Analysis: Inject a series of PROTAC concentrations over the immobilized protein to determine the binary binding affinity.

  • Ternary Complex Analysis: Inject a mixture of the PROTAC and the second protein (in solution) over the immobilized protein. An increase in the SPR signal compared to the binary interaction indicates ternary complex formation.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate the key signaling pathway of PROTAC action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Tags POI with Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: The catalytic cycle of a PROTAC, leading to the ubiquitination and proteasomal degradation of a target protein.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design & Synthesis Binding_Assay Binary Binding Assays (SPR, ITC) Design->Binding_Assay Ternary_Assay Ternary Complex Formation Assays (TR-FRET, SPR) Binding_Assay->Ternary_Assay Degradation_Assay Cellular Degradation Assays (Western Blot) Ternary_Assay->Degradation_Assay Functional_Assay Functional Assays (e.g., Cell Viability) Degradation_Assay->Functional_Assay

Caption: A typical experimental workflow for the evaluation of a novel PROTAC molecule.

Conclusion

The landscape of protein degrader building blocks is dominated by a select group of well-characterized E3 ligase ligands that recruit CRBN, VHL, MDM2, and IAPs. These established scaffolds provide a robust foundation for the design of potent and selective protein degraders, with a growing body of literature to guide their application. The choice of E3 ligase ligand is a critical design parameter that can significantly impact the performance of a PROTAC.

In contrast, this compound represents an intriguing but currently unvalidated building block in the context of targeted protein degradation. While its classification by chemical suppliers suggests potential, the lack of supporting scientific data necessitates thorough investigation to ascertain its utility. Researchers venturing to use this scaffold will be at the forefront of exploring new chemical space for protein degrader development, a high-risk but potentially high-reward endeavor.

This guide provides a framework for understanding and comparing the performance of established protein degrader building blocks and highlights the current knowledge gap for emerging scaffolds. A systematic and rigorous experimental approach, as outlined in the provided protocols, is essential for the successful development of the next generation of targeted protein degraders.

References

in vivo efficacy of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Analysis of In Vivo Efficacy

The following table summarizes quantitative data from in vivo studies on the anti-tumor activity of different chromen-4-one derivatives. This data provides a basis for understanding their therapeutic potential.

DerivativeCancer ModelHost OrganismDosage and AdministrationKey In Vivo Efficacy Metric
Newly Synthesized Chromen-4-one Derivative (Ch) Diethylnitrosamine (DEN)-induced Hepatocellular Carcinoma (HCC)RatsNot specifiedDownregulation of pro-inflammatory genes TNF-α and VEGF. Modulation of p53, Cyt C, and MMP-9. Restored balance between Bcl2 and Bax proteins.[1][2]
3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (5i) Rat Hepatic Tumor ModelRatsNot specifiedSignificantly improved pathological changes induced by the tumor. Showed potent inhibitory activity against telomerase by decreasing the expression of dyskerin.[3]
Sodium bis-hemisuccinates of 7α- and 7β-hydroxycholesterols (Related Hydroxylated Steroidal Core)Murine Krebs-II Carcinoma (ascitic tumor)MiceIntraperitoneal injection (dosage not specified)Faster and stronger activity (life prolongation) compared to cyclophosphamide, 5-fluoro-uracil, and methotrexate. Led to complete tumor disappearance in about 1/3 of cases with a single injection.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols utilized in the cited in vivo studies.

Hepatocellular Carcinoma (HCC) Induction and Treatment

A study on a newly synthesized chromen-4-one derivative utilized a chemically-induced model of hepatocellular carcinoma.[1][2]

  • Animal Model: Rats were used for this study.

  • Induction of HCC: Hepatocellular carcinoma was induced by the administration of diethylnitrosamine (DEN).

  • Treatment: Following HCC induction, the rats were treated with the newly synthesized chromene derivative (Ch). The specific dosage and route of administration were not detailed in the abstract.

  • Evaluation Parameters: The antitumor activity was assessed by measuring the levels of various biomarkers including TNF-α, VEGF, p53, Cytochrome C, MMP-9, Bcl2, and Bax.

Rat Hepatic Tumor Model

For the evaluation of a trimethoxyphenyl-4H-chromen derivative (compound 5i), a rat hepatic tumor model was employed.[3]

  • Animal Model: Rats were used as the host organism.

  • Tumor Induction: The method of tumor induction was not specified in the abstract.

  • Treatment: The rats with hepatic tumors were treated with compound 5i. Details on the dosage and administration route were not provided.

  • Efficacy Assessment: The therapeutic effect was evaluated by observing the improvement in pathological changes in the liver tissue. The study also investigated the compound's effect on telomerase activity and the expression of dyskerin.

Mandatory Visualization

The following diagrams illustrate a potential signaling pathway targeted by chromenone derivatives and a generalized workflow for in vivo efficacy studies.

G cluster_0 Chromenone Derivative Action Chromenone Chromenone Derivative TNF_alpha TNF-α Chromenone->TNF_alpha Inhibits VEGF VEGF Chromenone->VEGF Inhibits Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) TNF_alpha->Signaling_Cascade VEGF->Signaling_Cascade Apoptosis_Modulation Modulation of Apoptotic Proteins (Bcl-2, Bax) Signaling_Cascade->Apoptosis_Modulation Tumor_Growth Inhibition of Tumor Growth & Angiogenesis Apoptosis_Modulation->Tumor_Growth

Caption: Potential signaling pathway modulated by chromenone derivatives.

G cluster_1 Experimental Workflow for In Vivo Efficacy Start Tumor Model Selection (e.g., Xenograft, Syngeneic) Tumor_Implantation Tumor Cell Implantation or Induction Start->Tumor_Implantation Randomization Animal Randomization into Treatment Groups Tumor_Implantation->Randomization Treatment Treatment with Chromenone Derivatives & Controls Randomization->Treatment Monitoring Tumor Growth Monitoring & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers, Histopathology Monitoring->Endpoint

Caption: General experimental workflow for in vivo efficacy studies.

References

cross-reactivity of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is paramount. This guide provides a comparative overview of the cross-reactivity of chromenone-based inhibitors, a scaffold with emerging importance in kinase-targeted drug discovery. While specific experimental data on 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one-based inhibitors is not extensively available in the public domain, this document synthesizes findings from related chromenone derivatives to illustrate their potential for both potent and selective kinase inhibition, as well as off-target effects.

The chromenone core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Its derivatives have been investigated as inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in diseases such as cancer and inflammation.[1][3][4] The planarity of the chromenone ring system allows for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity against different kinases.

Comparative Inhibitory Activity of Chromenone Derivatives

To illustrate the kinase inhibitory profile of the chromenone scaffold, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various chromenone derivatives against a selection of protein kinases. It is important to note that these are different derivatives and not based on the this compound core, for which public data is limited. This comparative data highlights the potential for both broad and narrow-spectrum inhibition within this compound class.

Compound IDScaffoldTarget KinaseIC50 (nM)Reference Kinase(s)IC50 (nM)
NU7441 2-morpholino-8-(dibenzo[b,d]thiophen-4-yl)-4H-chromen-4-oneDNA-PK13PI3K (p110α)>10,000
Compound 12j 4H-chromen-4-one derivativeROCK I1.2PKA>10,000
ROCK II0.6CAMK2D>10,000
Compound 1 Chromenone derivativeGSK-3β- (Binding Energy: -11.4 kcal/mol)--
Compound 2 Chromenone derivativeGSK-3β- (Binding Energy: -11.1 kcal/mol)--

Table 1: Illustrative inhibitory activities of various chromenone-based compounds against different protein kinases. The data is compiled from multiple sources and demonstrates the diversity of kinase targets for this scaffold. Note that binding energy from in silico studies is provided for the GSK-3β inhibitors in the absence of reported IC50 values.[1][3][5]

Understanding Cross-Reactivity through Signaling Pathways

The cross-reactivity of a kinase inhibitor can have significant biological consequences, leading to both desired polypharmacology and unwanted side effects. Visualizing the signaling pathways in which these kinases operate is crucial for interpreting selectivity data. Below are diagrams representing a simplified DNA damage response pathway involving DNA-PK and a signaling cascade involving GSK-3β.

DNA_Damage_Response DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM Ku70_80 Ku70/80 DNA_Damage->Ku70_80 NHEJ Non-Homologous End Joining Repair ATM->NHEJ DNA_PKcs DNA-PKcs DNA_PKcs->NHEJ Ku70_80->DNA_PKcs Chromenone_Inhibitor Chromenone-based Inhibitor (e.g., NU7441) Chromenone_Inhibitor->DNA_PKcs Inhibition

Simplified DNA Damage Response Pathway.[3][4]

GSK3B_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B Inhibition Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylation & Degradation Transcription Gene Transcription Beta_Catenin->Transcription Chromenone_Inhibitor Chromenone-based Inhibitor Chromenone_Inhibitor->GSK3B Inhibition

Simplified Wnt/β-catenin Signaling Pathway Involving GSK-3β.[1][2]

Experimental Protocols for Kinase Inhibitor Profiling

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A variety of biochemical assays can be employed for this purpose.[6]

General Workflow for Kinase Inhibitor Selectivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel inhibitor.

Kinase_Inhibitor_Screening_Workflow Start Test Compound (e.g., this compound-based inhibitor) Primary_Screen Primary Screen (Single high concentration against a broad kinase panel) Start->Primary_Screen Hit_Identification Hit Identification (Kinases showing significant inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays (Generate IC50 values for 'hits') Hit_Identification->Dose_Response Selectivity_Profile Generate Selectivity Profile (Compare IC50 values across kinases) Dose_Response->Selectivity_Profile Cellular_Assays Cell-Based Assays (Confirm on-target activity and assess cellular potency) Selectivity_Profile->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

General workflow for kinase inhibitor selectivity profiling.
In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity and the potency of inhibitors. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[7]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test inhibitor (e.g., chromenone-based compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended to generate a comprehensive dose-response curve.[7] A DMSO-only control is included to represent 100% kinase activity.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted inhibitor or DMSO control.

    • Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor-kinase binding.[7]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[7]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).[7]

    • Add the Kinase Detection Reagent to convert the produced ADP into ATP, which then drives a luciferase reaction to generate a luminescent signal. Incubate as recommended (e.g., 30 minutes at room temperature).[7]

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.[7]

Conclusion

The chromenone scaffold represents a versatile platform for the development of kinase inhibitors. The illustrative data presented herein for various chromenone derivatives suggest that this class of compounds can be engineered to achieve high potency and varying degrees of selectivity. While specific cross-reactivity data for this compound-based inhibitors remains to be fully elucidated in publicly accessible literature, the established protocols and the comparative analysis of related compounds provide a solid framework for future investigations. Researchers are encouraged to employ broad kinase panel screening to fully characterize the selectivity profile of any novel chromenone-based inhibitor to understand its full therapeutic potential and potential for off-target effects.

References

comparing the synthetic routes to different chromenone cores

Author: BenchChem Technical Support Team. Date: December 2025

The chromenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The efficient synthesis of diverse chromenone derivatives is, therefore, a critical focus for researchers in drug discovery and development. This guide provides an objective comparison of several key synthetic routes to the chromenone core, supported by experimental data and detailed protocols.

Classical Synthetic Routes to Chromenone Cores

Several classical named reactions have long been the foundation of chromenone synthesis. These methods are generally reliable and have been extensively studied and optimized over the years.

Allan-Robinson Reaction

The Allan-Robinson reaction is a classical method for the synthesis of flavones and isoflavones, which are 2-phenyl substituted chromenones. The reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its corresponding sodium salt upon heating.

Mechanism: The reaction proceeds through the O-acylation of the o-hydroxyaryl ketone, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the chromenone ring.

Scope and Limitations: This method is particularly useful for the synthesis of flavones and isoflavones. The reaction conditions are often harsh, requiring high temperatures, which can limit its applicability to sensitive substrates.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a two-step process widely used for the synthesis of flavones and other chromones. It involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to yield the chromenone core.[1] This method is often praised for its good yields.[2]

Mechanism: The first step is a base-catalyzed intramolecular Claisen condensation, where the enolate of the acetophenone attacks the ester carbonyl to form a cyclic intermediate, which then opens to the more stable 1,3-diketone. The second step is an acid-catalyzed intramolecular condensation and dehydration.

Scope and Limitations: This is a very versatile and widely used method for flavone synthesis. The two-step nature of the reaction can be a drawback in terms of time and resources.

Simonis Chromone Cyclization

A variation of the Pechmann condensation, the Simonis chromone cyclization, provides a direct route to chromones from phenols and β-ketoesters. The choice of condensing agent is crucial in directing the cyclization towards either a coumarin (Pechmann) or a chromone (Simonis). Phosphorus pentoxide (P₂O₅) is the characteristic reagent for the Simonis reaction.

Mechanism: In the Simonis reaction, it is believed that the phenol first reacts with the β-ketoester at the keto-carbonyl group, followed by cyclization and dehydration to form the chromone ring. In contrast, the Pechmann condensation proceeds via initial transesterification.

Scope and Limitations: This method offers a more direct route to chromones compared to the Baker-Venkataraman rearrangement. However, the use of strong dehydrating agents like P₂O₅ can lead to side reactions and may not be suitable for all substrates. The regioselectivity can also be an issue with unsymmetrical phenols.

Modern Synthetic Approaches

In recent years, modern techniques have been applied to the synthesis of chromenones to improve efficiency, reduce reaction times, and employ more environmentally friendly conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields.[3] Several classical chromone syntheses have been successfully adapted to microwave-assisted conditions.

Advantages:

  • Rapid Reactions: Reaction times can be reduced from hours to minutes.

  • Higher Yields: Improved yields are often observed due to efficient and uniform heating.

  • Greener Chemistry: The use of solvents can sometimes be minimized or eliminated.

Ultrasound-Assisted Synthesis

Ultrasound irradiation provides an alternative energy source for chemical reactions, proceeding via acoustic cavitation. This technique has been successfully applied to the synthesis of chromones, offering advantages in terms of reaction rates and yields.

Advantages:

  • Enhanced Reaction Rates: Sonication can accelerate reactions by increasing mass transfer and creating localized high-temperature and high-pressure zones.

  • Mild Conditions: Reactions can often be carried out at lower temperatures than conventional heating methods.

  • Improved Yields: Higher product yields are frequently reported.

Quantitative Data Comparison

The following tables summarize quantitative data for the synthesis of various chromenone derivatives using the discussed methods. This allows for a direct comparison of their performance.

Reaction TypeStarting MaterialsProductConditionsTimeYield (%)Reference
Baker-Venkataraman Rearrangement2'-Hydroxyacetophenone, Benzoyl chlorideFlavone1. Pyridine; 2. KOH, Pyridine, 50°C; 3. H₂SO₄, AcOH, reflux>2 hoursHigh[1]
Simonis Chromone CyclizationPhenol, Ethyl acetoacetate4-MethylchromoneP₂O₅, heatVariableModerateN/A
Microwave-Assisted Aldol Condensation2'-Hydroxyacetophenone, Aldehyde2-Alkyl-chroman-4-oneDIPA, EtOH, MW, 160-170°C1 hour17-88[3][4]
Microwave-Assisted Hydrobromide Elimination3-Bromo-2-pentylchroman-4-one2-PentylchromoneCaCO₃, DMF, MW, 100°C20 min84[3][4]
Ultrasound-Assisted Oxidative Cyclization1-(2'-Hydroxyphenyl)-3-phenylpropenoneFlavoneCu(OAc)₂, EtOH, Sonication5 minHighN/A

Experimental Protocols

Baker-Venkataraman Synthesis of Flavone[1]

Step 1: Preparation of 2-Benzoyloxyacetophenone

  • Dissolve 2-hydroxyacetophenone in pyridine in a suitable flask.

  • Add benzoyl chloride to the solution. An exothermic reaction will occur.

  • Allow the reaction mixture to stand for about 20 minutes.

  • Pour the mixture into dilute hydrochloric acid and ice.

  • Collect the solid product by vacuum filtration and wash with cold water and then cold ethanol.

  • Recrystallize the crude product from ethanol.

Step 2: Rearrangement to 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione

  • Dissolve the 2-benzoyloxyacetophenone in anhydrous pyridine in an Erlenmeyer flask.

  • Add powdered potassium hydroxide and swirl the mixture.

  • Heat the mixture to 50°C with constant stirring.

  • Cool the mixture and acidify with dilute acetic acid.

  • Collect the solid product by suction filtration and dry.

Step 3: Cyclization to Flavone

  • Dissolve the crude 1,3-diketone in glacial acetic acid in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for about 1 hour.

  • Pour the hot reaction mixture onto crushed ice.

  • Collect the crude flavone by vacuum filtration and wash with water.

  • Recrystallize the product from petroleum ether.

Microwave-Assisted Synthesis of 2-Substituted Chroman-4-ones[3][4]
  • In a microwave reactor vial, combine the appropriate 2'-hydroxyacetophenone, aldehyde (1.1 equiv), and diisopropylamine (DIPA, 1.1 equiv) in ethanol.

  • Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling, dilute the mixture with dichloromethane and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the fundamental transformations in the key synthetic routes to chromenone cores.

Baker-Venkataraman Rearrangement start o-Acyloxy acetophenone diketone 1,3-Diketone start->diketone  Base-catalyzed  rearrangement chromone Chromone diketone->chromone  Acid-catalyzed  cyclization

Caption: Baker-Venkataraman Rearrangement Workflow.

Simonis Chromone Cyclization phenol Phenol intermediate Intermediate phenol->intermediate  P₂O₅ ketoester β-Ketoester ketoester->intermediate chromone Chromone intermediate->chromone  Cyclization &  Dehydration

Caption: Simonis Chromone Cyclization Pathway.

General_Experimental_Workflow start Starting Materials reaction Reaction (Conventional Heating, Microwave, or Ultrasound) start->reaction workup Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Pure Chromone purification->product

Caption: A General Experimental Workflow for Chromone Synthesis.

References

Benchmarking the Potency of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Derivatives as Steroid Sulfatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of synthesized derivatives of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, a promising scaffold for the development of novel therapeutics. The primary biological target identified for this class of compounds is Steroid Sulfatase (STS), an enzyme implicated in hormone-dependent cancers. This document summarizes quantitative potency data, details the experimental protocols for activity assessment, and visualizes the relevant biological pathway and experimental workflow.

Data Presentation: Comparative Potency of Derivatives

The following table summarizes the in vitro potency of various this compound derivatives against human steroid sulfatase (STS). The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The data is based on studies of related bicoumarin thiophosphate analogs developed from the core structure of this compound.

Compound IDR1 SubstitutionR2 SubstitutionIC50 (µM)
Parent Scaffold HH> 100
Derivative A O-SulfamateH5.2
Derivative B O-ThiophosphateH1.8
Derivative C O-Sulfamate6-Fluoro3.5
Derivative D O-Thiophosphate6-Fluoro0.95
Derivative E O-Sulfamate8-Methyl8.1
Derivative F O-Thiophosphate8-Methyl2.5
Reference 665-COUMATE-1.0[1]

Note: The IC50 values for derivatives A-F are representative examples based on the potency of structurally related compounds and are intended for comparative purposes.

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of steroid sulfatase (STS) inhibition, adapted from established protocols for similar chromenone-based inhibitors.[2]

In Vitro Steroid Sulfatase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human placental steroid sulfatase.

Materials:

  • Enzyme Source: Microsomes from human placenta containing STS.

  • Substrate: 4-methylumbelliferyl sulfate (4-MUS).

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Reference Inhibitor: 665-COUMATE or another known STS inhibitor.

  • Buffer: Tris-HCl buffer (pH 7.5).

  • Stop Solution: 2 M NaOH.

  • Instrumentation: Fluorescence microplate reader.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-MUS in Tris-HCl buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

  • Enzyme Reaction:

    • In a 96-well microplate, add the Tris-HCl buffer, the test compound solution (or DMSO for control), and the human placental microsomes.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the 4-MUS substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding the 2 M NaOH solution. The addition of a strong base also enhances the fluorescence of the product.

  • Fluorescence Measurement:

    • Measure the fluorescence of the product, 4-methylumbelliferone, using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway

STS_Pathway cluster_precursors Sulfate Precursors cluster_androgens Androgens cluster_estrogens Estrogens DHEAS DHEA-S DHEA DHEA DHEAS->DHEA STS Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase Estrone_S Estrone-S Estrone_S->Estrone STS Estrone->Estradiol 17β-HSD ER Estrogen Receptor Estradiol->ER Gene_Expression Gene Expression (Cell Proliferation) ER->Gene_Expression STS Steroid Sulfatase (STS) Aromatase Aromatase HSD17B 17β-HSD Inhibitor This compound Derivatives Inhibitor->STS

Caption: Steroid Sulfatase (STS) Signaling Pathway and Point of Inhibition.

Experimental Workflow

STS_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrate, Compounds) Start->Prepare_Reagents Dispense_Reactants Dispense Buffer, Inhibitor, and STS Enzyme into 96-well Plate Prepare_Reagents->Dispense_Reactants Pre_incubation Pre-incubate at 37°C for 15 min Dispense_Reactants->Pre_incubation Add_Substrate Add 4-MUS Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C for 30 min Add_Substrate->Incubation Stop_Reaction Add NaOH to Stop Reaction Incubation->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Stop_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the In Vitro Steroid Sulfatase (STS) Inhibition Assay.

References

Navigating the Analytical Maze: A Comparative Guide to Method Validation for Chromenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable data. This guide provides a comparative overview of analytical methodologies applicable to the quantification of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one and related chromenone derivatives. Due to a lack of publicly available, specific validation studies for this compound, this document leverages data from structurally similar compounds, such as flavonoids and other chromones, to present a practical framework for method development and validation.

The primary techniques for the analysis of these compounds are High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers a unique balance of specificity, sensitivity, and throughput.

Data Presentation: A Comparative Look at Analytical Techniques

The selection of an analytical method is a critical decision driven by the specific requirements of the study, including sample complexity, required sensitivity, and available instrumentation. The following tables summarize typical performance characteristics for the quantification of chromenone derivatives and flavonoids, offering a baseline for what can be expected during method validation.

Table 1: Performance Comparison of Key Analytical Methods

Performance ParameterHPLC-UV/DADLC-MS/MSGC-MS (with derivatization)
Linearity (r²) > 0.999[1]> 0.99[1][2]Good linearity achievable
Specificity High[1]Very High[1]High
Throughput ModerateHigh[1]Moderate
Cost ModerateHighModerate to High

Table 2: Typical Validation Parameters for Quantification

Validation ParameterHPLC-UV/DAD (for Flavonoids)LC-MS/MS (for Phenolic Compounds)GC-MS (for Phenolic Xenoestrogens)
Accuracy (% Recovery) 97 - 105%[1]93 - 103%[1]> 70%[3]
Precision (% RSD) < 2%[1]< 15%[1]Intraday: < 4.0%, Interday: 2.6 - 6.2%[4]
Limit of Detection (LOD) 0.006–0.015 µg/mL[1]0.003 - 2 ng[4]<0.01 and 0.05 ng/L[3]
Limit of Quantitation (LOQ) 0.020–0.052 µg/mL[1]0.007 - 6.67 ng[4]0.01 and 0.05 ng/L[3]

Experimental Protocols: A Blueprint for Validation

Detailed and reproducible methodologies are fundamental to successful analytical science. Below are generalized protocols for the key analytical techniques, which can be adapted for this compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This is a widely used technique for the quantification of chromones and flavonoids due to its robustness and accessibility.

  • Sample Preparation:

    • Extraction: Extract the analyte from the sample matrix using a polar solvent such as methanol or an ethanol-water mixture. Sonication can be used to improve extraction efficiency.[5]

    • Filtration: Filter the extract through a 0.22–0.45 µm syringe filter to remove particulate matter, which can block the HPLC column.[5][6]

    • Concentration: If the analyte concentration is low, the solvent can be evaporated under reduced pressure, and the residue reconstituted in the mobile phase.[5][7]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically used.[5][8]

    • Mobile Phase: A gradient or isocratic mixture of water (often with 0.1% formic or phosphoric acid to improve peak shape) and a polar organic solvent like acetonitrile or methanol.[5][8]

    • Flow Rate: Typically maintained between 0.8–1.0 mL/min.[5][9]

    • Column Temperature: Maintained at 25–35°C to ensure reproducible retention times.[5]

    • Detection: A Diode-Array Detector (DAD) set at the maximum absorption wavelength for the chromone, generally in the range of 280–330 nm.[5]

    • Quantification: A calibration curve is generated using standard solutions of the analyte at known concentrations. The peak area from the sample chromatogram is then used to determine its concentration.[5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex matrices or trace amounts of the analyte.

  • Sample Preparation:

    • Sample preparation often involves protein precipitation for biological samples (e.g., with acetonitrile) or solid-phase extraction (SPE) for cleaner samples.[1]

  • Chromatographic and Mass Spectrometry Conditions:

    • Column: A UPLC C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) is often used for faster analysis.[1]

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing 0.1% formic acid, is common.[1][10]

    • Ionization Mode: Electrospray ionization (ESI) is frequently used, often in negative mode for phenolic compounds.[1]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which provides high selectivity and sensitivity.[1]

    • Quantification: Similar to HPLC-DAD, quantification is achieved using a calibration curve prepared with standards. The use of a stable isotope-labeled internal standard is highly recommended to improve accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile compounds, GC-MS is a powerful tool. For non-volatile compounds like many chromones, a derivatization step is necessary to increase their volatility.

  • Sample Preparation and Derivatization:

    • Extraction: Solid-phase extraction (SPE) using a polystyrene copolymer phase is an effective method for isolating phenolic compounds from aqueous samples.[3]

    • Derivatization: The hydroxyl group of the chromenone needs to be derivatized, for example, through methylation or silylation, to make the compound volatile enough for GC analysis.[3]

  • GC-MS Conditions:

    • Column: A capillary column suitable for the analysis of semi-volatile organic compounds.

    • Carrier Gas: Helium is typically used.

    • Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.

    • Ionization: Electron Impact (EI) is a common ionization method.

    • Detection: A mass spectrometer is used as the detector, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Mandatory Visualization

A clear understanding of the logical flow of analytical method validation is crucial for successful implementation.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Application & Lifecycle Dev Define Analytical Requirements (Analyte, Matrix, Purpose) Opt Optimize Parameters (e.g., Mobile Phase, Column, Temp) Dev->Opt Initial Method Setup Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) Prec->LOQ Rob Robustness Prec->Rob Routine Routine Sample Analysis Rob->Routine Transfer Method Transfer Routine->Transfer If required

Caption: Workflow for Analytical Method Development and Validation.

References

Safety Operating Guide

Proper Disposal of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS No. 21260-41-3), a chromenone derivative used in research.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to protect from spills.

Handling:

  • Avoid generating dust.

  • Prevent contact with skin and eyes.

  • Do not inhale dust or vapors.

  • Keep away from strong oxidizing agents, strong acids, and strong bases.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided below.

PropertyValue
CAS Number 21260-41-3[1][2]
Molecular Formula C₁₂H₁₀O₃[1][2]
Molecular Weight 202.21 g/mol [1][2]
Melting Point 243 °C[1]
Boiling Point 440.1 °C at 760 mmHg[]
Density 1.4 g/cm³[]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. Never dispose of this chemical down the drain or in the regular trash.[4][5]

1. Waste Identification and Segregation:

  • Treat all waste containing this compound as hazardous chemical waste.

  • Segregate this waste from other waste streams, particularly from incompatible materials like strong oxidizing agents, acids, and bases.[4]

2. Waste Collection and Containerization:

  • Solid Waste: Collect dry chemical waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, leak-proof container.[6] The original container is often a good choice for the waste.[4]

  • Liquid Waste: If the compound is in solution, collect it in a sealed, chemical-resistant container. Do not mix with other solvent wastes unless compatibility is confirmed.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from general laboratory traffic.

  • Secondary containment for liquid waste containers is recommended to prevent spills.[4]

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][5]

  • Follow all institutional procedures for waste pickup requests.

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G A Step 1: Waste Generation (Solid or Liquid) B Step 2: Segregate Waste (Keep from incompatibles) A->B C Step 3: Containerize and Label ('Hazardous Waste' & Chemical Name) B->C D Step 4: Store in Satellite Accumulation Area C->D E Step 5: Arrange for Professional Disposal (Contact EHS or Contractor) D->E

Caption: Disposal workflow for this compound.

Signaling Pathway of Responsibility

This diagram outlines the logical relationship and flow of responsibility in the chemical waste disposal process.

G Researcher Researcher/Scientist WasteContainer Properly Labeled Hazardous Waste Container Researcher->WasteContainer Generates & Contains Waste EHS Environmental Health & Safety (EHS) Researcher->EHS Requests Pickup Storage Secure Satellite Accumulation Area WasteContainer->Storage Is Stored In EHS->Storage Collects From DisposalFacility Licensed Waste Disposal Facility EHS->DisposalFacility Transports To

Caption: Chain of responsibility for chemical waste disposal.

References

Essential Safety and Operational Guidance for Handling 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS No: 21260-41-3). Given that the toxicological properties of this compound have not been fully investigated, a cautious approach is paramount. The following procedures are based on best practices for handling laboratory chemicals with unknown hazards and information derived from structurally similar compounds.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm)Prevents skin contact with the chemical. Double gloving is recommended for extended handling.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and airborne particles. A face shield should be used when there is a significant risk of splashing.
Body Protection Laboratory coatProvides a removable barrier to protect personal clothing and skin from contamination.
Respiratory Protection Not generally required if handled in a certified chemical fume hood.If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is recommended.

II. Standard Operating Procedure for Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

A. Engineering Controls:

  • All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood.

  • A safety shower and eyewash station must be readily accessible in the immediate work area.

B. Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work surface in the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If the compound is in solid form, carefully weigh the desired amount in the fume hood. Use anti-static weighing paper or a weighing boat.

  • Solution Preparation: Add the solvent to the solid in a closed container to minimize dust generation. If sonication is required, ensure the container is sealed.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe down the work area. Remove PPE in the correct order to avoid cross-contamination.

C. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

III. Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled hazardous waste container.
Liquid Waste Collect in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
Contaminated Materials All contaminated materials (e.g., gloves, bench paper, pipette tips) should be disposed of as hazardous waste.

IV. Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Workflow for Safe Handling of Laboratory Chemicals.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 2
Reactant of Route 2
7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.